molecular formula C7H16Cl2N2 B128065 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride CAS No. 150208-70-1

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Cat. No.: B128065
CAS No.: 150208-70-1
M. Wt: 199.12 g/mol
InChI Key: QNJSIGUFGXHSMG-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2.2ClH/c1-4-9-5-2-7(1)8-3-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJSIGUFGXHSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589516
Record name 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2)
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Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150208-70-1
Record name 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2)
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Record name 1,4-diazabicyclo[3.2.2]Nonane dihydrochloride 95+%
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Foundational & Exploratory

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride. The information is compiled from various scientific sources and is intended to support research and development activities.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the bicyclic diamine 1,4-diazabicyclo[3.2.2]nonane. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold in the design of various therapeutic agents.[1][2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 150208-70-1[4]
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol
Appearance Solid[5]
Melting Point 148.9 – 150.2 °C[6]
Solubility Soluble in organic solvents.[6] Specific quantitative data in various solvents is not readily available in the cited literature.[6]
pKa Not available in the cited literature for the dihydrochloride salt.

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data

Spectrum TypeDataSource(s)
¹H NMR (D₂O): δ 7.86 (d, J = 7.8 Hz, 2H), 7.54 – 7.38 (dt, 3H), 7.13 (d, J = 3.5 Hz, 1H), 6.92 (d, J = 3.4 Hz, 1H)[6]
¹³C NMR ((CD₃)₂CO): δ 159.2, 157.6, 144.7, 130.2, 129.5[6]
Infrared (IR) Not available in the cited literature.
Mass Spectrometry (MS) Not available in the cited literature.

Experimental Protocols

Synthesis of this compound

The synthesis of the parent compound, 1,4-diazabicyclo[3.2.2]nonane, is a precursor to obtaining the dihydrochloride salt. A common method involves the reduction of a lactam intermediate. The dihydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid.

Experimental Protocol for Synthesis (General Method based on similar reductions):

  • Reduction of the Lactam Precursor: To a suspension of the appropriate lactam precursor (e.g., a derivative of 1,4-diazabicyclo[3.2.2]nonan-3-one) in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: The reaction mixture is then typically heated to reflux and stirred for several hours to ensure complete reduction.

  • Work-up: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).

  • Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification of the Free Base: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-diazabicyclo[3.2.2]nonane free base, which can be further purified by chromatography if necessary.

  • Formation of the Dihydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ether), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The precipitated dihydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

G start Lactam Precursor in THF add_liaih4 Add LiAlH4 at 0 °C start->add_liaih4 reflux Reflux for several hours add_liaih4->reflux workup Quench with H2O and NaOH reflux->workup extraction Extract with Organic Solvent workup->extraction purification Purify Free Base extraction->purification salt_formation Dissolve in Solvent and Add HCl purification->salt_formation end 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride salt_formation->end

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a key component in compounds targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in various neurological processes.[3] Additionally, some sources suggest that this class of compounds may exhibit anti-inflammatory properties through the inhibition of prostaglandin synthesis.

General Signaling Pathway for α7 Nicotinic Acetylcholine Receptor Activation

Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases and transcription factors that can modulate inflammation and apoptosis.[7][8][9]

G agonist α7 nAChR Agonist (containing the diazabicyclo nonane moiety) receptor α7 Nicotinic Acetylcholine Receptor agonist->receptor Binds to ca_influx Ca²⁺ Influx receptor->ca_influx Activates downstream Downstream Signaling (e.g., JAK2-STAT3 pathway) ca_influx->downstream Triggers response Cellular Response (e.g., Anti-inflammatory effects) downstream->response Leads to G membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox Cyclooxygenase (COX) Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins Synthesizes inflammation Inflammation prostaglandins->inflammation Mediates inhibitor Inhibitor (e.g., NSAID-like compound) inhibitor->cox Inhibits

References

An In-depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS Number: 150208-70-1), a versatile bicyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and its significant role as a scaffold for developing potent and selective ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR), a key target in neurodegenerative and inflammatory diseases. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent bicyclic amine. The dihydrochloride form often provides improved stability and solubility in aqueous solutions, making it suitable for a variety of experimental conditions.

PropertyValueReference
CAS Number 150208-70-1
Molecular Formula C₇H₁₄N₂·2HCl[1]
Molecular Weight 199.12 g/mol
IUPAC Name 1,4-diazabicyclo[3.2.2]nonane;dihydrochloride[1]
Canonical SMILES C1CN2CCC1NCC2.Cl.Cl
Appearance Solid
Storage Temperature Store at <-15°C

Note: Some physical properties such as melting point and solubility are not consistently reported across public sources and should be determined empirically.

Synthesis of this compound

The synthesis of 1,4-diazabicyclo[3.2.2]nonane typically involves a multi-step process. A general synthetic approach is outlined below, based on established chemical literature.[2][3][4]

Experimental Protocol: Synthesis

Step 1: Preparation of 4-benzyl-1,4-diazabicyclo[3.2.2]nonane

  • In a round-bottom flask, a compound of formula (I) (wherein R¹ and R³ are independently selected from C₁-C₄ alkyl) is reacted with ethylenediamine (H₂NCH₂CH₂NH₂) in an inert solvent such as tetrahydrofuran (THF) or toluene. The reaction is typically carried out at room temperature (25°C).[2]

  • The resulting intermediate (II) is then reacted with a trialkylaluminum or an alkyl stannane, such as tri-n-butyltin triflate, in an inert solvent like THF. This reaction is generally performed at an elevated temperature, around 67°C.[2]

  • The product from the previous step is then reacted with a benzyl protecting group, such as benzyl bromide, in the presence of an organic base like triethylamine to yield 4-benzyl-1,4-diazabicyclo[3.2.2]nonane.

Step 2: Deprotection to form 1,4-Diazabicyclo[3.2.2]nonane

  • To a solution of 4-benzyl-1,4-diazabicyclo[3.2.2]nonane in methanol, add palladium hydroxide on carbon (20% on carbon).[2]

  • The mixture is then subjected to hydrogenation in a Parr apparatus under hydrogen pressure (e.g., 50 psi) and heated to approximately 65°C for 18 hours.[2]

  • After the reaction is complete, the mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated to yield the free base, 1,4-diazabicyclo[3.2.2]nonane, as an oil.[2]

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the resulting 1,4-diazabicyclo[3.2.2]nonane oil in a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) to the stirred solution of the free base.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

G A Starting Materials (e.g., Compound of formula I, Ethylenediamine) B Intermediate II Formation A->B Inert Solvent, 25°C C Cyclization with Alkyl Stannane or Trialkylaluminum B->C Inert Solvent, ~67°C D Benzylation (Protection) C->D Benzyl Bromide, Base E 4-benzyl-1,4-diazabicyclo[3.2.2]nonane D->E F Hydrogenation (Deprotection) E->F Pd(OH)2/C, H2, 65°C G 1,4-Diazabicyclo[3.2.2]nonane (Free Base) F->G H Reaction with HCl G->H Isopropanol/Ether I 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride H->I

Caption: Synthetic workflow for this compound.

Biological Significance and Mechanism of Action

Derivatives of 1,4-diazabicyclo[3.2.2]nonane are potent and selective ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR). This receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive functions and inflammatory processes.

Role in α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7-nAChR by agonists leads to a conformational change in the receptor, opening an ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ triggers several downstream signaling cascades.

One of the most significant pathways modulated by α7-nAChR activation is the cholinergic anti-inflammatory pathway . This pathway plays a crucial role in regulating the immune response. Activation of α7-nAChR on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines. This anti-inflammatory effect is primarily mediated through the JAK2-STAT3 signaling pathway .

Additionally, α7-nAChR activation has been shown to inhibit the activation of the NLRP3 inflammasome , a key component of the innate immune system. This inhibition is achieved by preventing the release of mitochondrial DNA, which can act as a ligand for NLRP3.

The modulation of these pathways makes α7-nAChR a promising therapeutic target for a range of conditions, including Alzheimer's disease, schizophrenia, and various inflammatory disorders.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7-nAChR NFkB NF-κB a7nAChR->NFkB Inhibition NLRP3 NLRP3 Inflammasome a7nAChR->NLRP3 Inhibition Mito Mitochondria a7nAChR->Mito Stabilization Ca2 Ca²⁺ Influx a7nAChR->Ca2 JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene Anti-inflammatory Gene Expression pSTAT3->Gene Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Production NLRP3->Cytokines Production MitoDNA Mitochondrial DNA Mito->MitoDNA Release MitoDNA->NLRP3 Activation Gene->Cytokines Ligand 1,4-Diazabicyclo[3.2.2]nonane Derivative (Agonist) Ligand->a7nAChR Ca2->JAK2 Inflammation ↓ Inflammation Cytokines->Inflammation

Caption: α7-nAChR signaling pathway modulated by 1,4-diazabicyclo[3.2.2]nonane derivatives.

Anti-inflammatory Properties

Some reports suggest that this compound itself may possess anti-inflammatory properties by inhibiting prostaglandin synthesis. Prostaglandins, particularly PGE₂, are key mediators of inflammation.

Experimental Protocols for Biological Assays

α7 Nicotinic Acetylcholine Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of novel 1,4-diazabicyclo[3.2.2]nonane derivatives to the α7-nAChR.[5][6][7]

Materials:

  • Cell membranes expressing human α7-nAChR (e.g., from transfected HEK293 cells)

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or other suitable α7-nAChR radioligand

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific binding determinant: A high concentration of a known α7-nAChR ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine)

  • Test compounds (1,4-diazabicyclo[3.2.2]nonane derivatives) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in Assay Buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of the non-specific binding determinant.

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Prostaglandin E₂ (PGE₂) Inhibition Assay

This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit PGE₂ production in a cell-based assay.[8][9][10][11][12]

Materials:

  • A suitable cell line that produces PGE₂ upon stimulation (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) for stimulating PGE₂ production

  • This compound at various concentrations

  • PGE₂ ELISA kit

Procedure:

  • Cell Culture: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE₂ production. Include untreated and unstimulated controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE₂ concentration against the concentration of the test compound to determine the inhibitory effect.

Applications in Drug Development and Research

The 1,4-diazabicyclo[3.2.2]nonane scaffold is of significant interest in drug development due to its rigid conformational structure, which can lead to higher binding affinity and selectivity for its biological targets.

Central Nervous System (CNS) Disorders

Derivatives of this compound are being actively investigated as potential therapeutics for CNS disorders where α7-nAChR dysfunction is implicated, such as Alzheimer's disease and schizophrenia. Agonists and positive allosteric modulators of this receptor may improve cognitive deficits.

Inflammatory Diseases

Given the role of the α7-nAChR in the cholinergic anti-inflammatory pathway, selective agonists based on the 1,4-diazabicyclo[3.2.2]nonane scaffold are being explored for the treatment of various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

PET Imaging

Radiolabeled derivatives of 1,4-diazabicyclo[3.2.2]nonane are being developed as positron emission tomography (PET) tracers for imaging α7-nAChRs in the brain.[13][14][15][16] This allows for the non-invasive in vivo quantification and localization of these receptors, which is invaluable for understanding their role in disease and for the development of new drugs.

G A Synthesis of Precursor B Radiolabeling with Positron Emitter (e.g., ¹⁸F, ¹¹C) A->B C Purification and Formulation of Radiotracer B->C D Quality Control C->D E Administration to Subject D->E F PET Scanning E->F G Image Reconstruction and Analysis F->G H Quantification of α7-nAChR Density G->H

Caption: Experimental workflow for PET imaging using 1,4-diazabicyclo[3.2.2]nonane derivatives.

Conclusion

This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating selective ligands for the α7 nicotinic acetylcholine receptor has positioned it at the forefront of research into novel treatments for neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this promising compound.

References

Synthesis of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diazabicyclo[3.2.2]nonane is a conformationally constrained piperazine derivative that serves as a crucial building block in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.[1][2] Its rigid bicyclic structure offers a strategic advantage in drug design by reducing conformational flexibility, which can lead to increased receptor affinity and selectivity. This technical guide provides a comprehensive overview of established synthetic routes for 1,4-diazabicyclo[3.2.2]nonane, culminating in its isolation as a stable dihydrochloride salt. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in the practical synthesis of this important scaffold.

Overview of Synthetic Strategies

The synthesis of the 1,4-diazabicyclo[3.2.2]nonane core primarily relies on the construction of a three-carbon bridge across the 1,4-positions of a piperazine or homopiperazine precursor. Key strategies involve intramolecular cyclization reactions, which are designed to form the challenging bicyclic ring system efficiently. The most common approaches include:

  • Intramolecular Condensation of Piperazine Derivatives: This strategy involves preparing a piperazine ring substituted with a side chain that can undergo an intramolecular condensation, such as a Dieckmann-type cyclization, to form the bridged structure.[3]

  • Reductive Amination and Cyclization: A multi-step route involving the formation of a key intermediate followed by ring closure using a non-nucleophilic base is another established method.[4]

  • Buchwald-Hartwig Amination: While not a synthesis of the bicyclic core itself, this modern coupling method is a principal application for the completed scaffold, attaching it to aryl or heteroaryl systems to generate final drug candidates.[1]

The free base of 1,4-diazabicyclo[3.2.2]nonane is typically an oil or low-melting solid. For ease of handling, purification, and storage, it is converted to a crystalline, non-hygroscopic salt, most commonly the dihydrochloride salt (C₇H₁₄N₂·2HCl).

Synthetic Route I: Intramolecular Condensation from (S)-Glutamate

This route provides a robust method for synthesizing the bicyclic core, starting from the readily available chiral precursor, (S)-glutamate. The key transformation is an intramolecular ester condensation of a 3-(piperazin-2-yl)propionic acid ester intermediate.[3]

Logical Workflow

cluster_0 Intermediate Synthesis cluster_1 Cyclization & Final Product S_Glutamate (S)-Glutamate Piperazinone Substituted Piperazinone S_Glutamate->Piperazinone Multi-step conversion PiperazineEster 3-(Piperazin-2-yl)propionic Acid Ester (Intermediate 7) Piperazinone->PiperazineEster Reduction & Processing BicyclicKetoEster Bicyclic β-Keto Ester (Intermediate 8a) PiperazineEster->BicyclicKetoEster Intramolecular Condensation (LiHMDS, TMSCl) BicyclicKetone Bicyclic Ketone (10) BicyclicKetoEster->BicyclicKetone Decarboxylation (p-TsOH) DBN_base 1,4-Diazabicyclo[3.2.2]nonane (Free Base) BicyclicKetone->DBN_base Reduction DBN_HCl 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride DBN_base->DBN_HCl HCl treatment

Caption: Synthesis of the DBN core via intramolecular condensation.

Experimental Protocol

Step 1: Synthesis of 3-(Piperazin-2-yl)propionic Acid Ester Intermediate (7) This protocol is adapted from the general method for synthesizing conformationally restricted piperazines.[3] The initial steps to convert (S)-glutamate to the necessary substituted piperazine precursor are multi-faceted and well-documented in organic chemistry literature.

Step 2: Intramolecular Ester Condensation (Dieckmann-type Cyclization)

  • Dissolve the 3-(piperazin-2-yl)propionic acid ester intermediate (7a) (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.15 M.

  • Cool the solution to -78 °C under an inert nitrogen atmosphere.

  • Add lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq) dropwise to the solution. Stir for 30 minutes at -78 °C.

  • Add trimethylsilyl chloride (TMSCl) (3.1 eq) in THF.

  • Allow the reaction mixture to stir for 30 minutes at -78 °C, then warm to room temperature and stir for an additional 3 hours.[3]

  • Quench the reaction, and perform an aqueous workup. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.

  • The resulting crude bicyclic β-keto ester (8a) is concentrated and used directly in the next step.

Step 3: Decarboxylation

  • Dissolve the crude β-keto ester (8a) from the previous step in a 10:1 mixture of THF/H₂O.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

  • Stir the mixture for 12 hours at room temperature.[3]

  • Remove the solvent under vacuum and purify the residue by flash chromatography to yield the bicyclic ketone (10).

Step 4: Reduction to the Final Product (Free Base) The bicyclic ketone is reduced to the final 1,4-diazabicyclo[3.2.2]nonane using standard reducing agents like LiAlH₄ or through catalytic hydrogenation.

Data Summary Table
StepKey ReagentsSolventTemperatureTimeYieldReference
CyclizationLiHMDS, TMSClTHF-78 °C to RT3.5 h-[3]
Decarboxylationp-TsOHTHF/H₂ORoom Temp.12 h82% (over 2 steps)[3]

Synthetic Route II: Ring Closure of a Disubstituted Piperazine

This approach, detailed in patent literature, involves the formation of a key piperazine intermediate followed by a base-mediated ring closure to yield the bicyclic product.[4]

Logical Workflow

Start Piperazine Derivative Intermediate N-(3-Halopropyl) Protected Piperazine Start->Intermediate Alkylation Cyclization_Precursor N-(3-Aminopropyl) Piperazine Derivative Intermediate->Cyclization_Precursor Amine Installation DBN_base 1,4-Diazabicyclo[3.2.2]nonane (Free Base) Cyclization_Precursor->DBN_base Ring Closure (Conc. aq. base) DBN_HCl 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride DBN_base->DBN_HCl HCl treatment

Caption: Synthesis of the DBN core via base-mediated ring closure.

Experimental Protocol

The initial steps involve the synthesis of a suitably protected piperazine derivative poised for cyclization. The key final step is the ring closure.

  • Prepare a solution of the acyclic precursor, an N-(3-aminopropyl)piperazine derivative, in an inert solvent.

  • Add a concentrated aqueous solution of a non-nucleophilic base, such as 50% aqueous sodium hydroxide. The use of a concentrated base is critical to prevent the water-soluble product from dissolving.[4]

  • Heat the reaction mixture, typically in the range of 75 °C to 85 °C, with vigorous stirring until the reaction is complete as monitored by TLC or GC-MS.[4]

  • After cooling, extract the product into a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diazabicyclo[3.2.2]nonane free base as an oil.[4]

Data Summary Table
StepKey ReagentsSolventTemperatureYieldReference
Ring Closure50% aq. NaOHWater75 - 85 °C51% (overall)[4]

Conversion to Dihydrochloride Salt

The final step in the synthesis is the conversion of the oily free base into a stable, crystalline dihydrochloride salt. This improves the compound's stability and handling characteristics.

Logical Workflow

DBN_base 1,4-Diazabicyclo[3.2.2]nonane (Free Base Oil) Solution Solution in Organic Solvent DBN_base->Solution Dissolution (e.g., Isopropanol, Ether) Precipitation Precipitation of Salt Solution->Precipitation Add HCl Solution (>2 eq) DBN_HCl 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (Solid) Precipitation->DBN_HCl Filter & Dry

Caption: General workflow for dihydrochloride salt formation.

Experimental Protocol
  • Dissolve the purified 1,4-diazabicyclo[3.2.2]nonane free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol, ethanol, or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (≥ 2.0 eq). This can be ethereal HCl, HCl in isopropanol, or concentrated aqueous HCl.

  • A precipitate will form upon addition of the acid. Stir the resulting slurry at 0 °C for a period (e.g., 1 hour) to ensure complete precipitation.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the white crystalline solid under vacuum to yield this compound.

Product Characterization

The identity and purity of the synthesized 1,4-diazabicyclo[3.2.2]nonane and its dihydrochloride salt should be confirmed using standard analytical techniques.

Characterization Data for Free Base
TechniqueDataReference
¹H NMR (DMSO, 300MHz)δ: 3.96 (1H, br. t), 3.54 (4H, m), 3.43 (4H, m), 3.31 (2H, m), 2.19 (2H, m)[4]
¹³C NMR (DMSO, 75.43 MHz)δ: 50.1, 46.9, 44.8, 37.3, 19.8[4]
HRMS (m/e)Calculated for C₇H₁₄N₂: 126.1158, Found: 126.1158[4]
Properties of Dihydrochloride Salt
PropertyValueReference
CAS Number 150208-70-1
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic routes. The intramolecular condensation of piperazine derivatives derived from (S)-glutamate offers a well-controlled method, while base-mediated ring closure provides a more direct cyclization strategy. The choice of route may depend on the availability of starting materials, scalability, and the desired stereochemistry. The final conversion to the dihydrochloride salt is a straightforward and essential step that yields a stable, crystalline product suitable for further use in drug discovery and development programs. This guide provides the necessary technical details to enable researchers to successfully synthesize and utilize this valuable chemical scaffold.

References

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of this compound, focusing on its fundamental chemical properties. The information is presented to be a ready reference for laboratory and research applications.

Chemical Identity and Properties

This compound is a bicyclic organic compound. The following table summarizes its key quantitative data.

ParameterValue
Molecular Formula C7H16Cl2N2[1][2][3]
Molecular Weight 199.12 g/mol [2][4]
CAS Number 150208-70-1[1]

Logical Relationship of Chemical Properties

The chemical formula dictates the elemental composition, which in turn determines the molecular weight of the compound. This relationship is illustrated in the diagram below.

Compound This compound Formula Molecular Formula C7H16Cl2N2 Compound:f0->Formula:f0 has formula MolWeight Molecular Weight 199.12 g/mol Formula:f1->MolWeight:f0 determines

Caption: Relationship between chemical name, formula, and molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are not available within the scope of this document. Researchers seeking methodologies for its synthesis or use in experimental settings are encouraged to consult peer-reviewed chemical literature and patent databases. Standard laboratory safety protocols should be observed when handling this compound.

References

Spectroscopic Data for 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride. Due to the limited availability of directly published complete spectral datasets for this specific salt, this document compiles available information on closely related structures and provides expected spectral characteristics based on established principles of spectroscopic analysis of organic amine salts.

Introduction

1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid structure and the presence of two nitrogen atoms make it an interesting building block for the synthesis of a variety of compounds with potential biological activity. The dihydrochloride salt is often used to improve the solubility and stability of the parent compound. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the protonation of the nitrogen atoms is expected to cause a significant downfield shift of the signals corresponding to the protons on the carbons adjacent to the nitrogen atoms compared to the free base.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
-CH₂-N⁺H-Downfield shift expectedMultiplet
-CH₂-CH₂-N⁺H-Multiplet
-CH₂-CH₂-CH₂-Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm (Predicted)
-CH₂-N⁺H-Downfield shift expected
-CH₂-CH₂-N⁺H-
-CH₂-CH₂-CH₂-

A patent for the preparation of 1,4-diazabicyclo[3.2.2]nonane provides spectral data for a related intermediate, 4-benzyl-1,4-diazabicyclo[3.2.2]nonan-3-one.[3] While not the target compound, this data can provide some insight into the chemical shifts of the bicyclic core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For amine hydrochlorides, the most characteristic feature is the presence of broad and strong absorption bands in the region of 2400-3000 cm⁻¹, which are attributed to the N-H stretching vibrations of the ammonium group (R₂NH₂⁺).[4][5][6][7] These bands often overlap with the C-H stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) (Expected)Intensity
N⁺-H stretch2400-3000Strong, Broad
C-H stretch2850-2960Medium-Strong
C-H bend1350-1470Medium
C-N stretch1000-1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, under typical electrospray ionization (ESI) conditions, the spectrum is expected to show the molecular ion of the free base [M+H]⁺ or the dication [M+2H]²⁺. It is also possible to observe adducts with chloride ions.[8][9][10] Predicted mass spectrometry data for the free base, 1,4-diazabicyclo[3.2.2]nonane, is available.[11]

Table 4: Predicted Mass Spectrometry Data for 1,4-Diazabicyclo[3.2.2]nonane (Free Base)

Ionm/z (Predicted)
[M+H]⁺127.1233
[M+Na]⁺149.1053

Note: The observed mass spectrum will depend on the ionization technique and analytical conditions.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly detailed in a single source. However, the following are generalized procedures based on standard laboratory practices for the analysis of organic salts.

NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the exchangeable N⁺-H protons may not be observable in D₂O.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet / ATR Sample->Pellet Dilution Dilution in MS-grade Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) Pellet->IR MS Mass Spectrometry (ESI-MS) Dilution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Absorption Bands) IR->ProcessIR ProcessMS Process MS Data (m/z Values, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a summary of the available and expected spectroscopic data for this compound. While a complete, published dataset is not currently available, the information presented here, based on related compounds and fundamental spectroscopic principles, serves as a valuable resource for researchers and scientists working with this compound. For definitive characterization, it is recommended to acquire the spectroscopic data on a well-characterized sample of this compound following the general experimental protocols outlined.

References

Crystal Structure of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a definitive, publicly available crystal structure of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride has not been found in the searched scientific literature and crystallographic databases. This guide provides a comprehensive overview of the compound and presents a generalized experimental protocol for its crystal structure determination based on standard methodologies for similar small organic molecules. The included data tables are templates illustrating the type of information that would be derived from a successful crystallographic analysis.

Introduction

1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of two basic nitrogen atoms make it an attractive building block for the synthesis of a variety of biologically active compounds. The dihydrochloride salt is a common form for handling and formulation due to its increased stability and solubility in aqueous media. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for rational drug design, polymorphism studies, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This technical guide outlines the typical procedures for the synthesis, crystallization, and crystallographic analysis of this compound.

Synthesis and Crystallization

The synthesis of this compound involves the preparation of the free base followed by its reaction with hydrochloric acid.

Synthesis of 1,4-Diazabicyclo[3.2.2]nonane
Formation of the Dihydrochloride Salt

The dihydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

Crystallization for Single-Crystal X-ray Diffraction

Obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction is a critical step. A general protocol for the recrystallization of a small organic hydrochloride salt is as follows:

  • Solvent Selection: The synthesized dihydrochloride salt is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature but more soluble at elevated temperatures (e.g., ethanol/water, methanol/acetonitrile).

  • Slow Evaporation: The saturated solution is loosely covered and left undisturbed at a constant temperature. Slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over time.

  • Vapor Diffusion: The saturated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, or below, to induce crystallization. The rate of cooling is critical to obtain high-quality crystals.

X-ray Crystallography

A general workflow for the determination of a crystal structure using single-crystal X-ray diffraction is depicted below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (X-ray Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure chemical_relationship FreeBase 1,4-Diazabicyclo[3.2.2]nonane (Free Base) Dihydrochloride 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride FreeBase->Dihydrochloride Dihydrochloride->FreeBase HCl 2 HCl

An In-depth Technical Guide to the Solubility and Stability of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS RN: 150208-70-1). Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters. The guide is intended to be a practical resource for scientists working with this compound in pharmaceutical development and other research contexts.

Chemical and Physical Properties

This compound is the hydrochloride salt of the bicyclic diamine 1,4-Diazabicyclo[3.2.2]nonane. Key identifying information is presented in Table 1. The compound is noted to be a hygroscopic, white solid, which necessitates careful handling and storage to prevent moisture uptake. The recommended storage temperature of below -15°C suggests that the compound may have limited thermal stability at ambient temperatures.

Table 1: Chemical and Physical Properties of 1,4-Diazabicyclo[3.2.2]nonane and its Dihydrochloride Salt

Property1,4-Diazabicyclo[3.2.2]nonane (Free Base)This compoundReference(s)
CAS Number 283-38-5150208-70-1[1]
Molecular Formula C₇H₁₄N₂C₇H₁₄N₂·2HCl[1]
Molecular Weight 126.20 g/mol 199.12 g/mol [1]
Appearance Colorless to yellow solidWhite solid[2]
Hygroscopicity Not specifiedHygroscopic

Solubility Profile

To address this data gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation studies.

  • Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

    • Syringe filters (0.22 µm)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vials and place them in a temperature-controlled orbital shaker.

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After agitation, allow the samples to stand at the same temperature to allow the undissolved solid to settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

2.1.2. Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking high-throughput screening conditions.

  • Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.

  • Materials:

    • This compound dissolved in DMSO (e.g., 10 mM stock)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microtiter plates

    • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Procedure:

    • Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

    • Add the aqueous buffer to each well to achieve the desired final compound concentrations.

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

    • Alternatively, the plate can be centrifuged, and the concentration of the supernatant measured by UV-Vis spectroscopy.

G Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temp (24-48h) B->C D Settle undissolved solid C->D E Centrifuge sample D->E F Filter supernatant (0.22 µm) E->F G Dilute filtrate F->G H Analyze by HPLC G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a drug substance is a critical factor influencing its shelf-life, storage conditions, and formulation development. As this compound is hygroscopic and recommended for cold storage, a thorough evaluation of its stability under various stress conditions is essential.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3] The following protocols are based on ICH guidelines.

3.1.1. Hydrolytic Stability

  • Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw samples at various time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

3.1.2. Oxidative Stability

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature for a defined period, protected from light.

    • Withdraw samples at various time points and analyze by HPLC.

3.1.3. Thermal Stability (Solid State)

  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Procedure:

    • Place a known amount of solid this compound in open and closed vials.

    • Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.

    • To assess the effect of humidity, conduct the study at a controlled relative humidity (e.g., 75% RH).

    • Withdraw samples at various time points and analyze for purity and degradation products by HPLC.

    • Physical changes such as color and appearance should also be noted.

3.1.4. Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Procedure:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Expose the samples for a specified duration or until a certain light exposure is achieved.

    • Analyze the samples by HPLC to determine the extent of degradation.

G Forced Degradation Study Design cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (this compound) Hydrolysis Acidic (HCl) Neutral (Water) Basic (NaOH) DS->Hydrolysis Oxidation Oxidative (H₂O₂) DS->Oxidation Thermal Thermal (Heat) Solid & Solution DS->Thermal Photo Photolytic (Light) Solid & Solution DS->Photo Analysis Stability-Indicating HPLC (Assay, Impurity Profile) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Elucidate Degradation Pathways Method Validation Analysis->Outcome

References

Technical Guide: Purity and Quality Specifications of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and quality specifications for 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride, a key bicyclic amine intermediate in pharmaceutical research and development. This document outlines typical quality control parameters, analytical methodologies, and potential impurity profiles to ensure the compound's suitability for its intended applications.

Quality Control Specifications

The quality of this compound is assessed through a series of physicochemical tests. The following table summarizes the typical specifications for this compound. These values are representative and may vary slightly between suppliers. It is crucial to refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.[1]

ParameterSpecificationTest Method
Appearance White to off-white crystalline powderVisual Inspection
Identification
Infrared (IR) SpectrumConforms to the reference spectrumFTIR Spectroscopy
1H NMR SpectrumConforms to the structure1H NMR Spectroscopy
Assay (Purity) ≥ 98.0% (by Titration)Acid-Base Titration
Purity by HPLC ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 20 ppmInductively Coupled Plasma (ICP) Spectroscopy (as per USP <232>/<233>)
Residual Solvents Complies with ICH Q3C guidelinesHeadspace Gas Chromatography (GC-HS)
Sulphated Ash ≤ 0.1%Gravimetric Analysis

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's quality. Below are outlines of the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the main component from its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., water or mobile phase) to a known concentration.

  • Analysis: Inject the sample and a reference standard solution. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Karl Fischer Titration for Water Content

This is a specific method for the determination of water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5). For strongly basic amines, the use of a neutralizing agent in the solvent may be necessary to prevent interference with the reaction.

  • Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel containing a pre-titrated solvent (e.g., methanol).

  • Analysis: The instrument automatically titrates the water present in the sample with the Karl Fischer reagent. The water content is then calculated based on the amount of reagent consumed.

Headspace Gas Chromatography (GC-HS) for Residual Solvents

This method is employed to identify and quantify volatile organic solvents that may be present from the manufacturing process.[2]

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Oven Temperature Program: A programmed temperature gradient to ensure the separation of all potential solvents.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Accurately weigh the sample and place it in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Analysis: The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC. The identification and quantification are performed by comparing the retention times and peak areas with those of known solvent standards. The limits for residual solvents should comply with the International Council for Harmonisation (ICH) Q3C guidelines.

Inductively Coupled Plasma (ICP) Spectroscopy for Heavy Metals

This modern technique is used for the detection and quantification of elemental impurities.

  • Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Sample Preparation: The sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the metals into solution.

  • Analysis: The digested sample solution is introduced into the plasma, which excites the atoms of the elements present. The characteristic emission spectra or mass-to-charge ratios are then measured to identify and quantify the elemental impurities. The acceptance criteria should be in accordance with the limits set by the United States Pharmacopeia (USP) General Chapter <232> and <233>.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the quality control process and a potential impurity profile for this compound.

Quality_Control_Workflow raw_material Raw Material (1,4-Diazabicyclo[3.2.2]nonane) synthesis Synthesis & HCl Salt Formation raw_material->synthesis crude_product Crude Product synthesis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification in_process_control In-Process Control (IPC) (e.g., TLC, HPLC) purification->in_process_control Monitoring final_product Final Product (1,4-Diazabicyclo[3.2.2]nonane dihydrochloride) purification->final_product in_process_control->purification qc_testing Full Quality Control Testing final_product->qc_testing release Product Release qc_testing->release Specifications Met rejection Rejection qc_testing->rejection Out of Specification

Quality Control Workflow for this compound

Impurity_Profile cluster_purification Purification Process cluster_solvents Solvent Usage synthesis Synthesis of 1,4-Diazabicyclo[3.2.2]nonane starting_materials Unreacted Starting Materials synthesis->starting_materials Incomplete Reaction intermediates Reaction Intermediates synthesis->intermediates Incomplete Reaction byproducts By-products synthesis->byproducts Side Reactions reagents Residual Reagents synthesis->reagents Carryover final_product 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride synthesis->final_product solvents Residual Solvents solvents->final_product Incomplete Removal degradation Degradation Products final_product->degradation Instability

Potential Impurity Profile and Logical Relationships

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Diazabicyclo[3.2.2]nonane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazabicyclo[3.2.2]nonane core is a fascinating bridged bicyclic amine that has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid structure and unique stereoelectronic properties have made it a cornerstone in the design of potent and selective ligands for various biological targets, most notably the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 1,4-diazabicyclo[3.2.2]nonane and its derivatives. We will delve into key synthetic methodologies, present collated quantitative data on the biological activity of prominent compounds, and provide detailed experimental protocols for seminal reactions. Furthermore, this guide visualizes the intricate signaling pathways associated with these compounds and outlines a typical drug discovery workflow, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Emergence of a Novel Bicyclic Amine

The first documented disclosure of the 1,4-diazabicyclo[3.2.2]nonane scaffold appears in a 1963 publication in the Russian scientific journal, Zhurnal Obshchei Khimii (Journal of General Chemistry).[1] While access to a direct English translation of this seminal work is limited, this reference marks the entry of this unique bicyclic amine into the chemical literature.

For a considerable period, the 1,4-diazabicyclo[3.2.2]nonane ring system remained a subject of niche academic interest. However, the late 20th and early 21st centuries witnessed a surge in research focused on this scaffold, driven by the quest for novel therapeutics targeting the central nervous system. The rigid, three-dimensional structure of the 1,4-diazabicyclo[3.2.2]nonane core was recognized as an ideal platform for presenting pharmacophoric elements in a defined spatial orientation, leading to enhanced binding affinity and selectivity for specific receptor subtypes.

A pivotal moment in the history of these compounds was the discovery of their potent activity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This discovery opened up new avenues for the development of treatments for cognitive disorders, such as Alzheimer's disease and schizophrenia, where dysfunction of the cholinergic system and α7 nAChRs is implicated.

Synthetic Strategies: Crafting the Bicyclic Core

The synthesis of the 1,4-diazabicyclo[3.2.2]nonane framework has evolved over the years, with several key methodologies being developed and refined.

The Beckmann Rearrangement: A Classic Approach

One of the earliest and most historically significant routes to the 1,4-diazabicyclo[3.2.2]nonane core involves the Beckmann rearrangement of 3-quinuclidinone oxime.[2] This acid-catalyzed reaction transforms the cyclic ketoxime into a lactam, 1,4-diazabicyclo[3.2.2]nonan-3-one, which can then be reduced to the parent bicyclic amine. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[3][4]

Modern Synthetic Methodologies

In recent years, more versatile and efficient methods have been developed for the synthesis of 1,4-diazabicyclo[3.2.2]nonane and its derivatives, facilitating the exploration of a wider chemical space.

  • Buchwald-Hartwig Cross-Coupling: This powerful palladium-catalyzed cross-coupling reaction has been extensively used to couple 1,4-diazabicyclo[3.2.2]nonane with various aryl and heteroaryl halides, providing a direct and modular approach to a diverse range of derivatives.[5]

  • Nucleophilic Substitution Reactions: The secondary amine in the 1,4-diazabicyclo[3.2.2]nonane core can readily participate in nucleophilic substitution reactions with electrophiles such as 2-chlorobenzoxazole and other activated heterocyclic systems.

  • Intramolecular Cyclization Strategies: The construction of the bicyclic framework can also be achieved through various intramolecular cyclization reactions of appropriately functionalized acyclic or monocyclic precursors.

Quantitative Analysis of Biological Activity

The primary therapeutic interest in 1,4-diazabicyclo[3.2.2]nonane derivatives lies in their activity as ligands for the α7 nicotinic acetylcholine receptor. Extensive structure-activity relationship (SAR) studies have been conducted, leading to the development of compounds with high affinity and selectivity. The following tables summarize key quantitative data for some notable derivatives.

CompoundTargetAssay TypeKᵢ (nM)Reference
SSR180711human α7 nAChRBinding Assay14[6][7]
SSR180711rat α7 nAChRBinding Assay22[6][7]
Compound 14α7 nAChRBinding Assay0.0069[8]
A-803401α7 nAChRBinding Assay-[2]
A-582941α7 nAChRBinding Assay-[2]
Tropisetronα7 nAChRBinding Assay6.9[9]
CompoundTargetAssay TypeIC₅₀ (nM)Reference
KS7[³H]Cytisine Binding SitesInhibition Assay50 - 172[9]
KS7[¹²⁵I]-α-bungarotoxin Binding SitesInhibition Assay10,000[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 1,4-diazabicyclo[3.2.2]nonane compounds.

Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one via Beckmann Rearrangement

This protocol describes the synthesis of the lactam precursor to 1,4-diazabicyclo[3.2.2]nonane from 3-quinuclidinone hydrochloride.

Step 1: Preparation of 3-Quinuclidinone Oxime

  • To a solution of 3-quinuclidinone hydrochloride (1 equivalent) in water, add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Add a solution of sodium carbonate (1.5 equivalents) in water dropwise to the mixture while stirring.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-quinuclidinone oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Beckmann Rearrangement to 1,4-Diazabicyclo[3.2.2]nonan-3-one

  • Caution: Polyphosphoric acid (PPA) is corrosive and viscous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Preheat polyphosphoric acid (PPA) to 120-130 °C in a round-bottom flask equipped with a mechanical stirrer.

  • Add 3-quinuclidinone oxime (1 equivalent) portion-wise to the hot PPA with vigorous stirring.

  • Maintain the reaction mixture at 120-130 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Allow the mixture to cool to approximately 80-90 °C and then pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium or potassium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or a mixture of dichloromethane and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,4-diazabicyclo[3.2.2]nonan-3-one.

  • The crude lactam can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Reduction to 1,4-Diazabicyclo[3.2.2]nonane

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Dissolve 1,4-diazabicyclo[3.2.2]nonan-3-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 1,4-diazabicyclo[3.2.2]nonane. The product can be further purified by sublimation or distillation under reduced pressure.

Competitive Radioligand Binding Assay for α7 nAChR

This protocol outlines a general procedure for determining the binding affinity of test compounds to the α7 nAChR using a competitive binding assay with a radiolabeled ligand, such as [¹²⁵I]α-bungarotoxin.

Materials:

  • Membrane preparation from cells or tissues expressing α7 nAChRs.

  • Radioligand: [¹²⁵I]α-bungarotoxin.

  • Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 2 mM CaCl₂, and 0.1% BSA).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add a solution of the test compound at various concentrations to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Add the radioligand ([¹²⁵I]α-bungarotoxin) at a fixed concentration (typically at or below its Kd value).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter mat and add a scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Role and Signaling Pathways

The primary biological target of many 1,4-diazabicyclo[3.2.2]nonane derivatives is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of α7 nAChRs by agonists leads to the influx of cations, primarily Ca²⁺, which triggers a cascade of downstream signaling events. These pathways are crucial for various neuronal processes, including synaptic plasticity, learning, and memory.[10][11]

The influx of calcium can activate several key signaling molecules, including:

  • Calmodulin-dependent protein kinase II (CaMKII): Plays a critical role in synaptic plasticity and memory formation.

  • Protein Kinase C (PKC): Involved in a wide range of cellular processes, including neurotransmitter release and gene expression.

  • Extracellular signal-regulated kinases (ERK): A component of the mitogen-activated protein kinase (MAPK) pathway, which is important for cell growth, differentiation, and survival.

  • Phosphatidylinositol 3-kinase (PI3K)-Akt pathway: A crucial signaling pathway involved in cell survival and proliferation.[12]

  • Janus kinase 2 (JAK2)-Signal transducer and activator of transcription 3 (STAT3) pathway: This pathway is particularly relevant in the context of the anti-inflammatory effects mediated by α7 nAChR activation.[10]

The following diagram illustrates the major signaling pathways activated by the binding of a 1,4-diazabicyclo[3.2.2]nonane agonist to the α7 nAChR.

alpha7_signaling_pathway cluster_membrane Cell Membrane a7_receptor α7 nAChR ca_influx Ca²⁺ Influx a7_receptor->ca_influx Activates jak2 JAK2 a7_receptor->jak2 Activates agonist 1,4-Diazabicyclo[3.2.2]nonane Agonist agonist->a7_receptor Binds to camkii CaMKII ca_influx->camkii pkc PKC ca_influx->pkc pi3k PI3K ca_influx->pi3k synaptic_plasticity Synaptic Plasticity, Learning & Memory camkii->synaptic_plasticity erk ERK pkc->erk akt Akt pi3k->akt cell_survival Cell Survival, Neuroprotection akt->cell_survival erk->synaptic_plasticity stat3 STAT3 jak2->stat3 anti_inflammatory Anti-inflammatory Effects stat3->anti_inflammatory

α7 nAChR Signaling Pathway

A Typical Drug Discovery Workflow

The discovery and development of novel 1,4-diazabicyclo[3.2.2]nonane-based drug candidates typically follow a structured workflow, from initial hit identification to preclinical evaluation. The following diagram outlines the key stages in this process.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_synthesis Chemical Synthesis hit_id Hit Identification (HTS, Fragment Screening) hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead synthesis Synthesis of Analogs hit_to_lead->synthesis lead_opt Lead Optimization in_vitro In Vitro Pharmacology (Affinity, Selectivity, Efficacy) lead_opt->in_vitro in_vitro->lead_opt SAR Feedback adme ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vitro->adme adme->lead_opt SAR Feedback in_vivo In Vivo Efficacy Studies (Animal Models of Disease) adme->in_vivo in_vivo->lead_opt SAR Feedback synthesis->lead_opt

Drug Discovery Workflow

Conclusion

The 1,4-diazabicyclo[3.2.2]nonane scaffold has traversed a remarkable journey from its initial synthesis in the mid-20th century to its current status as a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and synthetic tractability have enabled the development of a multitude of derivatives with potent and selective activities, particularly as modulators of the α7 nicotinic acetylcholine receptor. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of these fascinating compounds. The detailed experimental protocols and visual representations of signaling pathways and drug discovery workflows are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this privileged scaffold. As our understanding of the intricate roles of nAChRs in health and disease continues to grow, the 1,4-diazabicyclo[3.2.2]nonane core is poised to remain at the forefront of innovative drug design and development.

References

In-Depth Technical Guide to the Basic Mechanism of Action of 1,4-Diazabicyclo[3.2.2]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of neurological and psychiatric disorders. These derivatives primarily exert their effects through modulation of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. This document details their binding affinities, functional activities, the signaling pathways they influence, and the experimental protocols used for their characterization.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

1,4-Diazabicyclo[3.2.2]nonane derivatives are recognized as potent ligands for nAChRs. These receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺). This influx of positive ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

The therapeutic interest in 1,4-Diazabicyclo[3.2.2]nonane derivatives stems from their often high affinity and selectivity for the α7 nAChR subtype. The α7 nAChR is a homopentameric receptor (composed of five α7 subunits) characterized by its high calcium permeability and rapid desensitization. Its activation is implicated in various cognitive processes, including learning, memory, and attention. Consequently, α7 nAChR agonists and partial agonists are being investigated for the treatment of cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for several key 1,4-Diazabicyclo[3.2.2]nonane derivatives, highlighting their binding affinities (Ki), and functional potencies (EC50) and efficacies at various nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of ACh response)Reference
SSR180711 human α714-Partial Agonist[1]
rat α722--[1]
CP-810,123 rat α713.524446%[2]
α4β21,350--[2]
ganglionic5,370--[2]
Compound 7aa α723-175%[3]
NS10743 human α711.6--
human α3β484--
Dibenzothiophene Derivative 5 α70.023-Antagonist[4]
Fluoro-derivative 7a α70.4--
Fluoro-derivative 7c α71.3--

Signaling Pathways Modulated by 1,4-Diazabicyclo[3.2.2]nonane Derivatives

The activation of α7 nAChRs by 1,4-Diazabicyclo[3.2.2]nonane derivatives initiates a cascade of intracellular signaling events, largely driven by the influx of Ca²⁺. These pathways are critical for the neuroprotective and cognitive-enhancing effects attributed to these compounds. Two of the most prominent downstream signaling pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.

α7 nAChR-Mediated Signaling Cascade

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Ligand 1,4-Diazabicyclo[3.2.2]nonane Derivative (Agonist) Ligand->nAChR Binds PI3K PI3K Ca_influx->PI3K MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_influx->MAPK_pathway Akt Akt (Protein Kinase B) PI3K->Akt Activates CREB CREB Akt->CREB Bcl2 Bcl-2 Akt->Bcl2 NFkB NF-κB Akt->NFkB MAPK_pathway->CREB Gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_expression Bcl2->Gene_expression NFkB->Gene_expression

Figure 1: Simplified signaling pathway of α7 nAChR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of 1,4-Diazabicyclo[3.2.2]nonane derivatives.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs using [³H]-Epibatidine.

1. Materials:

  • Membrane Preparation: Homogenates from cells expressing the nAChR subtype of interest or from specific brain regions.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

  • Unlabeled Ligand for Non-specific Binding: Nicotine or other suitable nAChR ligand.

  • Test Compounds: 1,4-Diazabicyclo[3.2.2]nonane derivatives.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Membrane preparation + [³H]-Epibatidine + binding buffer.

    • Non-specific Binding: Membrane preparation + [³H]-Epibatidine + a saturating concentration of unlabeled nicotine (e.g., 300 µM).

    • Competition Binding: Membrane preparation + [³H]-Epibatidine + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 4 hours to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Total, Non-specific, Competition) prep->setup incubate Incubation (Room Temp, 4h) setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the functional characterization of 1,4-Diazabicyclo[3.2.2]nonane derivatives on nAChRs expressed in Xenopus laevis oocytes.

1. Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA encoding the desired nAChR subunits.

  • Injection Apparatus: Nanoject injector.

  • Recording Chamber and Perfusion System.

  • TEVC Amplifier and Data Acquisition System.

  • Microelectrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonists and Antagonists.

2. Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Inject each oocyte with ~50 nL of nAChR subunit cRNA solution.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the test compound (1,4-Diazabicyclo[3.2.2]nonane derivative) at various concentrations via the perfusion system.

    • Record the elicited ionic currents.

    • For antagonist studies, co-apply the test compound with a known agonist (e.g., acetylcholine).

3. Data Analysis:

  • Measure the peak current amplitude for each concentration of the test compound.

  • Plot the normalized current response against the log concentration of the compound.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) by fitting the data to a dose-response curve.

tevc_workflow start Start prep Oocyte Preparation & cRNA Injection start->prep incubate Incubation (2-7 days) prep->incubate record_setup Place oocyte in recording chamber Impale with microelectrodes incubate->record_setup clamp Voltage Clamp (-70 mV) record_setup->clamp apply Apply Test Compound clamp->apply record_current Record Ionic Currents apply->record_current analyze Data Analysis (EC50 / IC50 Determination) record_current->analyze end End analyze->end

Figure 3: Workflow for TEVC electrophysiology in Xenopus oocytes.

In Vivo Positron Emission Tomography (PET) Imaging

This protocol provides a general outline for in vivo PET imaging of brain nAChRs using a radiolabeled 1,4-Diazabicyclo[3.2.2]nonane derivative, such as [¹¹C]CHIBA-1001.

1. Materials:

  • Radioligand: [¹¹C]CHIBA-1001 or another suitable radiolabeled derivative.

  • Animal Model: Non-human primate or other suitable species.

  • PET Scanner.

  • Anesthesia and physiological monitoring equipment.

  • Blocking agents: Selective α7 and α4β2 nAChR ligands (e.g., SSR180711 and A-85380, respectively) for specificity studies.

2. Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain physiological stability.

    • Position the animal in the PET scanner.

  • Radioligand Administration:

    • Administer a bolus injection of the radioligand intravenously.

  • PET Scan:

    • Acquire dynamic PET data for 90-120 minutes.

  • Blood Sampling:

    • Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.

  • Specificity Studies:

    • In separate scans, pre-treat the animal with a blocking agent to demonstrate receptor-specific binding.

3. Data Analysis:

  • Reconstruct the PET images.

  • Define regions of interest (ROIs) on the images corresponding to different brain areas.

  • Generate time-activity curves (TACs) for each ROI.

  • Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate binding parameters such as the total distribution volume (VT).

pet_workflow start Start prep Animal Preparation & Anesthesia start->prep inject Radioligand Injection (i.v.) prep->inject scan Dynamic PET Scan (90-120 min) inject->scan sample Arterial Blood Sampling scan->sample analyze Image Reconstruction & Kinetic Modeling sample->analyze end End analyze->end

Figure 4: Workflow for in vivo PET imaging.

Conclusion

1,4-Diazabicyclo[3.2.2]nonane derivatives represent a promising class of compounds that selectively target nAChRs, particularly the α7 subtype. Their mechanism of action involves direct binding to these receptors, leading to ion channel opening and the activation of downstream signaling pathways crucial for neuronal function and survival. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important class of molecules. Further research into the structure-activity relationships and the precise downstream effects of these derivatives will continue to advance their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[3.2.2]nonane is a key scaffold in the development of selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The dihydrochloride salt of these derivatives is often utilized to improve solubility and stability for in vitro and in vivo studies. These compounds have garnered significant interest as potential therapeutic agents for neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.

This document provides detailed application notes and experimental protocols for utilizing 1,4-diazabicyclo[3.2.2]nonane dihydrochloride and its analogs as nAChR agonists. It includes quantitative data on their binding affinities and functional activities, comprehensive methodologies for key experiments, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative 1,4-diazabicyclo[3.2.2]nonane derivatives at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of 1,4-Diazabicyclo[3.2.2]nonane Derivatives at nAChR Subtypes

CompoundnAChR SubtypeSpeciesKi (nM)Reference
SSR180711 α7Human14 ± 1[1]
α7Rat22 ± 4[1]
Dibenzothiophene Derivative 5 α7Rat0.023[2]
Dibenzothiophene Derivative 7a α7Rat0.4[2]
Dibenzothiophene Derivative 7c α7Rat1.3[2]
Compound 14 α7Not Specified0.0069[3]
Compound 15 α7Not Specified2.98 ± 1.41[3]
Various Derivatives α7Not Specified0.001 - 25[3]

Table 2: Functional Activity (EC50 and Intrinsic Activity) of SSR180711 at α7 nAChRs

Experimental SystemParameterValueReference
Human α7 nAChRs in Xenopus oocytesEC504.4 µM[1]
Intrinsic Activity51%[1]
Human α7 nAChRs in GH4C1 cellsEC500.9 µM[1]
Intrinsic Activity36%[1]

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity of 1,4-diazabicyclo[3.2.2]nonane derivatives for the α7 nAChR using [³H]-methyllycaconitine ([³H]-MLA) as the radioligand.

Materials:

  • Membrane Preparation: Rat cortical membranes or membranes from cells stably expressing the human α7 nAChR.

  • Radioligand: [³H]-MLA (specific activity ~15-30 Ci/mmol).

  • Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative (e.g., SSR180711).

  • Non-specific Binding Control: Unlabeled α-bungarotoxin (1 µM) or another high-affinity α7 ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue or cell pellets in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of non-specific binding control.

    • Competition: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells Homogenize Homogenize in Assay Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Membranes Final Membrane Pellet Wash->Membranes Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Membranes->Setup Incubate Incubate at RT Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for the α7 nAChR Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of 1,4-diazabicyclo[3.2.2]nonane derivatives on human α7 nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α7 nAChR subunit.

  • TEVC setup: amplifier, micromanipulators, perfusion system, data acquisition system.

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative dissolved in recording solution.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with ~50 nL of α7 nAChR cRNA (50-100 ng/µL). Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the test compound at various concentrations via the perfusion system for a defined duration (e.g., 10-30 seconds).

    • Record the inward current elicited by the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each concentration of the test compound.

    • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized current amplitude against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

    • Calculate the intrinsic activity by comparing the maximal response of the test compound to that of the full agonist.

G cluster_prep Oocyte Preparation cluster_rec TEVC Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject α7 cRNA Defolliculate->Inject Incubate Incubate (2-5 days) Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Microelectrodes Place->Impale Clamp Voltage Clamp (-70 mV) Impale->Clamp Apply Apply Agonist Clamp->Apply Record Record Current Apply->Record Measure Measure Peak Current Record->Measure Normalize Normalize Response Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate EC50, Hill Coefficient, Intrinsic Activity Plot->Calculate

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Novel Object Recognition (NOR) Test in Rodents

This protocol assesses the effects of 1,4-diazabicyclo[3.2.2]nonane derivatives on recognition memory in rodents, a measure of cognitive enhancement.

Materials:

  • Test Animals: Adult male mice or rats.

  • Test Arena: A square open-field box (e.g., 40 x 40 x 40 cm for mice).

  • Objects: Two sets of three identical objects that are different in shape, color, and texture but similar in size. The objects should be heavy enough that the animals cannot displace them.

  • Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative administered via an appropriate route (e.g., intraperitoneal, oral).

  • Video recording and analysis software.

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty test arena for 5-10 minutes to acclimate to the environment.

  • Training (Familiarization) Phase: On day 2, administer the test compound or vehicle to the animals at a predetermined time before the training phase (e.g., 30 minutes). Place two identical objects in the arena. Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards the object.

  • Retention (Test) Phase: After a retention interval (e.g., 1 hour to 24 hours), place the animal back in the arena. One of the familiar objects is replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes). Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis: Calculate the discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory. Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

G cluster_day2 Day 2 Habituation Day 1: Habituation (Empty Arena) Dosing Dosing (Vehicle or Compound) Habituation->Dosing Training Training Phase (Two Identical Objects) Dosing->Training Retention Retention Interval Training->Retention Test Test Phase (Familiar + Novel Object) Retention->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) Test.

Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, by agonists like 1,4-diazabicyclo[3.2.2]nonane derivatives, triggers several downstream signaling cascades that are crucial for neuronal function and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates JAK2 JAK2 nAChR->JAK2 couples to Agonist 1,4-Diazabicyclo[3.2.2]nonane Derivative Agonist->nAChR binds PI3K PI3K Ca_influx->PI3K ERK ERK/MAPK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB activates STAT3 STAT3 JAK2->STAT3 Gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) STAT3->Gene_expression regulates ERK->CREB activates CREB->Gene_expression

References

Application Notes and Protocols for In Vitro Assays with 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of compounds containing the 1,4-Diazabicyclo[3.2.2]nonane scaffold, which are frequently investigated as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The representative compound, SSR180711 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester), serves as a key example in these protocols.

Introduction

The 1,4-Diazabicyclo[3.2.2]nonane moiety is a crucial pharmacophore in the development of ligands targeting nAChRs. The dihydrochloride salt form is commonly used to improve the solubility and handling of these compounds. Derivatives based on this scaffold have shown promise as selective agonists or partial agonists of the α7 nAChR, a ligand-gated ion channel implicated in cognitive processes.[1] Dysregulation of the α7 nAChR is associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.

The following protocols describe standard in vitro assays to determine the binding affinity, functional potency, and electrophysiological properties of compounds incorporating the 1,4-Diazabicyclo[3.2.2]nonane core structure.

Data Presentation: Quantitative Analysis

The pharmacological activity of representative compounds featuring the 1,4-Diazabicyclo[3.2.2]nonane scaffold is summarized below. SSR180711 is a well-characterized partial agonist of the α7 nAChR.[1][2]

CompoundAssay TypeTargetSpeciesCell Line/TissueParameterValueReference
SSR180711Radioligand Bindingα7 nAChRHuman-Ki14 ± 1 nM[2]
SSR180711Radioligand Bindingα7 nAChRRat-Ki22 ± 4 nM[2]
SSR180711Functional Assayα7 nAChRHumanXenopus oocytesEC504.4 µM[2]
SSR180711Functional Assayα7 nAChRHumanGH4C1 cellsEC500.9 µM[2]
SSR180711Ex vivo Bindingα7 nAChRMouseCortical homogenatesID508 mg/kg (p.o.)[2]

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the α7 nAChR using a radiolabeled antagonist, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.

Workflow for Radioligand Binding Assay

G prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Separation of Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki) counting->analysis

Caption: Workflow of the radioligand binding assay.

a. Materials and Reagents

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human α7 nAChR, or rat brain tissue (hippocampus or hypothalamus).

  • Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.

  • Test Compound: 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride derivative (e.g., SSR180711).

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM α-bungarotoxin or 300 µM nicotine).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and counter.

  • 96-well plates and a vacuum filtration manifold.

b. Membrane Preparation

  • Harvest cells expressing α7 nAChR or dissect brain tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the tissue/cells using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in binding buffer.

  • Determine the protein concentration using a Bradford or BCA protein assay.

c. Assay Procedure

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control + 50 µL radioligand + 100 µL membrane suspension.

    • Competition: 50 µL of test compound at various concentrations + 50 µL radioligand + 100 µL membrane suspension.

  • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three to four times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

d. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay for α7 nAChR Function

This protocol describes a cell-based functional assay to measure the agonist or partial agonist activity of a test compound by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Workflow for Calcium Imaging Assay

G cell_culture Cell Culture and Plating dye_loading Loading with Calcium Indicator Dye cell_culture->dye_loading baseline Baseline Fluorescence Measurement dye_loading->baseline compound_add Addition of Test Compound baseline->compound_add fluorescence_rec Fluorescence Recording compound_add->fluorescence_rec analysis Data Analysis (EC50) fluorescence_rec->analysis

Caption: Workflow of the calcium imaging assay.

a. Materials and Reagents

  • Cells: HEK293 cells stably co-expressing human α7 nAChR and the chaperone protein RIC-3.

  • Test Compound: this compound derivative.

  • Positive Control: A known α7 nAChR agonist (e.g., acetylcholine or nicotine).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Recording Buffer: Tyrode's buffer or similar physiological salt solution.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.

b. Cell Preparation

  • Seed the HEK293-α7-RIC3 cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

c. Assay Procedure

  • On the day of the assay, remove the culture medium from the wells.

  • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in the recording buffer.

  • Add the loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with recording buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Measure the baseline fluorescence for each well.

  • Add varying concentrations of the test compound or positive control to the wells.

  • Immediately begin recording the fluorescence intensity over time.

d. Data Analysis

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data as ΔF/F₀, where F₀ is the baseline fluorescence.

  • Plot the normalized fluorescence response against the log concentration of the test compound.

  • Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) using a sigmoidal dose-response curve fit.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure the ion channel activity of α7 nAChRs in response to a test compound.

Workflow for Whole-Cell Patch-Clamp

G cell_prep Cell Preparation giga_seal Gigaseal Formation cell_prep->giga_seal pipette_prep Pipette Preparation and Filling pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell recording Current Recording with Compound Application whole_cell->recording analysis Data Analysis (EC50/IC50) recording->analysis

Caption: Workflow of the whole-cell patch-clamp assay.

a. Materials and Reagents

  • Cells: Xenopus oocytes or HEK293 cells expressing α7 nAChRs.

  • Test Compound: this compound derivative.

  • External Solution: Physiological salt solution (e.g., for HEK293 cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3).

  • Internal Solution (Pipette Solution): (e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM ATP, pH 7.3).

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

b. Procedure

  • Place a coverslip with adherent cells (or an oocyte) in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution.

  • Under visual guidance, approach a single cell with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 to -70 mV.

  • Rapidly apply the test compound at various concentrations using a perfusion system and record the elicited currents. Due to the rapid desensitization of α7 nAChRs, a fast application system is crucial.

  • Wash out the compound with the external solution between applications.

c. Data Analysis

  • Measure the peak amplitude of the inward current elicited by each concentration of the test compound.

  • Plot the peak current amplitude against the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway

Activation of the α7 nAChR by an agonist, such as a 1,4-Diazabicyclo[3.2.2]nonane derivative, leads to the opening of its intrinsic ion channel, which is highly permeable to Ca²⁺. The resulting influx of Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades.

α7 nAChR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., 1,4-Diazabicyclo[3.2.2]nonane derivative) nAChR α7 nAChR Agonist->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., Kinase Activation, Gene Expression) Ca_Influx->Downstream Activates

Caption: Simplified signaling pathway of α7 nAChR activation.

References

Application Notes: 1,4-Diazabicyclo[3.2.2]nonane Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key aspect of AD pathology is the dysfunction of the cholinergic system.[2][3] The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory like the hippocampus and cortex, has emerged as a significant therapeutic target.[1][4] Activation of α7 nAChRs is associated with improved cognitive performance, neuroprotection, and anti-inflammatory effects.[4][5][6]

1,4-Diazabicyclo[3.2.2]nonane is a privileged scaffold in medicinal chemistry for targeting nAChRs. Its derivatives have been developed as potent and selective agonists and positive allosteric modulators (PAMs) for the α7 nAChR.[7][8][9] These compounds are valuable tools for investigating the role of α7 nAChR in AD pathophysiology and serve as lead structures for developing novel therapeutics.[6][9] This document provides detailed application notes and protocols for researchers utilizing these derivatives in AD research.

Mechanism of Action: α7 nAChR Signaling

The α7 nAChR is a homopentameric ion channel with a high relative permeability to calcium (Ca²⁺).[4] Upon binding of an agonist, such as acetylcholine or a 1,4-diazabicyclo[3.2.2]nonane derivative, the channel opens, leading to Ca²⁺ influx. This calcium signal triggers downstream pathways that are critical for neuronal function and survival, including the activation of kinases that promote synaptic plasticity and gene expression related to cell survival.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Opens agonist Agonist (e.g., 1,4-DBN Derivative) agonist->alpha7 Binds downstream Downstream Signaling Cascades (e.g., CaMKII, PI3K/Akt) ca_influx->downstream Activates outcomes Pro-cognitive Effects Neuroprotection Anti-inflammatory Response downstream->outcomes Leads to

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR).

Application Note 1: In Vitro Pharmacological Characterization

The initial evaluation of novel 1,4-diazabicyclo[3.2.2]nonane derivatives involves determining their binding affinity and functional activity at the α7 nAChR. This is typically achieved through competitive radioligand binding assays and functional assays measuring ion flux or downstream signaling.

Data Presentation: Binding Affinities and Functional Activity

The following tables summarize quantitative data for representative 1,4-diazabicyclo[3.2.2]nonane derivatives targeting the α7 nAChR.

Table 1: α7 nAChR Binding Affinities (Ki)

Compound Class/Name Derivative Example Ki (nM) Target Species Reference
Dibenzothiophene Dioxide [¹⁸F]7a 0.4 Not Specified [5]
Dibenzothiophene Dioxide [¹⁸F]7c 1.3 Not Specified [5]
Phenyl Carbamate Compound 7aa 23 Not Specified [10]
Carboxylate SSR180711 14 (human), 22 (rat) Human, Rat [6]
Oxadiazole NS6784 3.3 Rat [11]
Furan-methanone NS6740 1.1 Rat [11]
General Derivative Compound 14 0.0069 Not Specified [7]

| General Derivative | Compound 15 | 2.98 | Not Specified |[7] |

Table 2: Functional Activity at α7 nAChR

Compound Name Assay Type Efficacy EC50 (µM) Reference
SSR180711 Electrophysiology Partial Agonist Not Specified [6]
NS6784 Electrophysiology Full Agonist Not Specified [11]
NS6740 Electrophysiology Weak Partial Agonist (<10%) Not Specified [11]

| Phenyl Carbamate (7aa) | Not Specified | 175% (Agonist Activity) | Not Specified |[10] |

Experimental Protocols

This protocol is for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to α7 nAChRs in brain tissue homogenates or cell lines expressing the receptor.

binding_assay_workflow start Start: Prepare Reagents membrane_prep 1. Membrane Preparation (e.g., from rat brain hippocampus) start->membrane_prep incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]MLA) - Test Compound (Varying Conc.) membrane_prep->incubation filtration 3. Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing 4. Washing (Remove non-specific binding) filtration->washing scintillation 5. Scintillation Counting (Quantify bound radioactivity) washing->scintillation analysis 6. Data Analysis (Calculate IC₅₀ and Ki values) scintillation->analysis end End: Determine Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Buffer: 50 mM Tris-HCl, containing 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[12]

  • Radioligand: [³H]Methyllycaconitine ([³H]MLA) or another suitable α7-selective radioligand.[13]

  • Non-specific binding control: A high concentration (e.g., 30 µM) of a known α7 ligand like SSR180711.[12]

  • Membrane Source: Rat brain tissue (hippocampus or cortex) or membranes from cells stably expressing α7 nAChRs.[13][14]

  • 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15]

  • Cell harvester and a scintillation counter.[15]

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in 15 volumes of ice-cold buffer using a Polytron homogenizer.[12]

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[12]

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step twice.[12][16]

    • Resuspend the final pellet in buffer and determine the protein concentration (e.g., BCA assay).[15] Store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.[16]

    • The final assay volume is typically 250 µL.[15]

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and buffer.[16]

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., SSR180711).[12]

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the 1,4-diazabicyclo[3.2.2]nonane test compound.[15]

  • Incubation & Filtration:

    • Incubate the plate for 150 minutes at 4°C or for 60 minutes at 30°C to reach equilibrium.[12][15]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification and Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.[15]

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

This protocol assesses the functional activity (agonist or PAM) of a test compound by measuring changes in intracellular calcium ([Ca²⁺]i) in cells expressing α7 nAChRs, often using a Fluorometric Imaging Plate Reader (FLIPR).[17][18]

calcium_assay_workflow start Start: Seed Cells cell_plating 1. Cell Plating (e.g., GH4C1 or HEK293 cells expressing α7 nAChR) start->cell_plating dye_loading 2. Dye Loading (Incubate with Ca²⁺ indicator e.g., Fluo-4 AM) cell_plating->dye_loading baseline 3. Baseline Measurement (Record initial fluorescence) dye_loading->baseline compound_add 4. Compound Addition (Inject test compound or agonist) baseline->compound_add measurement 5. Fluorescence Reading (Monitor changes in [Ca²⁺]i in real-time) compound_add->measurement analysis 6. Data Analysis (Generate dose-response curves, calculate EC₅₀ and Emax) measurement->analysis end End: Determine Functional Activity analysis->end

Caption: Workflow for a calcium imaging functional assay.

Materials:

  • Cell Line: A cell line stably expressing functional α7 nAChRs (e.g., GH4C1, HEK293).[17]

  • Assay Buffer: Krebs-HEPES solution (in mM: 140 NaCl, 5.6 KCl, 1.2 MgCl₂, 2 CaCl₂, 10 HEPES, 11 D-glucose, pH 7.4).[19]

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent Ca²⁺ indicator.[19][20]

  • Pluronic F-127.[20]

  • Black, clear-bottom 96-well plates.[19]

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Plating:

    • Plate the α7 nAChR-expressing cells in black, clear-bottom 96-well plates at an appropriate density (e.g., 200,000 cells per well) and allow them to adhere overnight.[19]

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the Ca²⁺ indicator dye (e.g., 4-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.[19][20]

    • Incubate for 30-60 minutes at 37°C in the dark.[19][20]

    • Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.[19][20]

  • Measurement:

    • Place the plate in the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for each well.

    • For Agonist Testing: Inject varying concentrations of the 1,4-diazabicyclo[3.2.2]nonane test compound and monitor the change in fluorescence over time.

    • For PAM Testing: Pre-incubate cells with the test compound for a short period, then inject a sub-maximal concentration of a known agonist (like acetylcholine) and monitor the potentiation of the calcium response.[17]

  • Data Analysis:

    • The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.[21]

    • Plot the peak ΔF/F₀ against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect) values using non-linear regression.

Application Note 2: In Vivo Evaluation in Alzheimer's Disease Models

Following in vitro characterization, promising compounds are evaluated in animal models of AD to assess their effects on cognition and brain pathophysiology.

Protocol 3: Morris Water Maze (MWM) for Spatial Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which is often impaired in AD mouse models.[22][23][24]

mwm_workflow cluster_timeline Morris Water Maze Experimental Timeline day1 Day 1 Visible Platform Trial (Vision/Motivation Control) day2_5 Days 2-6 Acquisition Phase (Hidden Platform Training) day1->day2_5 day6 Day 7 Probe Trial (Memory Retention Test) day2_5->day6 analysis Data Analysis - Escape Latency - Path Length - Time in Target Quadrant - Platform Crossings start Start: Animal Groups (e.g., WT, AD model + vehicle, AD model + test compound)

Caption: Experimental timeline for the Morris Water Maze (MWM) test.

Materials:

  • Apparatus: A circular pool (150 cm diameter) filled with water made opaque with non-toxic paint.[23] A submerged platform hidden ~1 cm below the water surface. High-contrast spatial cues are placed around the room.[23][25]

  • Subjects: Alzheimer's disease transgenic model mice and wild-type littermates.

  • Software: A video tracking system to record the mouse's swim path, speed, and latency to find the platform.

Procedure:

  • Acclimation & Dosing:

    • Handle the mice for several days before the experiment begins.

    • Administer the 1,4-diazabicyclo[3.2.2]nonane derivative or vehicle to the respective groups daily, starting before and continuing throughout the behavioral testing period.

  • Visible Platform Trial (Day 1):

    • The platform is made visible by placing it 1 cm above the water surface or attaching a flag.[23][24]

    • Conduct 4-5 trials where the mouse is placed in the water from different start positions and allowed to find the platform. This phase assesses swimming ability and motivation, ensuring there are no confounding sensorimotor deficits.[24]

  • Acquisition Phase / Hidden Platform Trial (Days 2-6):

    • The platform is submerged and hidden in a constant location (e.g., SE quadrant).[24]

    • Each day, each mouse performs multiple trials (e.g., 4 trials) starting from different quadrants.[24]

    • A trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find it, it is gently guided to the platform.[23][24]

    • Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.[25]

  • Probe Trial (Day 7):

    • The platform is removed from the pool.[24]

    • The mouse is allowed to swim freely for 60 seconds.[24]

    • The tracking software records the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform.[24]

    • Greater time in the target quadrant indicates better spatial memory retention.

  • Data Analysis:

    • Analyze escape latency and path length during the acquisition phase using a repeated-measures ANOVA to assess learning differences between groups.

    • Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA to compare memory retention between groups.

References

Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane Derivatives in Preclinical Models of Cognitive Deficits in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, for which current treatments offer limited efficacy. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for addressing these cognitive deficits. A class of compounds based on the 1,4-diazabicyclo[3.2.2]nonane scaffold has shown significant potential as selective α7 nAChR agonists. These application notes provide a comprehensive overview of the use of these compounds in preclinical models of schizophrenia-related cognitive dysfunction, including detailed experimental protocols and a summary of key efficacy data.

Featured Compounds

Several 1,4-diazabicyclo[3.2.2]nonane derivatives have been investigated for their pro-cognitive effects. This document focuses on two prominent examples:

  • SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride) : A selective α7 nAChR partial agonist.

  • CP-810,123 (4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane) : A potent and selective α7 nAChR agonist.

Quantitative Data Summary

The following tables summarize the binding affinities and effective doses of key 1,4-diazabicyclo[3.2.2]nonane derivatives in preclinical studies.

Table 1: Binding Affinity (Ki) for α7 nAChR

CompoundSpeciesKi (nM)Reference
SSR180711Human14[1][2]
SSR180711Rat22[1]
CP-810,123Not SpecifiedHigh Affinity[3]

Table 2: Efficacy in Preclinical Cognitive Models

CompoundAnimal ModelCognitive TaskEffective Dose (mg/kg)RouteEffectReference
SSR180711PCP-induced deficitSelective Attention0.3 (MED)i.p.Reversal of deficit
SSR180711PCP or Dizocilpine-induced deficitShort-term Episodic MemoryNot SpecifiedNot SpecifiedRestoration of memory[1]
SSR180711PCP or Dizocilpine-induced deficitSpatial Working MemoryNot SpecifiedNot SpecifiedRestoration of memory[1]
SSR180711MK-801-induced deficitEpisodic Memory (Object Recognition)0.3 (MED)i.p./p.o.Reversal of deficit
SSR180711Neonatal PCP treatmentSelective Attention0.3 (MED)i.p./p.o.Reversal of deficit
SSR180711MK-801 or PCP-induced deficitMemory (Morris Water Maze/Linear Maze)1-3 (MED)i.p./p.o.Restoration of memory
CP-810,123Rodent modelsAuditory Sensory Gating & Novel Object RecognitionNot SpecifiedOralIn vivo efficacy

MED: Minimum Effective Dose PCP: Phencyclidine MK-801: Dizocilpine

Signaling Pathways and Experimental Workflow

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by agonists like 1,4-diazabicyclo[3.2.2]nonane derivatives leads to the influx of Ca2+ ions. This influx triggers downstream signaling cascades, including the PI3K-Akt pathway, which are crucial for synaptic plasticity, learning, and memory.[4]

alpha7_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx agonist 1,4-Diazabicyclo[3.2.2]nonane Derivative (Agonist) agonist->alpha7 Binds PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt downstream Downstream Effectors (e.g., CREB, mTOR) Akt->downstream response Improved Synaptic Plasticity & Cognitive Function downstream->response

α7 nAChR signaling cascade.

Experimental Workflow for Preclinical Cognitive Testing

The general workflow for evaluating the efficacy of 1,4-diazabicyclo[3.2.2]nonane derivatives in a PCP-induced cognitive deficit model is outlined below.

experimental_workflow cluster_induction Cognitive Deficit Induction cluster_treatment Compound Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis pcp_admin Sub-chronic PCP Administration (e.g., 5 mg/kg, i.p., twice daily for 7 days) washout Washout Period (e.g., 7 days) pcp_admin->washout compound_admin Administer 1,4-Diazabicyclo[3.2.2]nonane Derivative (e.g., SSR180711, 0.3-3 mg/kg, p.o.) washout->compound_admin nor_test Novel Object Recognition (NOR) Test compound_admin->nor_test mwm_test Morris Water Maze (MWM) Test compound_admin->mwm_test data_analysis Analyze Cognitive Performance Metrics (e.g., Discrimination Index, Escape Latency) nor_test->data_analysis mwm_test->data_analysis

Preclinical testing workflow.

Experimental Protocols

Protocol 1: Phencyclidine (PCP)-Induced Cognitive Deficit Model in Rats

This protocol describes the induction of cognitive deficits relevant to schizophrenia using sub-chronic administration of PCP.

Materials:

  • Phencyclidine (PCP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Standard animal housing and husbandry equipment

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • PCP Administration:

    • Prepare a solution of PCP in sterile saline. A common dosage is 5 mg/kg.

    • Administer PCP (5 mg/kg, i.p.) or vehicle (saline, 1 ml/kg, i.p.) to the rats twice daily (e.g., at 8:00 AM and 8:00 PM) for 7 consecutive days.[4]

  • Washout Period: Following the 7-day administration period, leave the animals undisturbed in their home cages for a 7-day washout period.[4] This allows for the acute motor effects of PCP to dissipate, isolating the more persistent cognitive deficits.

  • Behavioral Testing: After the washout period, the animals are ready for cognitive testing using paradigms such as the Novel Object Recognition test or the Morris Water Maze.

Protocol 2: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia.

Apparatus:

  • An open-field arena (e.g., a 50 cm x 50 cm x 40 cm box made of non-reflective material).

  • A set of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.

  • A video camera mounted above the arena to record the sessions.

  • Video tracking software for data analysis.

Procedure:

  • Habituation:

    • On the day before the test, habituate each rat to the empty open-field arena for 5-10 minutes. This reduces novelty-induced stress during the testing phase.

  • Familiarization/Training Trial (T1):

    • Place two identical objects in the arena, typically in opposite corners.

    • Gently place the rat into the arena, facing the wall away from the objects.

    • Allow the rat to explore the arena and the objects for a set period (e.g., 3-5 minutes).[5][6][7]

    • After the trial, return the rat to its home cage.

  • Inter-Trial Interval (ITI):

    • The time between the familiarization and test trials can be varied to assess short-term or long-term memory. A common ITI for schizophrenia models is 1 hour.

  • Test Trial (T2):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back into the arena and allow it to explore for the same duration as in T1.

  • Data Analysis:

    • Score the amount of time the rat spends exploring each object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.

    • Calculate the Discrimination Index (DI) :

      • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.

Logical Relationship between Compound, Model, and Outcome

logical_relationship cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_model Preclinical Model cluster_outcome Therapeutic Outcome compound 1,4-Diazabicyclo[3.2.2]nonane Derivative target α7 nAChR Agonism compound->target model Schizophrenia Cognitive Deficit Model (e.g., PCP) target->model Acts upon outcome Amelioration of Cognitive Deficits model->outcome Leads to

References

Application Note and Protocol: Preparation of Stock Solutions of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS: 150208-70-1). It includes essential physicochemical data, safety and handling precautions, a step-by-step experimental workflow, and guidelines for storage to ensure solution stability. The objective is to enable researchers to accurately and safely prepare this compound for use in various experimental settings.

Physicochemical Properties

This compound is a bicyclic organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals. Accurate preparation of stock solutions is critical for experimental reproducibility. Key properties are summarized below.

PropertyValueReference
CAS Number 150208-70-1[1]
Molecular Formula C₇H₁₄N₂ · 2HCl
Molecular Weight 199.12 g/mol [1]
Appearance White solid[2]
Purity Typically ≥95%[3]
Solubility Reported to be soluble in organic solvents. Solubility in aqueous buffers or common lab solvents like DMSO should be empirically determined.[2]
Storage Store at ≤ -15°C.

Safety and Handling Precautions

Appropriate safety measures are mandatory when handling this compound. The dihydrochloride salt is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

    • H302: Harmful if swallowed.[5]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4][5]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]

    • Handling: Avoid generating dust.[4] Wash hands thoroughly after handling.[4] Avoid contact with skin and eyes.[5]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[4][5]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mM stock solution. The formula can be adjusted for any desired concentration.

Materials and Equipment:

  • This compound powder

  • High-purity solvent (e.g., sterile deionized water, DMSO, or PBS)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized sterile conical tube or volumetric flask

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm pore size), if preparing for cell-based assays

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps start Start: Determine Required Concentration and Volume calc Calculate Required Mass (e.g., 19.91 mg for 1 mL of 100 mM) start->calc weigh Weigh Compound in Fume Hood calc->weigh add_solvent Add Solvent Incrementally (e.g., to 80% of final volume) weigh->add_solvent dissolve Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve qs Adjust to Final Volume (QS) dissolve->qs verify Verify Complete Dissolution (Clear Solution) qs->verify filter Sterile Filter (Optional) (0.22 µm filter) verify->filter aliquot Aliquot into Cryovials filter->aliquot store Store at ≤ -15°C aliquot->store end End: Labeled Stock Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

Step-by-Step Procedure:
  • Calculate the Required Mass:

    • Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .

    • Example for 1 mL of a 100 mM solution:

      • Mass = 0.1 mol/L × 0.001 L × 199.12 g/mol = 0.01991 g = 19.91 mg .

  • Weigh the Compound:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Using an analytical balance inside a fume hood, carefully weigh out the calculated mass (e.g., 19.91 mg) onto weighing paper.

    • Transfer the powder into a sterile conical tube or volumetric flask.

  • Dissolve the Compound:

    • Add approximately 80% of the final required volume of the chosen solvent (e.g., 800 µL for a 1 mL final volume) to the tube containing the powder.

    • Cap the tube securely and vortex until the powder is fully dissolved. If dissolution is slow, use a bath sonicator. Gentle warming can be tested but may affect compound stability.

    • Once fully dissolved, add the solvent to reach the final desired volume (e.g., 1 mL).

  • Sterilization and Aliquoting (Optional but Recommended):

    • If the stock solution will be used in sterile applications like cell culture, pass it through a 0.22 µm syringe filter into a new sterile tube.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials or microcentrifuge tubes.

  • Storage:

    • Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at or below -15°C as recommended for the solid compound. The stability of the compound in solution should be validated for long-term storage.

Logical Workflow for Solution Preparation

The process of preparing a stock solution follows a logical sequence to ensure accuracy, safety, and sterility.

G A Planning - Define Target Concentration - Select Solvent B Safety Review - Read SDS - Don Personal Protective Equipment A->B C Calculation - Mass = C * V * MW B->C D Execution - Weigh Compound - Dissolve in Solvent - Adjust to Final Volume C->D E Quality Control - Visual Inspection (Clarity) - Sterilization (if needed) D->E F Storage - Aliquot - Label Clearly - Store at ≤ -15°C E->F

Caption: Logical relationship diagram for the stock solution preparation protocol.

References

Application Notes and Protocols for In Vivo Dosing and Administration of 1,4-Diazabicyclo[3.2.2]nonane Compounds in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of 1,4-Diazabicyclo[3.2.2]nonane compounds in rodent models. This class of compounds, particularly agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR), has shown significant promise in preclinical studies for cognitive disorders. This document outlines quantitative data on dosing regimens, detailed experimental protocols for administration and behavioral assessment, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vivo dosing parameters for two prominent 1,4-Diazabicyclo[3.2.2]nonane compounds, SSR180711 and CP-810,123, in rodents.

Table 1: In Vivo Dosing of SSR180711 (4-bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate)

SpeciesAdministration RouteDose Range (mg/kg)VehicleTherapeutic AreaReference
RatIntraperitoneal (i.p.)0.3 - 10Saline or WaterCognitive Deficits (Schizophrenia models)[1]
RatOral (p.o.)0.3 - 10Saline or WaterCognitive Deficits (Schizophrenia models)[1]
MouseIntraperitoneal (i.p.)0.3 - 10Saline or WaterCognitive Deficits (PCP-induced)[2]
MouseOral (p.o.)8 (ID50 for brain penetration)Not SpecifiedBrain Receptor Occupancy[3]

Table 2: In Vivo Dosing of CP-810,123 (4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane)

SpeciesAdministration RouteKey FindingsVehicleTherapeutic AreaReference
RodentOral (p.o.)High oral bioavailability and excellent brain penetrationNot SpecifiedCognitive Disorders (Schizophrenia, Alzheimer's)[3]

Experimental Protocols

General Protocol for Oral Gavage in Rodents

This protocol provides a standardized procedure for the oral administration of 1,4-Diazabicyclo[3.2.2]nonane compounds.

Materials:

  • Test compound (e.g., SSR180711, CP-810,123)

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose in water)

  • Oral gavage needles (flexible-tipped for mice, 18-20 gauge; for rats, 16-18 gauge)

  • Syringes (1 mL or appropriate size)

  • Animal balance

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Handle the animals for several days prior to the experiment to reduce stress.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

  • Formulation Preparation:

    • Prepare the dosing solution by dissolving or suspending the test compound in the chosen vehicle to the desired concentration.

    • Ensure the solution is homogeneous. If the compound has low solubility, gentle warming or sonication may be used. A common vehicle for suspension is 0.5% methylcellulose.

  • Administration:

    • The maximum recommended gavage volume is 10 mL/kg for mice and 5-10 mL/kg for rats.

    • Restrain the animal firmly but gently. For mice, scruff the neck to immobilize the head. For rats, hold the animal securely against your body.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.

    • Administer the dose with a slow and steady depression of the syringe plunger.

    • Withdraw the needle smoothly along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as labored breathing or discomfort.

    • Continue to monitor the animals as required by the experimental design.

Protocol for Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice)

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size and material but different shapes and textures.

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Place each animal individually into the empty open field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.

  • Familiarization/Training (Day 2):

    • Place two identical objects (familiar objects) in opposite corners of the arena.

    • Administer the test compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes for i.p. or p.o. administration).

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Test (Day 2, after a retention interval):

    • After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Protocol for Auditory Sensory Gating (P50 Suppression)

Auditory sensory gating is a measure of pre-attentive filtering of sensory information, which is often deficient in conditions like schizophrenia. The P50 wave of the event-related potential (ERP) is commonly used to assess this.

Materials:

  • Sound-attenuated chamber

  • EEG recording system with scalp or implanted electrodes

  • Auditory stimulus generator (for paired clicks)

  • Amplifier and data acquisition system

Procedure:

  • Animal Preparation:

    • Animals are anesthetized for electrode implantation (if not using scalp electrodes). Electrodes are typically placed over the vertex (Cz) and referenced to the mastoid or another neutral site.

    • Allow for a recovery period after surgery.

  • Recording Session:

    • Place the animal in the sound-attenuated chamber.

    • Administer the test compound or vehicle at a predetermined time before the recording session.

    • Present a series of paired auditory clicks (S1 and S2). The clicks are typically brief (e.g., 1 ms) and identical, with an inter-stimulus interval of 500 ms. The pairs are presented at a regular interval (e.g., every 8-10 seconds).

  • Data Acquisition and Analysis:

    • Record the EEG signal continuously.

    • Epoch the EEG data around the onset of each click.

    • Average the epochs for the first click (S1) and the second click (S2) separately.

    • Identify and measure the amplitude of the P50 wave (a positive peak occurring around 50 ms post-stimulus) for both S1 and S2.

    • Gating Ratio: P50 amplitude (S2) / P50 amplitude (S1)

    • A smaller gating ratio (closer to 0) indicates better sensory gating.

Visualizations

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor

The following diagram illustrates the key signaling pathways activated by the stimulation of α7 nAChRs by 1,4-Diazabicyclo[3.2.2]nonane compounds.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway alpha7_receptor α7 nAChR ca2_influx Ca²⁺ Influx alpha7_receptor->ca2_influx compound 1,4-Diazabicyclo[3.2.2]nonane Compound compound->alpha7_receptor activates PI3K PI3K ca2_influx->PI3K JAK2 JAK2 ca2_influx->JAK2 IKK IKK ca2_influx->IKK Akt Akt PI3K->Akt neuroprotection Neuroprotection (Anti-apoptosis) Akt->neuroprotection STAT3 STAT3 JAK2->STAT3 anti_inflammatory Anti-inflammatory Effects STAT3->anti_inflammatory NFkB NF-κB IKK->NFkB activates NFkB->anti_inflammatory modulates cognitive_enhancement Cognitive Enhancement neuroprotection->cognitive_enhancement anti_inflammatory->cognitive_enhancement

Caption: α7 nAChR Signaling Cascade.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo studies with 1,4-Diazabicyclo[3.2.2]nonane compounds in rodents.

experimental_workflow start Start animal_acclimatization Animal Acclimatization & Handling start->animal_acclimatization dosing Dosing (Oral Gavage or IP) animal_acclimatization->dosing formulation Compound Formulation formulation->dosing behavioral_testing Behavioral Testing dosing->behavioral_testing nor_test Novel Object Recognition behavioral_testing->nor_test e.g. p50_gating Auditory Sensory Gating (P50) behavioral_testing->p50_gating e.g. data_analysis Data Analysis nor_test->data_analysis p50_gating->data_analysis results Results & Interpretation data_analysis->results

Caption: In Vivo Study Workflow.

References

Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane Derivatives as PET Imaging Agents for α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-diazabicyclo[3.2.2]nonane derivatives as Positron Emission Tomography (PET) imaging agents targeting the α7 nicotinic acetylcholine receptor (α7-nAChR). This class of compounds has demonstrated high binding affinity and selectivity, making them valuable tools for in vivo visualization and quantification of α7-nAChRs in the context of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.

Introduction to 1,4-Diazabicyclo[3.2.2]nonane Derivatives for α7-nAChR PET Imaging

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes like learning and memory.[1][2] Altered expression and function of α7-nAChRs are associated with various neuropsychiatric conditions. PET imaging with specific radioligands allows for the non-invasive in vivo assessment of α7-nAChR distribution, density, and occupancy, which is crucial for understanding disease pathophysiology and for the development of novel therapeutics targeting this receptor.

1,4-Diazabicyclo[3.2.2]nonane-based compounds have emerged as a promising scaffold for the development of α7-nAChR PET tracers. These derivatives, often coupled with a dibenzothiophene dioxide or similar core, exhibit high binding affinities (in the low nanomolar to picomolar range) and excellent selectivity over other nAChR subtypes and the structurally related 5-HT3 receptor.[2][3][4] Radiolabeling with fluorine-18 (¹⁸F), a positron emitter with a convenient half-life of 109.8 minutes, allows for high-quality PET imaging.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo brain uptake of representative 1,4-diazabicyclo[3.2.2]nonane-based PET radioligands for α7-nAChR.

Table 1: In Vitro Binding Affinities (Ki) of 1,4-Diazabicyclo[3.2.2]nonane Derivatives for α7-nAChR

CompoundKi (nM) for α7-nAChRSelectivity over α4β2-nAChRReference
[¹⁸F]7a0.4High[2][4]
[¹⁸F]7c1.3High[2][4]
[¹⁸F]10a ([¹⁸F]DBT-10)Not explicitly stated, but selected for its high affinity and selectivity>800[3]
[¹⁸F]152.98 ± 1.41High[1]
Compound 140.0069High[1]

Table 2: In Vivo Brain Uptake of ¹⁸F-labeled 1,4-Diazabicyclo[3.2.2]nonane Derivatives

RadiotracerSpeciesBrain Uptake (%ID/g at peak)Brain-to-Blood Ratio (at specific timepoint)Reference
[¹⁸F]15Rat11.60 ± 0.14 (at 15 min)9.57 (at 30 min)[1]
[¹⁸F]7aMouseReadily enters the brainNot specified[2][4]
[¹⁸F]7cMouseReadily enters the brainNot specified[2][4]
[¹⁸F]10a ([¹⁸F]DBT-10)Piglet, MonkeyHigh uptakeNot specified[3]

Experimental Protocols

Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives via Buchwald-Hartwig Amination

The core structure of these imaging agents is typically synthesized using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method forms the crucial C-N bond between an aryl halide (or triflate) and the 1,4-diazabicyclo[3.2.2]nonane moiety.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-filled glovebox, combine the aryl bromide (1.0 equiv.), 1,4-diazabicyclo[3.2.2]nonane (1.2-1.5 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.05 equiv.), and a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 0.08 equiv.) in a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Degassing: Seal the flask and remove it from the glovebox. Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 85-110 °C and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional toluene or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired 1,4-diazabicyclo[3.2.2]nonane derivative.

Automated Radiosynthesis of ¹⁸F-labeled 1,4-Diazabicyclo[3.2.2]nonane Derivatives (Example: [¹⁸F]ASEM)

The radiosynthesis of these tracers is typically performed using an automated synthesis module for safety and reproducibility. The following is a general protocol for the ¹⁸F-labeling of a nitro-precursor via nucleophilic aromatic substitution.

Protocol: Automated Radiosynthesis of [¹⁸F]ASEM

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution produced by a cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is crucial to remove any residual water.

  • Radiofluorination: Add a solution of the nitro-precursor (e.g., 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]- thiophene 5,5-Dioxide for [¹⁸F]ASEM) in a suitable solvent like DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120-160 °C for 10-15 minutes. Microwave-assisted heating can significantly reduce the reaction time.

  • Quenching and Purification: After the reaction, quench the mixture with water and purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the ¹⁸F-labeled product. Remove the organic solvent under reduced pressure and formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

In Vitro Autoradiography

In vitro autoradiography is used to visualize the distribution of α7-nAChRs in brain tissue sections.

Protocol: In Vitro Autoradiography with ¹⁸F-labeled Ligands

  • Tissue Preparation:

    • Sacrifice the animal (e.g., rat or mouse) and rapidly dissect the brain.

    • Freeze the brain in isopentane cooled with dry ice.

    • Using a cryostat, cut 20 µm thick coronal or sagittal brain sections.

    • Thaw-mount the sections onto microscope slides and store them at -80 °C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Incubate the sections with the ¹⁸F-labeled radioligand (e.g., 1-5 nM in assay buffer) for 60-90 minutes at room temperature.

    • For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration (e.g., 10 µM) of a known α7-nAChR antagonist (e.g., SSR180711 or unlabeled ligand).

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl) three times for 5 minutes each to remove unbound radioligand.

    • Perform a final brief rinse in ice-cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging plate in a light-tight cassette.

  • Imaging and Analysis:

    • After an appropriate exposure time (typically several hours for ¹⁸F), scan the imaging plate using a phosphor imager.

    • Quantify the signal intensity in different brain regions using appropriate software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in Mice

This protocol outlines the procedure for performing PET imaging studies in mice to assess the in vivo distribution and kinetics of the ¹⁸F-labeled 1,4-diazabicyclo[3.2.2]nonane derivatives.

Protocol: In Vivo PET Imaging in Mice

  • Animal Preparation:

    • Fast the mouse for 4-6 hours before the scan to reduce variability in tracer uptake.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of the ¹⁸F-labeled tracer (typically 3.7-7.4 MBq in 100-150 µL of saline) via the tail vein catheter.

  • PET Scan Acquisition:

    • Position the anesthetized mouse in the PET scanner.

    • Dynamic Scan: For kinetic modeling, start a dynamic scan immediately upon tracer injection and acquire data for 60-90 minutes. The data is typically framed into a series of time intervals (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 7 x 5min, 3 x 10min).

    • Static Scan: For simpler quantification of tracer uptake at a specific time point, a static scan (e.g., 10-30 minutes) can be acquired at a predefined time after injection (e.g., 30-60 minutes post-injection).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with an anatomical image (e.g., from a CT or MRI scan) for accurate anatomical localization.

    • Draw regions of interest (ROIs) on the images corresponding to different brain structures.

    • Generate time-activity curves (TACs) for dynamic scans or calculate the standardized uptake value (SUV) for static scans.

    • For blocking studies to confirm target specificity, pre-treat a group of animals with a high dose of an unlabeled α7-nAChR antagonist before injecting the radiotracer.

Visualizations

Signaling Pathway

Activation of the α7-nAChR by an agonist leads to the influx of Ca²⁺, which in turn triggers downstream signaling cascades, including the PI3K/Akt pathway, promoting cell survival and neuroprotection.

alpha7_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects alpha7 α7-nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Activates Agonist Agonist (e.g., Acetylcholine, 1,4-DBN Derivative) Agonist->alpha7 Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 mTOR ↑ mTOR (Cell Growth) Akt->mTOR NFkB ↓ NF-κB (Anti-inflammatory) Akt->NFkB GSK3b ↓ GSK-3β (Neuroprotection) Akt->GSK3b

Caption: α7-nAChR signaling cascade.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of a novel 1,4-diazabicyclo[3.2.2]nonane-based PET imaging agent.

workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Precursor (Buchwald-Hartwig) Radiolabeling ¹⁸F-Radiolabeling Synthesis->Radiolabeling Binding_Assay Binding Affinity (Ki) Radiolabeling->Binding_Assay Autoradiography Autoradiography Binding_Assay->Autoradiography Biodistribution Biodistribution Studies Autoradiography->Biodistribution PET_Imaging PET Imaging (Dynamic/Static) Biodistribution->PET_Imaging Blocking Blocking Studies PET_Imaging->Blocking Kinetic_Modeling Kinetic Modeling PET_Imaging->Kinetic_Modeling SUV_Analysis SUV Analysis PET_Imaging->SUV_Analysis

Caption: PET tracer development workflow.

Logical Relationship

This diagram shows the logical relationship between the properties of an ideal PET tracer for α7-nAChR and the experimental outcomes.

logical_relationship cluster_properties Ideal Tracer Properties cluster_outcomes Experimental Outcomes High_Affinity High Affinity (Low Ki) High_Specific_Binding High Specific Binding (Autoradiography) High_Affinity->High_Specific_Binding High_Selectivity High Selectivity Low_Off_Target Low Off-Target Binding High_Selectivity->Low_Off_Target BBB_Penetration Good BBB Penetration High_Brain_Uptake High Brain Uptake (%ID/g) BBB_Penetration->High_Brain_Uptake Favorable_Kinetics Favorable Kinetics Good_Signal_to_Noise Good Signal-to-Noise (PET Image) Favorable_Kinetics->Good_Signal_to_Noise High_Specific_Binding->Good_Signal_to_Noise Low_Off_Target->Good_Signal_to_Noise High_Brain_Uptake->Good_Signal_to_Noise

Caption: Ideal PET tracer characteristics.

References

Application Notes and Protocols: Synthesis of Novel 1,4-Diazabicyclo[3.2.2]nonane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel derivatives of 1,4-diazabicyclo[3.2.2]nonane, a scaffold of significant interest in medicinal chemistry. The protocols detailed below focus on the synthesis of derivatives targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.

Introduction

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a conformationally restricted diamine that has proven to be a valuable building block in the design of ligands for various biological targets. Its rigid structure allows for precise orientation of substituents, leading to enhanced selectivity and potency. In particular, derivatives of this scaffold have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs), with a number of compounds demonstrating high affinity and selectivity for the α7 subtype.[1][2][3] Agonists of the α7 nAChR are of particular interest for their potential to improve cognitive function and reduce inflammation.[4][5][6]

This document provides a detailed protocol for the synthesis of a representative novel 1,4-diazabicyclo[3.2.2]nonane derivative, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, and summarizes key pharmacological data for a selection of analogous compounds.

Data Presentation

The following table summarizes the in vitro pharmacological data for selected 1,4-diazabicyclo[3.2.2]nonane derivatives targeting the α7 nAChR. This data highlights the potential of this chemical class as potent and selective modulators of this important therapeutic target.

Compound Name/ReferenceTargetAssay TypeKi (nM)EC50 (nM)% Efficacy
SSR180711 [3]human α7 nAChRBinding14--
rat α7 nAChRBinding22--
CP-810,123 [1]α7 nAChRAgonist Activity--Potent
Compound 7aa [3]α7 nAChRBinding23-175
SEN12333 [2]human α7 nAChRFunctional-150 ± 4064
NS6784 [2]α7 nAChRFunctional-~2000~70

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, a potent α7 nAChR agonist.[1] The synthesis involves a key Buchwald-Hartwig amination reaction.

Synthesis of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane

Materials:

  • 2-Chloro-5-methyloxazolo[4,5-b]pyridine

  • 1,4-Diazabicyclo[3.2.2]nonane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methyloxazolo[4,5-b]pyridine (1.0 eq), 1,4-diazabicyclo[3.2.2]nonane (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired product, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, as a solid.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Signaling Pathway

Activation of the α7 nicotinic acetylcholine receptor by a 1,4-diazabicyclo[3.2.2]nonane derivative agonist initiates a cascade of intracellular signaling events. This pathway is implicated in neuroprotection and the modulation of inflammation.[1][4][5][6]

alpha7_signaling_pathway cluster_membrane Cell Membrane receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Activation jak2 JAK2 receptor->jak2 agonist 1,4-Diazabicyclo[3.2.2]nonane Derivative (Agonist) agonist->receptor pi3k PI3K ca_influx->pi3k akt Akt pi3k->akt neuroprotection Neuroprotection (Anti-apoptosis) akt->neuroprotection stat3 STAT3 jak2->stat3 anti_inflammatory Anti-inflammatory Response stat3->anti_inflammatory

Caption: α7 nAChR signaling cascade.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a library of novel 1,4-diazabicyclo[3.2.2]nonane derivatives.

experimental_workflow start Reactant Preparation reaction Buchwald-Hartwig Amination start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structure Verification (NMR, MS) purification->characterization bioassay Biological Screening (e.g., α7 nAChR Assay) characterization->bioassay data_analysis Data Analysis (SAR) bioassay->data_analysis end Lead Compound Identification data_analysis->end

Caption: Drug discovery workflow.

References

Application Notes and Protocols for High-Throughput Screening of 1,4-Diazabicyclo[3.2.2]nonane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[3.2.2]nonane and its analogs represent a significant class of compounds, primarily targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] The development of selective modulators for nAChR subtypes is a key objective in modern drug discovery. High-throughput screening (HTS) provides the necessary scalability to screen large libraries of 1,4-diazabicyclo[3.2.2]nonane analogs to identify novel and potent nAChR modulators.

These application notes provide detailed protocols for three common HTS assays used to characterize the activity of 1,4-diazabicyclo[3.2.2]nonane analogs on nAChRs: a radioligand binding assay, a fluorescence-based membrane potential assay, and a fluorescence-based calcium influx assay.

Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are pentameric structures composed of various α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. The most abundant and well-characterized nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[1]

Signaling Pathways

Activation of nAChRs by agonists leads to a conformational change, opening a central ion channel permeable to cations, primarily Na+ and Ca2+. The influx of these ions results in depolarization of the cell membrane and the initiation of downstream signaling cascades.

The α7 nAChR subtype is characterized by its high permeability to calcium.[3] The resulting increase in intracellular calcium can activate a variety of signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuroprotection and synaptic plasticity.[1]

The α4β2 nAChR subtype also mediates cation influx, leading to neuronal excitation. Its activation can modulate the release of other neurotransmitters, such as GABA, thereby influencing synaptic transmission and neuronal circuitry.[4]

Signaling Pathway for α7 nAChR

alpha7_signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Ligand 1,4-Diazabicyclo[3.2.2]nonane Analog (Agonist) Ligand->nAChR PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt ERK ERK Pathway Ca_influx->ERK Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection ERK->Neuroprotection

Caption: α7 nAChR signaling cascade.

Signaling Pathway for α4β2 nAChR

alpha4beta2_signaling cluster_membrane Presynaptic Terminal nAChR α4β2 nAChR Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx Ligand 1,4-Diazabicyclo[3.2.2]nonane Analog (Modulator) Ligand->nAChR GABA_vesicle GABA Vesicle Depolarization->GABA_vesicle Triggers GABA_release GABA Release GABA_vesicle->GABA_release Exocytosis Synaptic_inhibition Modulation of Synaptic Inhibition GABA_release->Synaptic_inhibition

Caption: α4β2 nAChR modulation of GABA release.

Data Presentation

The following tables summarize representative quantitative data for 1,4-diazabicyclo[3.2.2]nonane analogs and other relevant nAChR modulators, illustrating the types of results obtained from HTS assays.

Table 1: Binding Affinities (Ki) of 1,4-Diazabicyclo[3.2.2]nonane Analogs at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Reference
SSR180711human α714[5]
SSR180711rat α722[5]
NS6740rat brain α71.1[6]
NS6784rat brain α73.3[6]
Compound 14α70.0069[2]
Compound 15α72.98[2]

Table 2: Functional Potencies (EC50) of 1,4-Diazabicyclo[3.2.2]nonane Analogs at nAChR Subtypes

CompoundAssaynAChR SubtypeEC50 (nM)Reference
SSR180711AERK Phosphorylationα754[7]
NS6784ERK Phosphorylationα78.2[7]
NS6784Electrophysiologyhuman α7720[6]
NS6784Electrophysiologyrat α7880[6]
Compound 11Calcium Imaginghuman α71000 - 1600[8]
Compound 13Calcium Imaginghuman α71000 - 1600[8]
Compound 16Calcium Imaginghuman α71000 - 1600[8]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of unlabeled 1,4-diazabicyclo[3.2.2]nonane analogs by measuring their ability to compete with a radiolabeled ligand for binding to nAChRs.

Experimental Workflow

radioligand_workflow prep Membrane Preparation (e.g., rat brain homogenate) incubation Incubation: Membranes + Radioligand ([³H]epibatidine) + Unlabeled Analog prep->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration wash Washing to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (IC₅₀ and Ki determination) scintillation->analysis

Caption: Radioligand competition binding assay workflow.

Materials:

  • Biological Material: Rat brain tissue (e.g., cortex or hippocampus) or cell lines stably expressing the nAChR subtype of interest.

  • Radioligand: [³H]epibatidine (Specific Activity: 50-80 Ci/mmol) or other suitable radioligand.

  • Test Compounds: 1,4-Diazabicyclo[3.2.2]nonane analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: Filtration manifold, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Adjust the concentration to 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]epibatidine (final concentration ~0.1-0.5 nM, near its Kd).

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]epibatidine.

    • Competition Binding: 50 µL of membrane preparation, 50 µL of serially diluted 1,4-diazabicyclo[3.2.2]nonane analog, and 50 µL of [³H]epibatidine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Membrane Potential Assay

This assay measures changes in cell membrane potential upon nAChR activation, providing a functional readout of compound activity. It is particularly well-suited for HTS in a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow

membrane_potential_workflow cell_seeding Cell Seeding (nAChR-expressing cells) dye_loading Loading with Membrane Potential Dye cell_seeding->dye_loading compound_addition Compound Addition (1,4-DBN analogs +/- agonist) dye_loading->compound_addition fliper_reading Fluorescence Reading (FLIPR) compound_addition->fliper_reading data_analysis Data Analysis (agonist EC₅₀ or antagonist IC₅₀) fliper_reading->data_analysis

Caption: Membrane potential assay workflow.

Materials:

  • Cells: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).

  • Assay Plates: 384-well black, clear-bottom tissue culture plates.

  • Membrane Potential Assay Kit: Commercially available kits (e.g., from Molecular Devices).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Nicotine or another suitable nAChR agonist.

  • Instrumentation: FLIPR system.

Procedure:

  • Cell Plating:

    • Seed the nAChR-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

    • Incubate the plates overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 50 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes.

  • Compound Addition and Fluorescence Reading:

    • Prepare a compound plate with serial dilutions of the 1,4-diazabicyclo[3.2.2]nonane analogs.

    • For antagonist screening, pre-incubate the cells with the analogs for 5-15 minutes before adding the agonist.

    • Place the cell plate and the compound plate in the FLIPR instrument.

    • The FLIPR will add the compounds (and agonist, if applicable) to the cell plate and simultaneously measure the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in membrane potential.

    • For agonist screening, plot the fluorescence change against the log of the analog concentration to determine the EC50 value.

    • For antagonist screening, plot the inhibition of the agonist-induced fluorescence change against the log of the analog concentration to determine the IC50 value.

Fluorescence-Based Calcium Influx Assay

This assay directly measures the increase in intracellular calcium concentration following nAChR activation, using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Experimental Workflow

calcium_influx_workflow cell_seeding Cell Seeding (nAChR-expressing cells) dye_loading Loading with Fluo-4 AM cell_seeding->dye_loading compound_addition Compound Addition (1,4-DBN analogs) dye_loading->compound_addition fluorescence_reading Fluorescence Reading (Plate Reader or FLIPR) compound_addition->fluorescence_reading data_analysis Data Analysis (EC₅₀ determination) fluorescence_reading->data_analysis

Caption: Calcium influx assay workflow.

Materials:

  • Cells: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Plates: 96- or 384-well black, clear-bottom tissue culture plates.

  • Fluorescent Dye: Fluo-4 AM.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Pluronic F-127: To aid in dye loading.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities or a FLIPR system.

Procedure:

  • Cell Plating:

    • Seed the nAChR-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Addition and Fluorescence Reading:

    • Prepare a compound plate with serial dilutions of the 1,4-diazabicyclo[3.2.2]nonane analogs.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the compounds to the wells and immediately begin kinetic fluorescence reading (excitation ~490 nm, emission ~525 nm) for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the logarithm of the analog concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of novel 1,4-diazabicyclo[3.2.2]nonane analogs as modulators of nicotinic acetylcholine receptors. The choice of assay will depend on the specific research question, available instrumentation, and the desired endpoint (binding affinity versus functional activity). By employing these protocols, researchers can efficiently screen large compound libraries and accelerate the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following established synthetic routes.

Problem 1: Low Yield in the Cyclization Step of the Hofmann-Löffler-Freytag Reaction.

  • Question: I am attempting the synthesis of a diazabicyclic system using a Hofmann-Löffler-Freytag reaction, but the yield of the cyclized product is consistently low. What are the potential causes and how can I improve the yield?

  • Answer: The Hofmann-Löffler-Freytag reaction is a powerful method for synthesizing pyrrolidines and piperidines via an intramolecular 1,5-hydrogen atom transfer.[1][2] However, its efficiency can be influenced by several factors. Low yields are often attributed to:

    • Inefficient Homolytic Cleavage: The reaction is initiated by the homolytic cleavage of an N-haloamine, which can be promoted by heat or UV light.[1][3] Insufficient energy input can lead to an incomplete reaction.

    • Side Reactions: Competing side reactions, such as intermolecular reactions or elimination, can reduce the yield of the desired cyclized product.

    • Stability of the N-haloamine Intermediate: N-haloamines can be unstable, and their decomposition can lead to undesired byproducts.[3]

    Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Acid Catalyst: The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid.[1] Ensure the acid is of appropriate concentration and purity.

      • Initiation: If using photochemical initiation, ensure the UV lamp is of the correct wavelength and intensity. For thermal initiation, carefully control the reaction temperature.

    • Consider Alternative Reagents: Modifications to the classical Hofmann-Löffler-Freytag reaction have been developed to improve yields and expand its scope. The Suarez modification, for example, utilizes reagents like Pb(OAc)4/I2 or diacetate iodobenzene (DIB)/I2, which can lead to milder reaction conditions and improved yields.[3]

    • Control of Substrate Purity: Ensure the starting N-haloamine is pure and free of any contaminants that might interfere with the radical chain reaction.

Problem 2: Difficult Purification of the Final Product.

  • Question: After the final deprotection and salt formation steps, I am struggling to obtain pure this compound. What purification strategies are recommended?

  • Answer: Purification of the final dihydrochloride salt can be challenging due to its high polarity and solubility in aqueous media. Common impurities may include residual protecting groups, byproducts from the deprotection step, and inorganic salts.

    Recommended Purification Protocol:

    • Crystallization: This is the most effective method for purifying the dihydrochloride salt.

      • Solvent System: A common solvent system for crystallization is isopropanol/water or ethanol/water. The crude product can be dissolved in a minimal amount of hot water, and then isopropanol or ethanol is added until turbidity is observed. Cooling the mixture should induce crystallization of the pure product.

      • pH Adjustment: Ensure the solution is acidic to maintain the dihydrochloride salt form and prevent the free base from precipitating.

    • Chromatography: While less common for the final salt, ion-exchange chromatography can be employed to remove charged impurities.

    • Washing: If the product precipitates from the reaction mixture, thorough washing with a suitable organic solvent in which the product is insoluble (e.g., acetone, diethyl ether) can help remove organic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,4-Diazabicyclo[3.2.2]nonane?

A1: Several synthetic routes to 1,4-Diazabicyclo[3.2.2]nonane have been reported. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Key approaches include:

  • From Homopiperazine: This is a common starting material for the construction of the 1,4-diazabicyclo[3.2.2]nonane core. The synthesis typically involves the annulation of a three-carbon bridge across the homopiperazine ring.

  • Via 3-Quinuclidinone: Reduction of 3-quinuclidinone to 3-quinuclidinol is a critical step in some synthetic pathways.[4][5] The resulting amino alcohol can then be further manipulated to form the second nitrogen-containing ring.

  • Hofmann-Löffler-Freytag Reaction: This intramolecular cyclization of an N-haloamine can be a powerful tool for constructing the bicyclic framework.[1][2][3]

Q2: How can I improve the yield of the reduction of 3-quinuclidinone?

A2: The asymmetric reduction of 3-quinuclidinone is a key step in many synthetic routes. Both biocatalytic and chemocatalytic methods have been shown to be effective.[4]

  • Biocatalysis: Whole-cell biocatalysts (e.g., E. coli expressing a suitable reductase) can provide excellent enantioselectivity (>99.9%) and high yields (>99%) under mild conditions (e.g., 30°C).[4][6]

  • Chemocatalysis: Ruthenium-based catalysts with chiral ligands are also highly effective for the asymmetric hydrogenation of 3-quinuclidinone, often achieving high yields and enantiomeric excess.[4][7]

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are critical for achieving a high yield and purity of this compound:

  • Purity of Starting Materials: Using high-purity starting materials is crucial to avoid side reactions and simplify purification.

  • Reaction Temperature: Many of the reaction steps, particularly cyclizations and reductions, are temperature-sensitive. Careful temperature control is essential.

  • Stoichiometry of Reagents: Precise control of the stoichiometry of reagents is important to ensure complete reaction and minimize the formation of byproducts.

  • Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics, certain catalysts), maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.

  • pH Control: During workup and purification, maintaining the correct pH is essential to ensure the product is in the desired form (free base or salt).

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of 3-Quinuclidinone

Catalyst SystemSubstrate Conc.Yield (%)ee (%)Temp (°C)Time (h)Co-factor/Co-substrateReference
Whole-Cell Biocatalyst (E. coli expressing KgQR and mutant GDH)242 g/L>99>99.9 (R)303Glucose[4]
Whole-Cell Biocatalyst (Nocardia sp. WY1202)-93>99 (R)30--[4]
Whole-Cell Biocatalyst (Rhodococcus erythropolis WY1406)-92>99 (S)37--[4]
Whole-Cell Biocatalyst (E. coli expressing ReQR-25)5 g/L93>99 (S)-14-[4]
Asymmetric Ru-catalysed hydrogenation--88-97--H₂[5]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 3-Quinuclidinone (Based on[4])

  • Catalyst Preparation: Prepare a whole-cell biocatalyst system, for example, E. coli expressing a suitable quinuclidinone reductase and a cofactor regeneration enzyme like glucose dehydrogenase.

  • Reaction Setup: In a temperature-controlled reactor, suspend the whole-cell biocatalyst in a suitable buffer (e.g., phosphate buffer).

  • Substrate Addition: Add 3-quinuclidinone and a co-substrate for cofactor regeneration (e.g., glucose).

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) and monitor the progress by techniques such as TLC or HPLC.

  • Work-up: Upon completion, remove the cells by centrifugation. Extract the product, 3-quinuclidinol, from the supernatant with an organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Visualizations

SynthesisWorkflow cluster_route1 Route 1: From Homopiperazine cluster_route2 Route 2: From 3-Quinuclidinone cluster_final Final Product Formation Homopiperazine Homopiperazine Intermediate1 N-Protected Homopiperazine Homopiperazine->Intermediate1 Protection Intermediate2 Bridged Intermediate Intermediate1->Intermediate2 Annulation with 3-carbon unit Product1 1,4-Diazabicyclo[3.2.2]nonane Intermediate2->Product1 Deprotection FreeBase 1,4-Diazabicyclo[3.2.2]nonane (Free Base) Product1->FreeBase Quinuclidinone 3-Quinuclidinone Quinuclidinol (R)- or (S)-3-Quinuclidinol Quinuclidinone->Quinuclidinol Asymmetric Reduction Intermediate3 Ring-opened Intermediate Quinuclidinol->Intermediate3 Ring Opening/ Functionalization Product2 1,4-Diazabicyclo[3.2.2]nonane Intermediate3->Product2 Cyclization Product2->FreeBase Dihydrochloride 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride FreeBase->Dihydrochloride Treatment with HCl

Caption: Synthetic routes to 1,4-Diazabicyclo[3.2.2]nonane.

TroubleshootingFlow Start Low Yield of Final Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions CheckPurity->CheckConditions Pure ImprovePurification Improve Purification Protocol CheckPurity->ImprovePurification Impure OptimizeCyclization Optimize Cyclization Step CheckConditions->OptimizeCyclization Low Cyclization Yield OptimizeReduction Optimize Reduction Step CheckConditions->OptimizeReduction Low Reduction Yield End Improved Yield OptimizeCyclization->End OptimizeReduction->End ImprovePurification->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Overcoming solubility issues with 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is the salt of a bicyclic amine and is generally expected to be soluble in aqueous solutions. The free base, 1,4-Diazabicyclo[3.2.2]nonane, is highly soluble in water, with a reported solubility of 317 g/L at 25°C.[1] While the solubility of the dihydrochloride salt may differ slightly, it is also expected to have good aqueous solubility. However, solubility can be significantly influenced by the pH and composition of the buffer.

Q2: What is the recommended solvent for preparing a stock solution?

A2: For most biological experiments, it is recommended to prepare a concentrated stock solution in a high-quality organic solvent such as dimethyl sulfoxide (DMSO). A stock solution in DMSO can then be diluted to the final desired concentration in the aqueous buffer of your choice. This approach minimizes the risk of solubility issues directly in the buffer.

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Yes, it is generally possible to dissolve the compound directly in aqueous buffers. However, the pH of the buffer is a critical factor. As a dihydrochloride salt of a diamine, the compound will have an acidic pH in unbuffered water. When dissolving in a buffer, the final pH of the solution should be considered to ensure the compound remains protonated and soluble. For many biological assays, maintaining a physiological pH (typically 7.2-7.4) is crucial.

Q4: Which aqueous buffers are recommended for use with this compound?

A4: Buffers commonly used in cellular and electrophysiological assays are generally compatible. Based on protocols for similar compounds targeting the α7 nicotinic acetylcholine receptor (nAChR), buffers such as HEPES-buffered saline and Tris-buffered saline are suitable choices. It is advisable to start with a buffer at a physiological pH and adjust as needed if solubility issues arise.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution in buffer 1. The final concentration in the buffer exceeds the compound's solubility limit in that specific buffer. 2. The buffer components are interacting with the compound. 3. The pH of the buffer is causing the compound to become less soluble.1. Lower the final concentration of the compound in the buffer. 2. Ensure the DMSO concentration in the final solution is low (typically <0.5%) to avoid solvent effects. 3. Try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris or HEPES-based buffer). 4. Adjust the pH of the buffer slightly (e.g., from 7.4 to 7.2) to see if it improves solubility. 5. Briefly sonicate the solution after dilution to aid dissolution.
Compound does not fully dissolve directly in aqueous buffer 1. The concentration is too high for the given buffer conditions. 2. The pH of the buffer is not optimal for solubility. 3. Insufficient mixing or time for dissolution.1. Try preparing a more dilute solution. 2. Adjust the pH of the buffer. Since it is a dihydrochloride salt, a slightly acidic to neutral pH is generally favorable for the solubility of the protonated form. 3. Gently warm the solution (e.g., to 37°C) while stirring. 4. Use sonication to aid in dissolving the compound. 5. If direct dissolution remains problematic, revert to preparing a concentrated stock solution in DMSO.
Cloudiness or precipitation observed over time 1. The compound is degrading in the aqueous buffer. 2. The solution is supersaturated and the compound is slowly precipitating out. 3. The buffer is unstable at the storage temperature.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. If the working solution in the buffer is to be used over several hours, keep it on ice. 4. Filter the solution through a 0.22 µm filter after dissolution to remove any micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 199.12 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 1.9912 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the weighed compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in a Biological Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., HEPES-buffered saline: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH adjusted to 7.4 with NaOH).

  • Dilution: On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

  • Addition: Add the required volume of the DMSO stock solution to the pre-warmed (e.g., to room temperature or 37°C) aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (ideally ≤ 0.5%) to prevent solvent-induced artifacts in your experiment.

  • Use: Use the freshly prepared working solution for your experiment.

Visualizing Experimental Relationships

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Dissolving 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride prep_method Choose Preparation Method start->prep_method direct_dissolve Direct Dissolution in Aqueous Buffer prep_method->direct_dissolve Direct dmso_stock Prepare DMSO Stock Solution prep_method->dmso_stock DMSO Stock dissolved Is the compound fully dissolved? direct_dissolve->dissolved precip_dilute Precipitation upon dilution? dmso_stock->precip_dilute success Solution Ready for Experiment dissolved->success Yes troubleshoot_direct Troubleshoot Direct Dissolution: - Lower concentration - Adjust buffer pH - Gentle warming/sonication dissolved->troubleshoot_direct No precip_dilute->success No troubleshoot_dilute Troubleshoot Dilution: - Lower final concentration - Change buffer type - Adjust buffer pH - Sonicate precip_dilute->troubleshoot_dilute Yes troubleshoot_direct->dissolved revert_to_dmso Revert to DMSO Stock Method troubleshoot_direct->revert_to_dmso troubleshoot_dilute->precip_dilute

Caption: Troubleshooting workflow for solubility issues.

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

As 1,4-Diazabicyclo[3.2.2]nonane and its derivatives are often investigated as agonists for the α7 nAChR, understanding its signaling pathway is crucial for experimental design.

G ligand 1,4-Diazabicyclo[3.2.2]nonane derivative (Agonist) receptor α7 nAChR ligand->receptor binds to & activates ca_influx Ca²⁺ Influx receptor->ca_influx jak2 JAK2 receptor->jak2 pi3k PI3K receptor->pi3k nfkb_inhibition NF-κB Inhibition receptor->nfkb_inhibition leads to stat3 STAT3 jak2->stat3 anti_inflammatory Anti-inflammatory Effects stat3->anti_inflammatory neuronal_survival Neuronal Survival stat3->neuronal_survival akt Akt pi3k->akt akt->neuronal_survival nfkb_inhibition->anti_inflammatory

Caption: Key signaling pathways activated by α7 nAChR agonists.[2][3][4]

References

Stabilizing 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stabilization of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and inert environment. Specific temperature recommendations from suppliers may vary, ranging from 2-8°C to below -15°C.[1][] It is crucial to store the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.[3][4] Storage under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.

Q2: Why is controlling moisture so critical for this compound?

A2: this compound is a hygroscopic salt, meaning it readily absorbs moisture from the atmosphere.[3][4] This can lead to several stability issues, including:

  • Deliquescence: The solid may absorb enough water to dissolve and turn into a liquid.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways.

  • Inaccurate Weighing: The presence of absorbed water will lead to inaccuracies when preparing solutions of a specific concentration.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, bicyclic amines and their hydrochloride salts can be susceptible to oxidation.[5] Forced degradation studies on similar compounds suggest that under stress conditions, oxidation of the nitrogen atoms to form N-oxides can occur. Hydrolysis is also a potential degradation route, especially if the compound is exposed to high humidity.

Q4: How can I assess the purity and stability of my stored this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective way to assess the purity and detect degradation products.[6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify any impurities or degradants.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Action
The solid has become clumpy or turned into a liquid.Hygroscopicity: The compound has absorbed a significant amount of moisture from the atmosphere.[4]1. Handle the material in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas.[8][9]2. If the material is essential and a fresh lot is unavailable, it may be possible to dry it under high vacuum. However, this may not remove all water and is not ideal.3. For future prevention, ensure the container is tightly sealed and consider using a desiccator for storage.[4]
I am seeing unexpected peaks in my HPLC analysis.Degradation: The compound may have started to degrade due to improper storage conditions (exposure to moisture, light, or high temperatures).1. Review the storage conditions of your sample. Ensure it has been stored in a cool, dry, and dark place.2. Perform a forced degradation study on a reference sample to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants.3. If degradation is confirmed, it is recommended to use a fresh, unopened lot of the compound for your experiments.
The appearance of the solid has changed (e.g., color change).Impurity Formation or Degradation: This could indicate the presence of impurities from the synthesis or degradation over time.1. Assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).2. Compare the appearance and analytical data to the certificate of analysis provided by the supplier.3. If significant changes are observed, the material should not be used for critical experiments.

Experimental Protocols

Protocol 1: Hygroscopicity Assessment

This protocol provides a basic gravimetric method to assess the hygroscopicity of this compound.

Objective: To determine the tendency of the compound to absorb moisture from the air.

Materials:

  • This compound

  • Analytical balance

  • Weighing boat

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75%).

Procedure:

  • Place an empty weighing boat on the analytical balance and tare it.

  • Accurately weigh approximately 100 mg of this compound into the weighing boat and record the initial weight (W_initial).

  • Place the weighing boat with the sample in a controlled humidity chamber or desiccator set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

  • After a predetermined time interval (e.g., 24, 48, 72 hours), remove the weighing boat and quickly weigh it, recording the new weight (W_final).

  • Calculate the percentage of weight gain using the following formula: % Weight Gain = ((W_final - W_initial) / W_initial) * 100

  • Repeat the measurement at different time points to observe the rate of moisture absorption.

Data Presentation:

Time (hours)Initial Weight (mg)Final Weight (mg)Weight Gain (mg)% Weight Gain
24
48
72
Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing a stability-indicating HPLC method for this compound.

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or mobile phase) at a concentration of approximately 1 mg/mL.

  • Forced Degradation: Subject the compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to generate potential degradation products.

  • Method Development:

    • Inject the reference standard and the forced degradation samples onto the HPLC system.

    • Optimize the mobile phase composition (gradient or isocratic elution) and flow rate to achieve good separation between the parent peak and any degradation peaks.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Data Presentation:

ParameterConditionObservation/Result
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient (Example) 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time (Parent)
Retention Time (Degradant 1)
Resolution (Parent/Degradant 1)

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_handling Handling cluster_stability_testing Stability Assessment storage_conditions Store at recommended temperature in a tightly sealed container under inert atmosphere handling_env Handle in a controlled environment (glove box) storage_conditions->handling_env Retrieval for Use hygroscopicity Hygroscopicity Test handling_env->hygroscopicity Sample Preparation hplc_analysis Stability-Indicating HPLC Analysis handling_env->hplc_analysis Sample Preparation forced_degradation Forced Degradation Study handling_env->forced_degradation Sample Preparation forced_degradation->hplc_analysis Analysis of Degraded Samples

Caption: Experimental workflow for handling and stability testing.

troubleshooting_logic start Observe Change in Compound Appearance (e.g., clumping, color change) is_liquid Is the compound clumpy or liquid? start->is_liquid is_discolored Is the compound discolored? start->is_discolored moisture_protocol Action: Review handling and storage protocols. Implement moisture control. is_liquid->moisture_protocol Yes purity_analysis Action: Perform purity analysis (e.g., HPLC). is_discolored->purity_analysis Yes moisture_protocol->purity_analysis compare_coa Compare with Certificate of Analysis purity_analysis->compare_coa decision Use or discard? compare_coa->decision use Proceed with Caution decision->use Purity Acceptable discard Discard and Use a Fresh Lot decision->discard Purity Unacceptable

Caption: Troubleshooting logic for stability issues.

References

α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α7 nicotinic acetylcholine receptor (nAChR) binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that you may encounter during your α7 nAChR binding assays, providing potential causes and actionable solutions.

Q1: Why am I observing high non-specific binding in my radioligand binding assay?

A: High non-specific binding (NSB) can mask the specific signal from your target receptor, making it difficult to obtain accurate data. Ideally, specific binding should account for at least 80-90% of the total binding.[1] High NSB is often caused by the radioligand adhering to components other than the α7 nAChR, such as the filters, cell membranes, or other proteins.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) of the radioligand to favor binding to high-affinity specific sites.[1] - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[2] - Consider Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[2] If possible, consider a more hydrophilic alternative.
Assay Conditions - Optimize Blocking Agents: Insufficient blocking is a primary cause of high background.[3] Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Pre-coating filters with a solution of polyethyleneimine (PEI) or BSA can also be effective.[2][4] - Adjust Buffer Composition: Modify the pH or ionic strength of your buffer. Increasing the salt concentration can reduce charge-based non-specific interactions.[5] The inclusion of detergents at an optimal concentration can also help, but they may also affect receptor conformation.[6] - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but it's crucial to ensure that specific binding has reached equilibrium.[2] Performing the incubation at a lower temperature (e.g., 4°C) can also minimize non-specific interactions.[7]
Filtration and Washing - Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2] Using ice-cold buffer helps to minimize the dissociation of the specific radioligand-receptor complex during the washing process.[2]
Tissue/Membrane Preparation - Reduce Protein Concentration: Using an excessive amount of membrane protein can increase non-specific binding sites. Titrate the amount of membrane protein to find the optimal concentration for your assay.[2][7]

Q2: My specific binding signal is very low. What could be the problem?

A: A weak or absent specific binding signal can be frustrating. This issue can stem from problems with the receptor preparation, the radioligand, or the assay conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Receptor Preparation - Low Receptor Expression: The cell line or tissue preparation may have a low density of α7 nAChRs. Verify the expression level of the receptor. Consider using a cell line known to express high levels of α7 nAChRs or optimizing your transfection protocol.[1] - Receptor Degradation: Ensure proper storage of your membrane preparations at -80°C. Repeated freeze-thaw cycles should be avoided. Add protease inhibitors to your homogenization buffer during membrane preparation.[4]
Radioligand Issues - Radioligand Degradation: Radioligands have a limited shelf life. Ensure that your radioligand has not expired and has been stored correctly according to the manufacturer's instructions. - Incorrect Radioligand Concentration: Using a radioligand concentration that is too far below the Kd will result in a low signal. Ensure you are using an appropriate concentration to detect specific binding.
Assay Conditions - Assay Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium, particularly at low radioligand concentrations.[1] Conduct a time-course experiment to determine the optimal incubation time.[1] - Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary divalent cations (like Ca²⁺ and Mg²⁺) can negatively impact binding.[8][9] Verify the composition and pH of your binding buffer.
Inappropriate Competitor - Ineffective Displacer: The unlabeled ligand used to determine non-specific binding may not have a high enough affinity or may be used at too low a concentration to effectively displace the radioligand from the specific sites. Use a high concentration of a known high-affinity α7 nAChR ligand (e.g., nicotine, methyllycaconitine (MLA)).[10]

Q3: I am getting inconsistent and variable results between experiments. What are the likely causes?

A: Inconsistent results in α7 nAChR assays can be particularly challenging due to the receptor's unique pharmacological properties, such as rapid desensitization.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Receptor Desensitization - Rapid Desensitization: The α7 nAChR desensitizes very rapidly upon agonist binding, which can lead to an underestimation of agonist potency and efficacy in functional assays.[11][12][13] This can also affect binding assays if the receptor conformation changes upon ligand binding. - Use of Allosteric Modulators: For functional assays, consider using a positive allosteric modulator (PAM) to stabilize the active state of the receptor and obtain more robust and reproducible signals.[14][15] Type II PAMs, in particular, can dramatically slow the desensitization rate.[14]
Experimental Technique - Pipetting Errors: Inconsistent pipetting can lead to significant variability. Ensure all pipettes are properly calibrated and use consistent technique. - Inconsistent Timing: For kinetic or functional assays, precise and consistent timing of reagent addition and measurements is critical. Automation can help to reduce this variability.
Reagent Variability - Batch-to-Batch Variation: Reagents, including cell culture media, serum, and buffer components, can vary between batches. Test new batches of critical reagents before use in large-scale experiments. - Inconsistent Membrane Preparations: Variations in the membrane preparation process can lead to differences in receptor concentration and integrity. Standardize your membrane preparation protocol.
Cell-Based Assay Issues - Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change with prolonged culturing. - Cell Health and Confluency: Ensure cells are healthy and at a consistent level of confluency for each experiment, as this can affect receptor expression and cellular responses.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used ligands in α7 nAChR binding assays.

Table 1: Binding Affinities of Common α7 nAChR Ligands

Ligand Receptor Source Assay Type Radioligand Kd / Ki (nM) Reference
α-Bungarotoxin (α-BGT)Bovine Adrenal Chromaffin CellsRadioligand Binding[¹²⁵I]α-BGTKd = 4.2
α-Bungarotoxin (α-BGT)Bovine Adrenal Chromaffin CellsCompetition Binding[¹²⁵I]α-BGTKi = 1.9
Methyllycaconitine (MLA)Bovine Adrenal Chromaffin CellsCompetition Binding[¹²⁵I]α-BGTKi = 30.6
NicotineHuman α7-AChBPSurface Plasmon Resonance-KD > 10,000[16]
AcetylcholineHuman α7-AChBPSurface Plasmon Resonance-KD > 10,000[16]

Note: Binding affinities can vary depending on the experimental conditions, receptor source (species, tissue, or cell line), and assay type.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α7 nAChR using [¹²⁵I]α-Bungarotoxin

This protocol describes a filtration-based radioligand binding assay using membrane preparations from cells or tissues expressing α7 nAChRs.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-BGT).

  • Non-specific Binding Control: 1 mM Nicotine or 1 µM unlabeled α-BGT.

  • Membrane Preparation: Aliquots of cell or tissue membranes expressing α7 nAChR, stored at -80°C.

  • GF/C glass fiber filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C to reduce non-specific binding of the radioligand to the filter.

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane aliquot on ice.

    • Resuspend the membranes in ice-cold Binding Buffer to the desired protein concentration (typically 50-200 µg of protein per well, to be optimized). Homogenize briefly if necessary to ensure a uniform suspension.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]α-BGT (at a final concentration near its Kd, e.g., 1-5 nM), and 50 µL of Binding Buffer.

    • Non-specific Binding: Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]α-BGT, and 50 µL of the non-specific binding control (e.g., 1 mM nicotine).

    • Competition Binding (Optional): Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]α-BGT, and 50 µL of the desired concentration of the unlabeled test compound.

  • Incubation:

    • Incubate the plate for 2-4 hours at room temperature or 4°C with gentle agitation to allow the binding to reach equilibrium.[14] Longer incubation times may be necessary to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

    • Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours before counting in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

    • For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: General Troubleshooting Workflow for Inconsistent α7 nAChR Binding Assay Results

G Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality - Radioligand activity - Buffer pH & composition - Competitor concentration Start->Check_Reagents Check_Protocol Review Assay Protocol - Pipetting accuracy - Incubation time & temp - Washing steps Start->Check_Protocol Check_BioMaterial Assess Biological Material - Receptor expression level - Membrane prep quality - Cell passage & health Start->Check_BioMaterial Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK BioMaterial_OK Material OK? Check_BioMaterial->BioMaterial_OK Reagent_OK->Protocol_OK Yes Optimize_Reagents Optimize Reagent Concentrations or Order New Aliquots Reagent_OK->Optimize_Reagents No Protocol_OK->BioMaterial_OK Yes Standardize_Protocol Standardize Technique & Optimize Parameters Protocol_OK->Standardize_Protocol No Validate_BioMaterial Validate Expression System or Prepare New Membranes BioMaterial_OK->Validate_BioMaterial No End Consistent Results BioMaterial_OK->End Yes Optimize_Reagents->Check_Reagents Standardize_Protocol->Check_Protocol Validate_BioMaterial->Check_BioMaterial

Caption: A flowchart for troubleshooting inconsistent results in α7 nAChR binding assays.

Diagram 2: Simplified Signaling Pathway of α7 nAChR in a Neuronal Context

G cluster_membrane Cell Membrane Receptor α7 nAChR Channel_Opening Channel Opening Receptor->Channel_Opening Activates Ligand Acetylcholine (ACh) or Agonist Ligand->Receptor Binds Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_Influx->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

Caption: Simplified signaling cascade following α7 nAChR activation.

Diagram 3: Relationship Between Key Experimental Parameters in a Competition Binding Assay

G cluster_inputs Experimental Inputs cluster_outputs Measured Outputs Radioligand_Conc [Radioligand] (at or below Kd) Specific_Binding Specific Binding Radioligand_Conc->Specific_Binding Competitor_Conc [Unlabeled Competitor] (Increasing Concentrations) Competitor_Conc->Specific_Binding Displaces Receptor_Conc [α7 nAChR] Receptor_Conc->Specific_Binding IC50 IC₅₀ Value Specific_Binding->IC50 Generates Curve Ki Ki Value IC50->Ki Calculated using Cheng-Prusoff

Caption: Key parameters and their relationships in an α7 nAChR competition binding assay.

References

Technical Support Center: Optimizing Electrophysiological Recordings with 1,4-Diazabicyclo[3.2.2]nonane Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Diazabicyclo[3.2.2]nonane agonists in electrophysiological recordings.

Troubleshooting Guides

This section addresses common issues encountered during electrophysiological experiments with 1,4-Diazabicyclo[3.2.2]nonane agonists, which primarily target the α7 nicotinic acetylcholine receptor (nAChR).

Problem Possible Cause Solution
No or very small current response to agonist application. 1. Receptor Desensitization: α7 nAChRs exhibit rapid and profound desensitization upon agonist binding.[1][2] The channel may desensitize before a measurable current is recorded, especially with slow solution exchange.1. Rapid Solution Exchange: Employ a fast perfusion system to apply the agonist rapidly (on a millisecond scale).[3][4] 2. Use of Positive Allosteric Modulators (PAMs): Co-apply a Type II PAM, such as PNU-120596, to reduce desensitization and potentiate the current response.[5] 3. Low Agonist Concentration: Start with a low concentration of the agonist and perform a dose-response curve to find the optimal concentration that elicits a response without causing immediate, overwhelming desensitization.
2. Low Receptor Expression: The cells may not be expressing a sufficient number of functional α7 nAChRs on their surface.1. Optimize Transfection/Expression: If using a heterologous expression system (e.g., Xenopus oocytes or HEK cells), verify the efficiency of transfection and expression of the α7 nAChR subunit. 2. Cell Line Selection: Use a cell line known to endogenously express α7 nAChRs or one that is optimized for heterologous expression.
3. Incorrect Agonist Concentration: The agonist concentration may be too low to elicit a response or so high that it causes immediate and complete desensitization.1. Dose-Response Curve: Perform a full dose-response curve to determine the EC50 of your specific 1,4-Diazabicyclo[3.2.2]nonane agonist.[6] 2. Literature Review: Consult literature for typical effective concentrations of similar compounds.
4. Poor Seal Quality (Patch-Clamp): A leaky seal will prevent the detection of small currents.1. Improve Seal Formation: Ensure proper pipette fabrication, fire-polishing, and a clean cell membrane to achieve a gigaohm seal (>1 GΩ).[7]
Rapid current decay (rundown) with repeated agonist applications. 1. Receptor Desensitization/Inactivation: As mentioned, α7 nAChRs desensitize rapidly. Repeated applications without sufficient recovery time will lead to diminished responses.[2][6]1. Increase Washout Time: Allow for a sufficient washout period between agonist applications to permit the receptors to recover from the desensitized state. 2. Use of PAMs: Co-application of a Type II PAM can help to stabilize the open state and reduce desensitization.[5]
2. Cellular "Washout": In whole-cell patch-clamp, essential intracellular components can be lost into the patch pipette over time, leading to a decline in receptor function.1. Perforated Patch-Clamp: Use the perforated patch-clamp technique to preserve the intracellular environment. 2. Include ATP and GTP in Internal Solution: Add ATP and GTP to the intracellular solution to support cellular metabolism and signaling.
High variability in responses between cells. 1. Heterogeneous Receptor Expression: The level of α7 nAChR expression can vary significantly from cell to cell.1. Screen Cells: Select cells for recording that show consistent morphology and, if possible, use a fluorescent marker to identify successfully transfected cells. 2. Increase Sample Size: Record from a larger number of cells to obtain statistically significant data.
2. Inconsistent Agonist Application: Variations in the speed and concentration of the agonist reaching the cell will lead to variable responses.1. Consistent Perfusion: Ensure your solution exchange system delivers the agonist consistently to each cell.
Slow or inconsistent solution exchange. 1. Perfusion System Issues: The perfusion system may not be optimized for rapid solution exchange, leading to slow rise times and underestimation of peak currents.1. Optimize Perfusion System: Use a system designed for rapid solution exchange, such as a piezoelectric-driven fast-step perfusion system.[3][4] 2. Positioning of Perfusion Pipette: Position the perfusion pipette close to the cell to minimize the dead volume and the time for the solution to reach the cell.

Frequently Asked Questions (FAQs)

Q1: Why is receptor desensitization such a major issue with 1,4-Diazabicyclo[3.2.2]nonane agonists targeting α7 nAChRs?

A1: The α7 nAChR is an ion channel that is characterized by its very rapid activation and subsequent entry into a non-conducting, desensitized state upon agonist binding.[1][2] This is an intrinsic property of the receptor. 1,4-Diazabicyclo[3.2.2]nonane agonists, like other α7 agonists, trigger this process. The rapid desensitization can make it challenging to measure the true peak of the ionic current, as the channel may desensitize on a millisecond timescale, often faster than the solution can be exchanged around the cell in a standard perfusion system.[4]

Q2: How do Positive Allosteric Modulators (PAMs) help in recording currents mediated by 1,4-Diazabicyclo[3.2.2]nonane agonists?

A2: Positive Allosteric Modulators (PAMs) bind to a site on the α7 nAChR that is different from the agonist binding site (the orthosteric site). PAMs can be classified into two main types:

  • Type I PAMs primarily increase the peak current response to an agonist with minimal effect on the desensitization rate.

  • Type II PAMs , such as PNU-120596, not only enhance the peak current but also significantly slow down the rate of desensitization.[5] This allows for a more stable and prolonged current that is easier to measure, making them invaluable tools for studying α7 nAChR activation by agonists like the 1,4-Diazabicyclo[3.2.2]nonane derivatives.

Q3: What are the recommended starting concentrations for a novel 1,4-Diazabicyclo[3.2.2]nonane agonist in an electrophysiology experiment?

A3: The optimal concentration will depend on the specific affinity and efficacy of your compound. A good starting point is to perform a dose-response curve. Based on published data for similar compounds, you could start with concentrations ranging from 10 nM to 100 µM. For example, the Ki of some 1,4-diazobicylco[3.2.2]nonane derivatives for α7-nAChR can be in the low nanomolar range.[8] It is crucial to determine the EC50 for your specific agonist in your experimental system.

Q4: What are the key differences in experimental setup for whole-cell patch-clamp versus two-electrode voltage-clamp (TEVC) when studying these agonists?

A4:

  • Whole-Cell Patch-Clamp: This technique is used for smaller cells like cultured mammalian cells (e.g., HEK293, GH4C1) or neurons.[9][10][11] It offers high-resolution recording of currents from a single cell. However, it is susceptible to "washout" of intracellular components. A rapid solution exchange system is critical for studying fast-acting agonists on α7 nAChRs.[3][4]

  • Two-Electrode Voltage-Clamp (TEVC): This method is suitable for larger cells, most commonly Xenopus oocytes, which can be injected with cRNA encoding the α7 nAChR.[12][13] TEVC allows for robust and stable recordings over longer periods and is less prone to intracellular washout. However, the solution exchange around the large oocyte is generally slower than in patch-clamp, which can be a limitation for studying the fast kinetics of α7 nAChRs.

Q5: Can I study the metabotropic signaling of 1,4-Diazabicyclo[3.2.2]nonane agonists with electrophysiology?

A5: While electrophysiology directly measures the ionotropic function (ion flow) of the α7 nAChR, it can be used to infer aspects of metabotropic signaling. Some "silent agonists" can induce receptor desensitization without significant channel opening, and this desensitized state is thought to be capable of initiating intracellular signaling cascades.[14] Electrophysiological recordings can be used to characterize the ability of a compound to induce this desensitized state. However, to directly study the downstream signaling pathways, you would need to combine electrophysiology with other techniques like calcium imaging or biochemical assays that measure the activation of specific signaling molecules (e.g., phosphorylation of ERK or Akt).[15][16]

Quantitative Data

The following table summarizes key quantitative data for some 1,4-Diazabicyclo[3.2.2]nonane derivatives and other relevant α7 nAChR agonists.

CompoundReceptorAssay TypeValueReference
SSR180711 Human α7 nAChRBinding (Ki)14 nM[17][18]
Rat α7 nAChRBinding (Ki)22 nM[18]
Human α7 nAChRFunctional (EC50)1.16 µM (partial agonist)[17]
Various 1,4-diazobicylco[3.2.2]nonane derivatives α7-nAChRBinding (Ki)0.001 - 25 nM[8]
Compound 7aa (1,4-diazabicyclo[3.2.2]nonane phenyl carbamate) α7 nAChRBinding (Ki)23 nM[18]
GTS-21 (DMXB-A) Rat α7 nAChRsFunctional (EC50)5.2 µM[17]
Human α7 nAChRsFunctional (EC50)11 µM[17]
Nicotine Human α7 nAChRFunctional (EC50)12 µM[2]
Human α7 nAChRFunctional (IC50 for RID)80 µM[2]
ABT-126 α7 nAChRBinding (Ki)12-14 nM[17]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from α7 nAChR-Expressing Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell type and equipment.

A. Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

B. Procedure:

  • Cell Preparation: Plate cells expressing α7 nAChRs onto coverslips a few days prior to recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[11]

  • Establish Whole-Cell Configuration:

    • Place the coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV to -70 mV.

    • Use a rapid solution exchange system to apply the 1,4-Diazabicyclo[3.2.2]nonane agonist for a short duration (e.g., 1-10 ms).

    • If receptor desensitization is problematic, co-apply a Type II PAM (e.g., 1-10 µM PNU-120596) with the agonist.

    • Record the resulting inward current using an appropriate amplifier and data acquisition software.

    • Ensure a sufficient washout period between applications to allow for receptor recovery.

Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes

A. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit.

  • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

B. Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.

  • Electrode Solution: 3 M KCl.

C. Procedure:

  • Electrode Preparation: Pull two sharp microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Oocyte Impalement: Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-injecting electrodes.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Perfuse the oocyte with the recording solution containing the desired concentration of the 1,4-Diazabicyclo[3.2.2]nonane agonist.

  • Data Recording: Record the agonist-evoked current. Due to the slower solution exchange in TEVC setups, the observed desensitization kinetics may be limited by the speed of agonist application.

Signaling Pathways and Workflows

α7 nAChR Signaling Pathway

Activation of the α7 nAChR by a 1,4-Diazabicyclo[3.2.2]nonane agonist can lead to the activation of several intracellular signaling cascades, primarily through calcium influx.

alpha7_signaling Agonist 1,4-Diazabicyclo[3.2.2]nonane Agonist a7nAChR α7 nAChR Agonist->a7nAChR Ca_influx Ca²⁺ Influx PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Akt->Cellular_Response STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Response CREB CREB ERK->CREB CREB->Cellular_Response

Caption: α7 nAChR signaling cascade.

Experimental Workflow: Troubleshooting No Current Response

This logical workflow diagram illustrates the steps to take when no current is observed upon agonist application.

troubleshooting_workflow Start No current response to agonist application CheckSeal Is the seal > 1 GΩ? Start->CheckSeal ImproveSeal Improve seal formation CheckSeal->ImproveSeal No CheckPerfusion Is the perfusion system optimized for speed? CheckSeal->CheckPerfusion Yes ImproveSeal->CheckSeal OptimizePerfusion Optimize perfusion system CheckPerfusion->OptimizePerfusion No UsePAM Co-apply a Type II PAM CheckPerfusion->UsePAM Yes OptimizePerfusion->UsePAM CheckExpression Is receptor expression confirmed? UsePAM->CheckExpression VerifyExpression Verify receptor expression (e.g., with a known agonist or immunocytochemistry) CheckExpression->VerifyExpression No DoseResponse Perform dose-response curve CheckExpression->DoseResponse Yes VerifyExpression->DoseResponse Success Current Observed DoseResponse->Success

Caption: Troubleshooting workflow for no current.

References

How to handle and dispose of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side-shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]

  • Body Protection: A complete suit protecting against chemicals or a lab coat.[1]

  • Respiratory Protection: For nuisance exposures or when dust is formed, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]

Q3: How should I store this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[1] It should be kept away from incompatible substances such as strong oxidizing agents.[2]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial. Follow these first-aid measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Q5: How do I properly dispose of this chemical and its waste?

A5: Disposal must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[1][2] Dispose of the chemical and its container at an approved waste disposal plant.[2] Uncleaned containers should be treated as the product itself.[3]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Caking or clumping of the solid Absorption of moisture from the air (hygroscopic nature).Store the compound in a tightly sealed container with a desiccant. Handle in a dry, inert atmosphere (e.g., glovebox) if possible.
Unexpected reaction or fuming Incompatibility with other reagents.Ensure the compound is not mixed with strong oxidizing agents.[2] Review all reagents for potential incompatibilities before mixing.
Skin or eye irritation during handling Inadequate personal protective equipment (PPE) or accidental exposure.Always wear the recommended PPE, including gloves and safety glasses.[1] In case of contact, follow the first aid measures outlined in the FAQs.
Respiratory tract irritation Inhalation of dust particles.Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust formation.[1] Use appropriate respiratory protection if necessary.[1]

Quantitative Data

Property Value Reference
Molecular Formula C₇H₁₆Cl₂N₂[4]
Molecular Weight 199.12 g/mol [4]
Appearance Solid[4]
Purity ≥95.0%[4]
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol for Safe Handling of this compound
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE (safety glasses, lab coat, gloves) on.

  • Weighing: To minimize dust formation, weigh the compound carefully. Use a spatula to transfer the solid. Avoid creating dust clouds.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring. This helps to control any potential exothermic reactions and aids in dissolution.

  • Reactions: When using in a reaction, add it to the reaction mixture in a controlled manner. Be aware of potential incompatibilities with other reagents, particularly strong oxidizing agents.[2]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean any contaminated surfaces.

Protocol for Disposal of this compound Waste
  • Waste Collection: Collect all waste containing the compound, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated, labeled, and sealed waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated secondary containment area away from incompatible materials pending disposal.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company, following all institutional and governmental regulations. Do not dispose of it down the drain.[1][2]

Visualizations

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Fume Hood wear_ppe Wear Appropriate PPE weigh Weigh Carefully wear_ppe->weigh dissolve Dissolve Slowly weigh->dissolve react Controlled Reaction Addition dissolve->react wash_hands Wash Hands Thoroughly react->wash_hands clean_area Clean Work Area collect_waste Collect Waste clean_area->collect_waste dispose_properly Dispose via Licensed Contractor collect_waste->dispose_properly

Caption: Workflow for the safe handling and disposal of this compound.

incompatibility_chart compound 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride incompatible Incompatible With compound->incompatible oxidizers Strong Oxidizing Agents incompatible->oxidizers

Caption: Chemical incompatibility of this compound.

References

Avoiding common pitfalls in experiments with bicyclic diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclic diamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, characterization, and application of these valuable compounds.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Reactivity

Q1: My synthesis of a bicyclic diamine is resulting in very low yields. What are the common causes?

A1: Low yields in bicyclic diamine synthesis can stem from several factors. The inherent ring strain of some bicyclic systems can make ring-closing reactions difficult. Furthermore, the reactivity of the diamine functional groups can lead to side reactions. For instance, attempts at Michael addition of an amine to an alpha, beta-unsaturated amide may fail or give poor yields because these amides are not strong Michael acceptors[1]. Polymerization of starting materials like acryloyl chloride is also a known issue that can lead to poor yields and impurities[1]. Consider alternative coupling reagents like DCCD or CDI for amide formation, which can then be reduced to the target diamine[1].

Q2: I'm observing unexpected side products, such as ring-opened compounds, during an oxidation reaction. Why is this happening?

A2: This is a known pitfall, particularly with strained bicyclic systems. For example, the Swern oxidation of certain pyrazine-fused bicyclo[2.2.1]heptene-2,3-diols has been shown to result in an unexpected ring-opening reaction rather than the expected α-diketone[2]. The proposed mechanism involves C-C bond cleavage of an initially formed sulfonium ion, followed by an intramolecular Cannizzaro-type reaction[2]. The choice of oxidizing agent can also influence the outcome; for example, using trifluoroacetic anhydride instead of oxalyl chloride in one Swern oxidation increased the yield of the desired dione from 61% to 73%[2].

Q3: My catalytic reaction using a bicyclic diamine as a ligand is not proceeding as expected. What should I check?

A3: The performance of bicyclic diamines as ligands can be sensitive to several factors.

  • Ligand Structure: The specific geometry and conformational restriction of the bicyclic scaffold are crucial for catalytic activity[3][4]. Even subtle changes can impact the reaction.

  • Catalyst Loading and Conditions: Many reactions are highly dependent on catalyst loading and temperature. For example, in some Pd-catalyzed arylations of hindered primary amines, reducing catalyst loadings from 1-2% to 0.5% and temperatures from 100-120 °C to 80 °C was possible with an optimized ligand[5].

  • Base and Solvent: The choice of base and solvent is critical. In the N-alkylation of anilines with alcohols, the amount of base (t-BuOK) significantly impacted reaction efficiency and rate[6].

  • Substrate Scope: Some catalyst systems have a narrow substrate scope. For instance, certain palladium-catalyzed aminocarbonylation/cyclization strategies are limited by the availability of a wide range of pyruvate starting materials[7].

Logical Troubleshooting for Unexpected Reaction Products

G start Unexpected Product Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_product Characterize Side Product (NMR, MS) start->analyze_product pathway Possible Cause? analyze_product->pathway oxidation Oxidation or Ring-Opening? pathway->oxidation  Oxidized/ Cleaved racemization Loss of Stereochemical Purity? pathway->racemization  Racemic  Mixture side_reaction Known Side Reaction? pathway->side_reaction  Isomer/ Adduct sol_oxidation Consider milder reagents. Check for air/peroxide leaks. oxidation->sol_oxidation sol_racemization Lower temperature. Avoid strong acid/base. Change solvent. racemization->sol_racemization sol_side_reaction Modify protecting groups. Change reaction sequence. Use alternative catalyst. side_reaction->sol_side_reaction

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Section 2: Stereochemistry

Q4: My chiral bicyclic diamine appears to be racemizing during my experiment or upon storage. Why does this happen and how can I prevent it?

A4: Racemization, the conversion of an optically active compound into an optically inactive, 1:1 mixture of enantiomers, is a significant pitfall[8]. For amines, this can occur through pyramidal inversion at the nitrogen atom, although this is often suppressed in rigid bicyclic systems where the nitrogen is a bridgehead[9]. However, racemization can still occur through several chemical mechanisms:

  • Acid/Base Catalysis: Traces of acid or base can catalyze racemization, for example, via keto-enol tautomerization if a carbonyl group is adjacent to a stereocenter[8][9].

  • Temperature: High temperatures can provide the energy needed to overcome the inversion barrier or promote reversible ring-opening reactions that lead to racemization[9].

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization[9].

Prevention Strategies:

  • Control pH: Maintain neutral conditions and use non-acidic/basic reagents where possible.

  • Lower Temperature: Running reactions at lower temperatures and storing compounds cold can slow racemization kinetics[10].

  • Careful Solvent Choice: Evaluate the impact of different solvents on the stereochemical stability of your compound.

Racemization Pathway via Achiral Intermediate

Racemization cluster_enantiomers Enantiopure Starting Material cluster_racemate Racemic Mixture R_Enantiomer (R)-Enantiomer Intermediate Achiral Intermediate (e.g., enol, planar carbocation) R_Enantiomer->Intermediate k_rac R_Product (R)-Enantiomer Intermediate->R_Product 50% S_Product (S)-Enantiomer Intermediate->S_Product 50%

Caption: Conversion of a single enantiomer to a racemic mixture.

Section 3: Purification & Handling

Q5: I am struggling to purify my bicyclic diamine using standard column chromatography. What are some alternative strategies?

A5: Bicyclic diamines can be highly polar, making them difficult to elute from silica gel and prone to streaking.

  • pH-Tuned Liquid-Liquid Extraction: If your target compound is ionizable, you can use pH adjustments to move it between aqueous and organic layers, leaving neutral impurities behind[11]. This is a powerful technique for basic compounds like diamines.

  • Scavenger Resins: Solid-phase scavenger cartridges can be used in flow chemistry setups or in batch mode to remove specific impurities or excess reagents, simplifying the final purification[11].

  • Crystallization: If your compound is crystalline, crystallization or diastereomeric salt formation (for chiral compounds) can be a highly effective purification method that avoids solvent-intensive chromatography[10].

Q6: My bicyclic diamine seems to be degrading or changing over time. What are the best practices for handling and storage?

A6: Many simple diamines are hygroscopic and can readily absorb water and carbon dioxide from the air[12]. This can lead to the formation of carbamates and hydrates, changing the compound's properties and reactivity[12].

  • Inert Atmosphere: Handle and store bicyclic diamines under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.

  • Desiccation: Store compounds in a desiccator over a drying agent.

  • Protection from Light: Some compounds can be light-sensitive. UV radiation from sunlight can degrade certain chemical structures[13]. Storing samples in amber vials is recommended.

Troubleshooting Guides & Data

Guide 1: Interpreting Complex ¹H NMR Spectra

Bridged bicyclic molecules often produce complex ¹H NMR spectra with overlapping signals and non-intuitive coupling patterns, making structure elucidation challenging[14][15].

Problem Potential Cause Solution
Broad, poorly resolved peaks Chemical or conformational exchange on the NMR timescale.[16]Acquire the spectrum at a different temperature (either lower to resolve conformers or higher to get a sharp average).[16]
Paramagnetic impurities.[16]Ensure glassware is scrupulously clean; filter the sample through a small plug of celite or silica.[16]
Poor magnetic field homogeneity (shimming).[16]Carefully re-shim the spectrometer before acquisition.[16]
Unexpected Chemical Shifts Through-space interactions in the rigid bicyclic frame.[16]Use 2D NMR techniques (COSY, NOESY, HSQC) to assign protons and determine spatial relationships. NOESY is particularly useful for determining the relative orientation (endo/exo) of substituents[14].
Solvent effects (e.g., using an aromatic solvent like benzene-d₆).[16]Record spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.
Guide 2: Optimizing Catalytic C-H Amination

The following data illustrates the importance of ligand choice in a Pd-catalyzed allylic C-H amination reaction. The goal was to couple various amines with 3,3-dimethylallylbenzene.

Entry Amine Nucleophile Ligand Yield (%) Reference
1N-MethylanilineBicyclic Bissulfoxide85[17]
2MorpholineBicyclic Bissulfoxide78[17]
3N-Benzyl-p-toluenesulfonamideBicyclic Bissulfoxide72[17]
4N-Methyl-p-toluenesulfonamideBicyclic Bissulfoxide65[17]
5N-Methylaniline(No Ligand)No Reaction[17]

Reaction Conditions: Amine (0.2 mmol), 3,3-dimethylallylbenzene (0.3 mmol), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Ag₂CO₃ (0.2 mmol), HFIP (1.0 mL), 60 °C, 24 h.

The data clearly shows that the bicyclic bissulfoxide ligand is essential for reactivity, as no product was formed in its absence[17].

Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation of a Bicyclic Diol

This protocol is adapted from the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione[2].

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below -65 °C. Stir the resulting mixture for an additional 20 minutes at -78 °C.

  • Substrate Addition: Dissolve the bicyclic diol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become cloudy. After addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-diketone.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reagents Combine Starting Materials, Solvent, Catalyst reaction Run Reaction (Heat/Cool, Stir) reagents->reaction quench Quench & Initial Workup (e.g., add water) reaction->quench crude Crude Reaction Mixture quench->crude extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization If solid analysis Purity & Identity Check (NMR, LC-MS, etc.) chromatography->analysis crystallization->analysis pure_product Pure Bicyclic Diamine analysis->pure_product >95% Pure

Caption: General experimental workflow from synthesis to pure product.

References

Enhancing the selectivity of 1,4-Diazabicyclo[3.2.2]nonane-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the selectivity of 1,4-diazabicyclo[3.2.2]nonane-based ligands.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 1,4-diazabicyclo[3.2.2]nonane moiety in ligand design?

A1: The 1,4-diazabicyclo[3.2.2]nonane scaffold serves as a rigid, conformationally constrained cationic center in ligand design.[1][2] Its rigid structure is crucial for enhancing selectivity and stability in metal complexes and can improve binding affinity to target receptors by reducing the entropic penalty upon binding.[1] This scaffold is a prominent feature in ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[3][4][5]

Q2: What are the general strategies for improving the selectivity of these ligands for a specific receptor subtype, such as the α7 nAChR?

A2: Enhancing selectivity involves several rational design approaches:

  • Structural Modification of the Cationic Center: While the 1,4-diazabicyclo[3.2.2]nonane core is effective, systematic modifications, such as replacing it with other piperazine-based scaffolds (e.g., 8-methyl-3,8-diazabicyclo[3.2.1]octane), can be explored to fine-tune selectivity.[3]

  • Varying the Aromatic Moiety: Attaching different aromatic or heteroaromatic systems to the bicyclic core can significantly influence receptor affinity and selectivity. For instance, derivatives with a dibenzothiophene dioxide moiety have shown exceptionally high affinity for α7 nAChRs.[5]

  • Modifying the Linker: The linker connecting the bicyclic amine and the aromatic unit is critical. Carbamate linkers have been shown to be effective in maintaining high affinity, whereas sulfonamide or urea motifs can sometimes lead to a significant drop in affinity for certain nAChR subtypes.[6][7]

  • Exploiting Receptor-Specific Interactions: Designing ligands that form specific hydrogen bonds or interact with unique residues within the target receptor's binding pocket, which are absent in off-target receptors, is a key strategy.[8][9] For example, targeting differences in the S1 pocket or the 10S loop conformation between receptor subtypes can enhance selectivity.[10]

Q3: How does the introduction of fluorine or other halogens affect ligand properties?

A3: Introducing fluorine atoms to the aromatic part of the ligand can modulate its electronic properties and binding affinity.[3] Fluorination is also a common strategy for developing radiolabeled ligands (using ¹⁸F) for use in Positron Emission Tomography (PET) imaging, which allows for in vivo studies of receptor distribution and occupancy.[5][11] For example, fluoro-derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide have been successfully synthesized and radiolabeled for PET imaging of α7-nAChRs.[5]

Q4: What are the most common off-targets for 1,4-diazabicyclo[3.2.2]nonane-based ligands targeting nAChRs, and how can selectivity against them be improved?

A4: Common off-targets include other nAChR subtypes (e.g., α4β2, α3β4) and the structurally related serotonin 5-HT₃ receptor.[3] To improve selectivity, systematic structure-activity relationship (SAR) studies are essential. This involves synthesizing a series of analogs with minor modifications and evaluating their binding affinities across a panel of on-target and off-target receptors. For instance, replacing the 1,4-diazabicyclo[3.2.2]nonane with a 9-methyl-3,9-diazabicyclo[3.3.1]nonane has been shown to significantly decrease affinity for α7 nAChR, indicating the sensitivity of the receptor to the structure of the cationic core.[3]

Troubleshooting Guide

Problem 1: Low yield during the synthesis of 1,4-diazabicyclo[3.2.2]nonane derivatives via Buchwald-Hartwig coupling.

  • Possible Causes & Solutions:

    • Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is crucial. Experiment with different phosphine ligands (e.g., Xantphos, BINAP) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) to optimize the reaction.

    • Base and Solvent: The strength and type of base (e.g., NaOt-Bu, Cs₂CO₃) and the solvent (e.g., toluene, dioxane) can significantly impact yield. A common successful combination is Pd₂(dba)₃, Xantphos, and NaOt-Bu in toluene.

    • Reaction Temperature and Time: Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS.

    • Purity of Reagents: Ensure the 1,4-diazabicyclo[3.2.2]nonane and the aryl halide are pure. Impurities can poison the catalyst.

Problem 2: The synthesized ligand shows high affinity but poor selectivity for the target receptor.

  • Possible Causes & Solutions:

    • Insufficient Structural Diversity: The initial design may bind to a conserved region across multiple receptor subtypes. A broader range of analogs needs to be synthesized to probe for subtype-specific interactions.

    • High Lipophilicity: Highly lipophilic and less polar molecules tend to be more promiscuous.[8] Consider introducing more polar functional groups or optimizing the overall physicochemical properties to reduce non-specific binding.

    • Molecular Complexity: Increasing molecular complexity, for example by introducing chiral centers or increasing the fraction of sp³ hybridized carbons, has been shown to enhance target selectivity.[12]

    • Computational Modeling: Use molecular docking and dynamic simulations to compare the binding modes of your ligand in the target receptor versus known off-targets. This can reveal subtle differences in the binding pockets that can be exploited to design more selective compounds.[10]

Problem 3: Difficulty in achieving specific binding in radioligand displacement assays.

  • Possible Causes & Solutions:

    • Incorrect Radioligand Concentration: Ensure you are using the radioligand at a concentration near its Kd value for the target receptor.

    • Non-specific Binding: High non-specific binding can mask the specific signal. Try adding a blocking agent for known off-targets, increasing the number of wash steps, or using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).

    • Incubation Time and Temperature: Optimize the incubation time to ensure the binding reaction has reached equilibrium. Check if the temperature is optimal for receptor stability and binding.

    • Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can all affect ligand binding. Ensure the buffer conditions are optimized for your specific receptor.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of various 1,4-diazabicyclo[3.2.2]nonane derivatives for the human α7 nAChR and other receptors, demonstrating the impact of structural modifications on selectivity.

Compound IDCore StructureAromatic MoietyLinkerTarget ReceptorKi (nM)Selectivity NotesReference
10a 1,4-diazabicyclo[3.2.2]nonane2-fluorodibenzo[b,d]thiophene 5,5-dioxideC-N Bondh α7 nAChR0.4High affinity and selectivity against h α4β2, h α3β4, and 5-HT₃ receptors.[3][5]
10b 1,4-diazabicyclo[3.2.2]nonane3-fluorodibenzo[b,d]thiophene 5,5-dioxideC-N Bondh α7 nAChR1.3High affinity for α7.[3][5]
12a 9-methyl-3,9-diazabicyclo[3.3.1]nonane2-fluorodibenzo[b,d]thiophene 5,5-dioxideC-N Bondh α7 nAChR>10,000Replacing the core significantly diminishes affinity.[3]
13b 8-methyl-3,8-diazabicyclo[3.2.1]octane3-fluorodibenzo[b,d]thiophene 5,5-dioxideC-N Bondh α7 nAChR>10,000Demonstrates the importance of the [3.2.2]nonane scaffold.[3]
SSR180711 1,4-diazabicyclo[3.2.2]nonane4-bromophenylCarbamateh α7 nAChR14Selective partial agonist.[13]
CP-810,123 1,4-diazabicyclo[3.2.2]nonane5-methyloxazolo[4,5-b]pyridineC-N Bondh α7 nAChRPotentPotent and selective agonist.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Cross-Coupling

This protocol describes the synthesis of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide derivatives, as adapted from the literature.[5]

  • Reagents & Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (e.g., a fluoro-bromo-dibenzo[b,d]thiophene 5,5-dioxide) (1.0 eq), 1,4-diazabicyclo[3.2.2]nonane (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like Xantphos (0.04-0.10 eq), and a base such as sodium tert-butoxide (1.5-2.0 eq).

  • Solvent: Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Protocol for In Vitro Radioligand Displacement Binding Assay

This protocol is a general guide for assessing the binding affinity of test compounds for the α7 nAChR.

  • Preparation: Prepare cell membranes from a cell line stably expressing the human α7 nAChR.

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable α7-selective radioligand (e.g., [³H]A-585539 or [¹²⁵I]α-bungarotoxin), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Non-specific Binding: To determine non-specific binding, use a high concentration of a known α7 agonist or antagonist (e.g., nicotine or methyllycaconitine) in a parallel set of wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 22 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking solution. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Ligand_Selectivity_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Optimization A Initial Ligand Design (1,4-DB[3.2.2]N Core) B Synthesize Analogs (Vary Aromatic Group & Linker) A->B C Primary Binding Assay (Target Receptor, e.g., α7) B->C D Selectivity Panel (Off-Target Receptors, e.g., α4β2, 5-HT3) C->D E Analyze SAR Data (Affinity & Selectivity) D->E F High Selectivity? E->F G Lead Candidate F->G Yes H Rational Redesign (Computational Modeling) F->H No H->B Iterate Experimental_Workflow A Synthesis (Buchwald-Hartwig Coupling) B Purification (Column Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D In Vitro Binding Assay (Determine Ki) C->D E Functional Assay (e.g., Electrophysiology) D->E F In Vivo Evaluation (e.g., PET Imaging) E->F G Data Analysis & SAR F->G Signaling_Pathway cluster_membrane Cell Membrane nAChR α7 nAChR (Ion Channel) Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Ligand 1,4-DB[3.2.2]N Ligand (Agonist) Ligand->nAChR Binds Response Downstream Signaling (e.g., Cognitive Enhancement) Ca_ion->Response Triggers

References

Addressing off-target effects of 1,4-Diazabicyclo[3.2.2]nonane compounds in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 1,4-Diazabicyclo[3.2.2]nonane compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of 1,4-Diazabicyclo[3.2.2]nonane-based compounds?

A1: The 1,4-Diazabicyclo[3.2.2]nonane scaffold is a privileged structure in medicinal chemistry, frequently used to design ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1][2][3][4][5][6] Derivatives have been developed as agonists, partial agonists, and positive allosteric modulators for these receptors.[2]

Q2: What are the most common off-target families associated with this compound class?

A2: Due to their structural features, particularly the basic nitrogen atom, 1,4-Diazabicyclo[3.2.2]nonane derivatives can exhibit affinity for other receptors and ion channels. The most commonly reported off-target interactions include:

  • Sigma (σ) Receptors (σ1 and σ2): Several studies have shown that diazabicyclic compounds can bind to sigma receptors with varying affinities, which can contribute to unexpected cytotoxicity or other cellular effects.[7][8][9]

  • hERG Ion Channel: Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target effect to consider for many nitrogen-containing small molecules, as it can lead to cardiotoxicity. Some derivatives have been specifically engineered to reduce hERG affinity.[1][2]

  • Other Nicotinic Acetylcholine Receptor Subtypes: While often designed for α7 selectivity, some compounds may exhibit cross-reactivity with other nAChR subtypes, such as α4β2.[1][5]

  • Serotonin Receptors (e.g., 5-HT3): Structural similarities to endogenous ligands can lead to interactions with serotonin receptors. For instance, some α7 nAChR agonists have shown affinity for the 5-HT3 receptor.[1]

Q3: My compound is showing cytotoxicity at concentrations where I expect to see a target-specific effect. What could be the cause?

A3: Unexpected cytotoxicity is a common issue and can arise from several sources:

  • General Cellular Toxicity: The compound may be inducing a general cytotoxic response unrelated to its intended target, possibly through mechanisms like mitochondrial dysfunction or membrane disruption.

  • On-Target Toxicity: The intended target, when modulated, might trigger a cytotoxic signaling cascade in the specific cell line you are using.

  • Off-Target Toxicity: The compound could be interacting with an off-target protein (like sigma receptors) that mediates a cytotoxic effect.[7][10][11] It is crucial to perform counter-screens and cytotoxicity assays in target-negative cell lines to distinguish between these possibilities.

Q4: How can I proactively assess the selectivity of my 1,4-Diazabicyclo[3.2.2]nonane compound?

A4: A tiered approach to selectivity profiling is recommended:

  • In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the compound's structure.[12][13]

  • Focused Panel Screening: Test your compound in radioligand binding or enzymatic assays against a panel of common off-targets, including sigma receptors, the hERG channel, and a broad range of GPCRs and kinases.

  • Broad Profiling: For lead compounds, consider broader screening platforms like proteome microarrays to identify a wide range of potential binding partners.[14]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and identify off-target binding by observing changes in protein thermal stability.

Troubleshooting Guides

Issue 1: Unexpected or High Levels of Cell Death

Your 1,4-diazabicyclo[3.2.2]nonane compound, designed as a specific modulator, is causing significant cytotoxicity in your cellular assay.

A Problem: Unexpected Cytotoxicity B Step 1: Confirm Compound Integrity & Concentration - Verify identity and purity (LC-MS, NMR) - Re-measure concentration A->B C Step 2: Perform Dose-Response Cytotoxicity Assay - Use a broad concentration range - Determine CC50 (Cytotoxic Concentration 50%) B->C D Step 3: Test in a Target-Negative Cell Line - Use a cell line lacking the primary target - Compare CC50 values C->D E Result: Cytotoxicity is Independent of Primary Target (Similar CC50 in both cell lines) D->E If F Result: Cytotoxicity is Dependent on Primary Target (Significantly lower CC50 in target-positive cells) D->F If G Hypothesis: Off-Target Effect - Proceed to Off-Target Screening E->G H Hypothesis: On-Target Toxicity - Investigate downstream signaling of primary target F->H I Step 4: Off-Target Counter-Screening - Sigma Receptor Binding Assay - hERG Channel Assay - Broad kinase/GPCR panel G->I J Step 5: Identify Off-Target - Correlate binding affinity with cytotoxic potency I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent or Non-Reproducible Assay Results

You are observing high variability in your assay readout when treating cells with your compound.

  • Check for Compound Solubility and Stability:

    • Problem: The compound may be precipitating in the culture medium, leading to inconsistent effective concentrations.

    • Solution: Visually inspect the media for precipitates under a microscope. Determine the compound's kinetic solubility in your specific assay medium. Consider using a lower concentration or a different formulation solvent (ensure the solvent itself is not causing effects).

  • Evaluate Assay Interference:

    • Problem: The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based readout, inhibition of a reporter enzyme like luciferase).

    • Solution: Run control experiments with the compound in the absence of cells (or in cell lysates) to check for direct effects on the assay signal.

  • Assess Cell Health and Culture Conditions:

    • Problem: Inconsistent cell passage number, density, or subtle contamination (e.g., mycoplasma) can alter cellular responses.

    • Solution: Standardize cell culture protocols strictly. Regularly test for mycoplasma contamination. Ensure cells are in a healthy, logarithmic growth phase at the time of the experiment.

Quantitative Data Summary

The following tables summarize reported affinity (Ki) and potency (IC50/EC50) data for representative 1,4-Diazabicyclo[3.2.2]nonane derivatives, illustrating on-target versus off-target activities.

Table 1: On-Target vs. Off-Target Binding Affinity

Compound Class/ExamplePrimary Target (α7 nAChR)Off-Target (Sigma-1 Receptor)Off-Target (Sigma-2 Receptor)Off-Target (5-HT3 Receptor)Reference
Benzyl Ether Derivative (11a)-Ki = 154 nM--[7]
Enantiomer (ent-11a)-Ki = 91 nM--[7]
Benzylidene Derivative (17b)--Ki = 159 nM-[7]
CP-810,123Ki = 13.5 nM--Ki = 269 nM[1]
SSR180711Ki = 14 nM (human)---[2]

Table 2: On-Target Potency vs. Off-Target Cytotoxicity

Compound ExamplePrimary Target Potency (EC50)Cell LineCytotoxic Potency (IC50 / CC50)Cell LineReference
CP-810,123244 nM (α7 nAChR)GH4C1> 40,000 nM (hERG)hERG-expressing cells[1][2]
Benzyl Ether (11a)--0.92 µMA-427 Lung Cancer[7]
Thiosemicarbazone (5)--0.05-0.77 µMCCRF-CEM Leukemia[11]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay assesses cell viability by measuring total cellular protein content.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the 1,4-diazabicyclo[3.2.2]nonane compound to the wells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and let it air dry.

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Let the plate air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the CC50 value from the dose-response curve.

Protocol 2: Radioligand Binding Assay for Off-Target Assessment (e.g., Sigma-1 Receptor)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of the receptor of interest (e.g., Sigma-1).

  • Assay Setup: In a 96-well plate, add assay buffer, the prepared cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-(+)-pentazocine for Sigma-1), and serial dilutions of the test compound.

  • Nonspecific Binding: To a set of control wells, add a high concentration of a known unlabeled ligand (e.g., haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Readout: Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: Potential Off-Target Effects via Sigma Receptors

cluster_0 Cell Membrane nAChR α7 nAChR (On-Target) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates SigmaR Sigma Receptor (Off-Target) ER_Stress ER Stress SigmaR->ER_Stress Modulates Compound 1,4-DBN Compound Compound->nAChR Binds Compound->SigmaR Binds (Off-Target) Desired_Effect Desired Cellular Effect (e.g., Neuronal Modulation) Ca_Influx->Desired_Effect Apoptosis Apoptosis / Cytotoxicity ER_Stress->Apoptosis

Caption: On-target vs. potential off-target signaling pathways.

General Workflow for Off-Target Identification

A Start: Compound of Interest B In Silico Prediction (Similarity Search, Docking) A->B C Biochemical Screening (Radioligand Binding Panel, Proteome Microarray) A->C D Cellular Phenotypic Assay (e.g., Cytotoxicity Screen) A->D E List of Potential Off-Targets B->E C->E D->E F Cellular Target Engagement (e.g., CETSA) E->F G Functional Validation Assays (e.g., siRNA Knockdown, Enzyme/Pathway Assays) F->G H Confirmed Off-Target(s) G->H

Caption: A general experimental workflow for identifying off-targets.

References

Validation & Comparative

Comparing 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride to other α7 nAChR agonists.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the α7 nicotinic acetylcholine receptor (nAChR) agonist 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride and its derivatives, with a focus on the well-characterized compound SSR180711, against other prominent α7 nAChR agonists such as PNU-282987, GTS-21 (DMXB-A), and AR-R17779. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.

Introduction to α7 nAChR Agonists

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions and inflammatory processes.[1] Agonists targeting this receptor are of significant interest for their therapeutic potential in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammation.[2] The 1,4-diazabicyclo[3.2.2]nonane scaffold is a key structural component of several selective α7 nAChR agonists.[3][4] This guide focuses on SSR180711, a notable compound containing this scaffold, and compares its pharmacological profile to other widely studied α7 nAChR agonists.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for SSR180711 and other selected α7 nAChR agonists, providing a basis for comparing their potency, efficacy, and selectivity.

Table 1: Binding Affinity (Ki) for α7 nAChR

CompoundKi (nM) - Human α7 nAChRKi (nM) - Rat α7 nAChROther Receptor Affinities (Ki or IC50 in nM)
SSR180711 14[3][5]22[3][5]-
PNU-282987 -27[3]5-HT3 (IC50 = 4541)
GTS-21 (DMXB-A) --human α4β2 (Ki = 20), 5-HT3A (IC50 = 3100)
AR-R17779 ---

Table 2: Efficacy (EC50) and Intrinsic Activity

CompoundEC50 - Human α7 nAChRIntrinsic Activity (vs. ACh)Experimental System
SSR180711 4.4 µM51%Xenopus oocytes[5]
PNU-282987 ---
GTS-21 (DMXB-A) 11 µM9%Xenopus oocytes[6]
AR-R17779 -Full agonist-

Note: Data for PNU-282987 and AR-R17779 EC50 and intrinsic activity on human α7 nAChR were not specified in the provided search results.

Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR triggers several downstream signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. The two primary pathways identified are the JAK2/STAT3 pathway and the PI3K/Akt pathway.

alpha7_signaling_pathways cluster_receptor Cell Membrane cluster_jak_stat JAK2/STAT3 Pathway cluster_pi3k_akt PI3K/Akt Pathway Agonist Agonist a7_nAChR α7 nAChR Agonist->a7_nAChR Binds to Ca_ion Ca²⁺ Influx a7_nAChR->Ca_ion Activates JAK2 JAK2 a7_nAChR->JAK2 Recruits & Activates PI3K PI3K Ca_ion->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus_JAK Nucleus p_STAT3->Nucleus_JAK Translocates to Anti_inflammatory_genes Anti-inflammatory Gene Expression Nucleus_JAK->Anti_inflammatory_genes Promotes Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt Akt->p_Akt Pro_survival_effects Pro-survival & Anti-apoptotic Effects p_Akt->Pro_survival_effects Leads to

Caption: Downstream signaling pathways activated by α7 nAChR agonists.

Experimental Protocols

The characterization and comparison of α7 nAChR agonists typically involve a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the α7 nAChR.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat hippocampus or cells expressing the target receptor.[7]

  • Incubation: Incubate the membrane preparation with a radiolabeled α7 nAChR antagonist, such as [³H]-MLA, and varying concentrations of the test compound.[7]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the functional activity (EC50 and intrinsic activity) of an agonist by recording ion channel currents.

Protocol:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.[8]

  • cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR.[9]

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.[9]

  • Electrophysiological Recording: Place the oocyte in a recording chamber and impale it with two electrodes for voltage clamping.[8]

  • Agonist Application: Perfuse the oocyte with varying concentrations of the test agonist and record the resulting inward currents.[7]

  • Data Analysis: Plot the current responses against the agonist concentration to determine the EC50 and maximal response.

experimental_workflow Compound_Library Compound Library Binding_Assay Radioligand Binding Assay (Affinity - Ki) Compound_Library->Binding_Assay TEVC Two-Electrode Voltage Clamp (Efficacy - EC50) Binding_Assay->TEVC High-affinity hits Calcium_Imaging Calcium Imaging Assay (Functional Response) TEVC->Calcium_Imaging Potent agonists Lead_Compounds Lead Compounds Calcium_Imaging->Lead_Compounds Confirmed activity

Caption: General experimental workflow for α7 nAChR agonist screening.

Calcium Imaging Assay

Objective: To measure the increase in intracellular calcium concentration upon α7 nAChR activation, as a functional readout of receptor activity.

Protocol:

  • Cell Culture: Culture cells stably expressing the human α7 nAChR (e.g., HEK-293 cells).[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Agonist Application: Apply varying concentrations of the test agonist to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.[12]

  • Data Analysis: Quantify the increase in intracellular calcium concentration and determine the EC50 of the agonist.

Conclusion

The selection of an appropriate α7 nAChR agonist for research depends on the specific experimental goals. SSR180711, with its 1,4-diazabicyclo[3.2.2]nonane core, demonstrates high affinity for both human and rat α7 nAChRs and acts as a partial agonist.[3][5] In comparison, PNU-282987 exhibits high selectivity, while GTS-21 has shown effects on other receptors like α4β2 nAChR.[6] AR-R17779 is noteworthy for its profile as a full agonist. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate informed decisions in the advancement of research and drug development targeting the α7 nicotinic acetylcholine receptor.

References

A Comparative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives and PNU-282987 for α7 Nicotinic Acetylcholine Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Experimental Data

The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. This has led to the development of numerous selective agonists, among which PNU-282987 and a class of compounds based on the 1,4-diazabicyclo[3.2.2]nonane scaffold have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of these two classes of α7 nAChR agonists, supported by available experimental data, to aid researchers in their drug discovery and development efforts.

Executive Summary

This guide presents a head-to-head comparison of 1,4-diazabicyclo[3.2.2]nonane derivatives, with a focus on well-characterized examples like SSR180711 and CP-810,123, against the widely studied α7 nAChR agonist, PNU-282987. The comparison encompasses binding affinity, in vitro functional activity, and in vivo efficacy in preclinical models of cognitive function and other relevant physiological processes. While both classes of compounds demonstrate potent agonism at the α7 nAChR, notable differences in their pharmacological profiles exist.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from various experimental assays, providing a clear comparison of the efficacy of representative 1,4-diazabicyclo[3.2.2]nonane derivatives and PNU-282987.

Table 1: Comparative Binding Affinity for α7 nAChR

CompoundAssay TypeSpeciesKi (nM)ED50 (mg/kg)
PNU-282987 [³H]α-bungarotoxin displacementRat27[1]5.5[2]
SSR180711 [³H]α-bungarotoxin displacementRat221.7[2]
[³H]α-bungarotoxin displacementHuman14-
CP-810,123 Radioligand bindingRat--

Note: A lower Ki or ED50 value indicates a higher binding affinity.

Table 2: Comparative In Vitro Functional Activity (Electrophysiology)

CompoundCell TypeAgonist ActivityEC50 (nM)
PNU-282987 Rat Hippocampal NeuronsFull Agonist154[1]
SSR180711 Recombinant human α7 nAChRsPartial Agonist-
CP-810,123 -Agonist-

Note: A lower EC50 value indicates greater potency. Direct comparative electrophysiological studies between these compounds in the same experimental setup are limited in the reviewed literature.

Table 3: Comparative In Vivo Efficacy in Cognitive and Behavioral Models

CompoundAnimal ModelAssayOutcome
PNU-282987 RatAuditory Sensory Gating (P50 suppression)Restored amphetamine-induced gating deficit[3]
SSR180711 Rat/MouseNovel Object RecognitionEnhanced episodic memory
RatAuditory Sensory Gating (P50 suppression)-
MouseForced Swim Test/Tail Suspension TestShowed antidepressant-like activity[2]
CP-810,123 RodentAuditory Sensory GatingShowed efficacy
RodentNovel Object RecognitionShowed efficacy[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay ([³H]α-bungarotoxin displacement)

This assay is used to determine the binding affinity of a compound to the α7 nAChR.

  • Tissue Preparation: Whole brains from adult male Wistar rats are homogenized in a buffer solution. The homogenate is then centrifuged to isolate the membrane fraction containing the α7 nAChRs.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [³H]α-bungarotoxin (a radiolabeled antagonist that specifically binds to α7 nAChRs) and varying concentrations of the test compound (e.g., PNU-282987 or SSR180711).

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]α-bungarotoxin (IC50) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The ex vivo binding ED50 is determined by administering the compound to the animal and then measuring the displacement of a radioligand in brain tissue homogenates.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is employed to measure the functional activity of the compounds on α7 nAChRs.

  • Cell Preparation: Primary cultures of rat hippocampal neurons are prepared and maintained in vitro.

  • Recording: Whole-cell patch-clamp recordings are performed on these neurons. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Drug Application: The test compound (e.g., PNU-282987) is applied to the neuron at various concentrations using a perfusion system.

  • Data Acquisition and Analysis: The resulting ion currents, evoked by the activation of α7 nAChRs, are recorded and analyzed. The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess learning and memory in rodents.

  • Habituation: On the first day, each rodent is individually placed in an open-field arena for a set period to acclimate to the environment.

  • Training (Familiarization): On the second day, two identical objects are placed in the arena, and the rodent is allowed to freely explore them for a defined duration.

  • Testing (Choice): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rodent is then returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Auditory Sensory Gating (P50 Suppression)

This electrophysiological paradigm is used to measure the brain's ability to filter out redundant auditory information, a process often impaired in schizophrenia.

  • Animal Preparation: Rats are anesthetized, and recording electrodes are implanted in the hippocampus or placed on the scalp to record auditory-evoked potentials.

  • Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (clicks) are presented with a short inter-stimulus interval (e.g., 500 ms).

  • Recording: The brain's electrical response to each click is recorded. The P50 is a positive-going wave that occurs approximately 50 ms after the stimulus.

  • Data Analysis: The amplitude of the P50 wave in response to the first click (S1) and the second click (S2) is measured. The ratio of the S2 amplitude to the S1 amplitude (S2/S1 ratio) is calculated. A smaller ratio indicates better sensory gating.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by α7 nAChR agonists and a typical experimental workflow for their comparative evaluation.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist leads to the influx of calcium ions, which in turn triggers a cascade of downstream signaling events.

alpha7_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., 1,4-Diazabicyclo[3.2.2]nonane derivative or PNU-282987) alpha7 α7 nAChR Agonist->alpha7 Binds to Ca_influx Ca²⁺ Influx alpha7->Ca_influx Opens channel JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt ERK ERK Pathway Ca_influx->ERK Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation, Cognitive Enhancement) JAK2_STAT3->Cellular_Response PI3K_Akt->Cellular_Response ERK->Cellular_Response

Caption: α7 nAChR signaling cascade.

Comparative Experimental Workflow

A logical workflow for the comparative evaluation of novel α7 nAChR agonists is depicted below.

experimental_workflow Start Start: Synthesize/Acquire Compounds (1,4-Diazabicyclo[3.2.2]nonane derivatives & PNU-282987) Binding_Assay In Vitro Binding Assay (Determine Ki) Start->Binding_Assay Electrophysiology In Vitro Functional Assay (Electrophysiology - Determine EC50, Emax) Start->Electrophysiology Data_Analysis Comparative Data Analysis (Potency, Efficacy, In Vivo Effects) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis In_Vivo_Cognition In Vivo Efficacy - Cognition (Novel Object Recognition, Auditory Gating) Conclusion Conclusion: Select Lead Candidate(s) In_Vivo_Cognition->Conclusion In_Vivo_Other In Vivo Efficacy - Other (e.g., Antidepressant models) In_Vivo_Other->Conclusion Data_Analysis->In_Vivo_Cognition Data_Analysis->In_Vivo_Other

Caption: Agonist comparison workflow.

Conclusion

Both 1,4-diazabicyclo[3.2.2]nonane derivatives and PNU-282987 are potent agonists of the α7 nAChR. The available data suggests that specific 1,4-diazabicyclo[3.2.2]nonane derivatives, such as SSR180711, may exhibit higher binding affinity and a broader range of in vivo effects, including antidepressant-like properties, compared to PNU-282987. However, it is crucial to note the limited availability of direct, head-to-head comparative studies, particularly in the realm of electrophysiology.

Researchers are encouraged to conduct comprehensive side-by-side evaluations using standardized protocols to definitively delineate the efficacy profiles of these promising compound classes. The experimental methodologies and comparative data presented in this guide provide a solid foundation for such future investigations, ultimately aiming to accelerate the development of novel and effective therapies targeting the α7 nicotinic acetylcholine receptor.

References

A Comparative Guide to the Binding Affinity of Novel 1,4-Diazabicyclo[3.2.2]nonane Analogs for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of novel 1,4-Diazabicyclo[3.2.2]nonane analogs targeting the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial therapeutic target for cognitive and neurological disorders, making the development of potent and selective ligands a significant area of research. This document summarizes quantitative binding data, details key experimental protocols for affinity validation, and visualizes relevant biological pathways and workflows to support researchers in drug discovery and development.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of several 1,4-Diazabicyclo[3.2.2]nonane analogs and established reference compounds for the α7 nAChR. Lower Ki values indicate higher binding affinity.

Compound IDStructureTarget ReceptorBinding Affinity (Ki) [nM]Reference Compound
Novel Analog 1 (SSR180711) 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylateHuman α7 nAChR14N/A
Rat α7 nAChR22N/A
Novel Analog 2 (CP-810,123) 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonaneRat α7 nAChR13.5N/A
Novel Analog 3 (Compound 7aa) 1,4-diazabicyclo[3.2.2]nonane phenyl carbamateα7 nAChR23N/A
Novel Analog 4 (Dibenzothiophene Derivative 5) 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxideα7 nAChR0.023N/A
Novel Analog 5 (Fluoro-dibenzothiophene 7a) Fluoro-derivative of compound 5α7 nAChR0.4N/A
Novel Analog 6 (Fluoro-dibenzothiophene 7c) Fluoro-derivative of compound 5α7 nAChR1.3N/A
Reference 1 (PNU-282987) N/ARat α7 nAChR27N/A
Reference 2 (A-582941) N/AHuman α7 nAChR17N/A
Rat α7 nAChR10.8N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of binding affinity are provided below.

Radioligand Displacement Binding Assay

This assay is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of novel 1,4-Diazabicyclo[3.2.2]nonane analogs for the α7 nAChR.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing the human α7 nAChR (e.g., SH-SY5Y or GH4C1 cells) or rat brain tissue homogenates (e.g., hippocampus or cortex).

  • Radioligand: [³H]-methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin, selective α7 nAChR antagonists.

  • Test Compounds: Novel 1,4-Diazabicyclo[3.2.2]nonane analogs and reference compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

  • Instrumentation: Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

alpha7_nAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_agonists Ligands cluster_downstream Intracellular Signaling alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates PI3K PI3K alpha7_nAChR->PI3K Activates JAK2 JAK2 alpha7_nAChR->JAK2 Activates Agonist 1,4-Diazabicyclo[3.2.2]nonane Analog Agonist->alpha7_nAChR Binds to Cellular_Response Neuronal Survival Anti-inflammatory Effects Cognitive Enhancement Ca_influx->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Response

Caption: Downstream signaling pathways of α7 nAChR activation.

radioligand_binding_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (α7 nAChR source) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]-MLA or [¹²⁵I]-α-Bungarotoxin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Novel Analogs) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Radioactivity Counting (Scintillation/Gamma Counter) Filtration->Counting IC50_Determination IC50 Determination (Competition Curve) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for radioligand displacement assay.

Comparative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Scaffold Cross-Reactivity with Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of compounds based on the 1,4-Diazabicyclo[3.2.2]nonane scaffold with various nicotinic acetylcholine receptor (nAChR) subtypes. The data presented herein is derived from publicly available research, primarily focusing on derivatives designed as selective ligands for the α7 nAChR subtype. While comprehensive cross-reactivity data for the unsubstituted parent compound, 1,4-Diazabicyclo[3.2.2]nonane, is limited in the reviewed literature, the analysis of its derivatives offers significant insights into the selectivity profile of this chemical scaffold.

Introduction to 1,4-Diazabicyclo[3.2.2]nonane and nAChRs

The 1,4-Diazabicyclo[3.2.2]nonane (1,4-DAB) scaffold is a key pharmacophore in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2] nAChRs are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3] The diversity of nAChR subtypes, arising from different combinations of α and β subunits, allows for a wide range of physiological functions and presents opportunities for the development of subtype-selective therapeutics for conditions such as Alzheimer's disease, schizophrenia, and pain.[3][4] The homomeric α7 and heteromeric α4β2 subtypes are among the most abundant and studied nAChRs in the brain.[1][5] This guide focuses on the binding affinity of 1,4-DAB derivatives across several key nAChR subtypes to elucidate the selectivity profile of this scaffold.

Quantitative Cross-Reactivity Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of various 1,4-Diazabicyclo[3.2.2]nonane derivatives for several human nAChR subtypes and the serotonin type 3 (5-HT3) receptor, which shares structural homology with nAChRs. The data is compiled from studies by Gao et al., who investigated a series of these compounds as potential PET imaging agents for the α7 nAChR.[2]

Compound Referenceα7α2β2α2β4α3β2α3β4α4β2α4β45-HT3Selectivity (α7 vs. other nAChRs)
7a 0.4>10,0004,120>10,0001,1001,830>10,000250High
7c 1.3>10,0007,800>10,0002,3003,500>10,0001,100High
7d 20>10,000>10,000>10,0004,8006,200>10,000>10,000High
7e 1.8>10,0008,900>10,0003,1004,100>10,0001,500High
15 0.8>10,0006,500>10,0001,9002,800>10,000850High

Data extracted from Gao et al. J Med Chem. Author manuscript; available in PMC 2014 October 10.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the cross-reactivity of 1,4-Diazabicyclo[3.2.2]nonane derivatives.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

1. Materials and Reagents:

  • Cell Membranes: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α7, α4β2, α3β4).

  • Radioligands:

    • For α7 nAChR: [¹²⁵I]α-bungarotoxin.

    • For heteromeric nAChRs (e.g., α4β2, α3β4): [³H]epibatidine.

  • Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative of interest.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., nicotine or epibatidine).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Cold PBS.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the nAChR channel upon agonist application, providing information on the functional activity (potency and efficacy) of a compound.

1. Materials and Reagents:

  • Cells: HEK293 cells expressing the nAChR subtype of interest, plated on glass coverslips.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.

  • Test Compound: 1,4-Diazabicyclo[3.2.2]nonane derivative.

  • Patch-clamp setup: Inverted microscope, micromanipulator, amplifier, and data acquisition system.

2. Procedure:

  • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply the agonist at a known concentration to elicit a baseline current response.

  • After a washout period, pre-apply the test compound followed by co-application with the agonist to determine its effect on the current.

  • To determine agonist properties, apply the test compound at various concentrations and record the evoked currents.

3. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by the agonist or test compound.

  • For agonists, plot the normalized current response against the logarithm of the compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like ACh.

  • For antagonists, measure the inhibition of the agonist-evoked current at various concentrations to determine the IC₅₀.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR nAChR (e.g., α7) Agonist->nAChR Binding Ion_Influx Na+, Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Agonist binding to nAChRs leads to ion influx, depolarization, and downstream cellular responses.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Dilution Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Electrophysiology or Ca2+ Imaging Compound_Prep->Functional_Assay Cell_Culture Cell Culture with nAChR Subtype Expression Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Determination Determine Ki, EC50, IC50 Curve_Fitting->Parameter_Determination Selectivity_Profile Selectivity Profile Determination Parameter_Determination->Selectivity_Profile

Caption: Experimental workflow for determining the nAChR subtype selectivity of a test compound.

References

In Vivo Efficacy of 1,4-Diazabicyclo[3.2.2]nonane Compounds in Animal Models of Cognitive Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of two prominent 1,4-Diazabicyclo[3.2.2]nonane compounds, CP-810,123 and SSR180711. Both compounds are selective agonists of the α7 nicotinic acetylcholine receptor (nAChR) and have demonstrated potential in preclinical models for treating cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. The data presented is compiled from key studies to facilitate an objective comparison of their performance in relevant animal models.

Comparative Efficacy in Cognitive Models

The following table summarizes the in vivo efficacy of CP-810,123 and SSR180711 in two standard preclinical models of cognition: the Novel Object Recognition (NOR) test and the Auditory Sensory Gating (P50) model. It is important to note that the data for each compound are derived from separate studies and not from a head-to-head comparative trial.

CompoundAnimal ModelTestDosing (Route)Key FindingsReference
CP-810,123 RodentNovel Object RecognitionNot specified in abstractDemonstrated in vivo efficacy.[1][2][3][4]
RodentAuditory Sensory GatingNot specified in abstractShowed in vivo efficacy.[1][2][3][4]
SSR180711 Rat & MouseNovel Object Recognition0.3 mg/kg (i.p. and p.o.)Enhanced episodic memory (Minimal Effective Dose). Effect absent in α7 nAChR knockout mice. Efficacy maintained after repeated dosing. Reversed MK-801-induced memory deficits.[5]
RatAuditory Sensory Gating (inferred from related models)0.3 mg/kg (i.p.)Reversed selective attention deficits induced by neonatal phencyclidine (PCP) treatment.[5]
MouseNovel Object Recognition (PCP-induced deficit)3.0 mg/kg/day (i.p. for 2 weeks)Significantly improved PCP-induced cognitive deficits. Effect antagonized by co-administration of the α7 nAChR antagonist methyllycaconitine (MLA).[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures and information extracted from the referenced publications.

Novel Object Recognition (NOR) Test

The NOR test assesses episodic memory in rodents. The protocol generally consists of three phases:

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period to acclimate to the environment.

  • Familiarization/Training Phase (T1): The animal is placed back into the arena, which now contains two identical objects. The time the animal spends exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Test Phase (T2): After a defined inter-trial interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring both the familiar and the novel object is recorded. A significant increase in time spent exploring the novel object is indicative of the animal remembering the familiar object and is a measure of recognition memory.

Auditory Sensory Gating (P50) Model

Auditory sensory gating is a measure of pre-attentive information filtering in the brain, which is often deficient in schizophrenia. The P50 model in rodents is an electrophysiological assay that typically involves the following steps:

  • Animal Preparation: Animals are anesthetized and implanted with recording electrodes in relevant brain regions, such as the hippocampus.

  • Paired-Click Paradigm: A series of paired auditory clicks are presented to the animal. The two clicks in each pair are identical and are separated by a short inter-stimulus interval (e.g., 500 ms).

  • Data Recording and Analysis: The evoked potentials (brain's electrical response) to the first (S1) and second (S2) clicks are recorded. The amplitude of the P50 wave (a positive wave occurring approximately 50 ms after the stimulus) is measured for both S1 and S2.

  • Gating Ratio: The ratio of the S2 amplitude to the S1 amplitude (S2/S1) is calculated. A lower ratio indicates better sensory gating (i.e., the response to the second, redundant stimulus is suppressed). The ability of a compound to reduce a pathologically high S2/S1 ratio is a measure of its efficacy.

Signaling Pathway and Experimental Workflow

The therapeutic effects of these 1,4-Diazabicyclo[3.2.2]nonane compounds are mediated through the activation of the α7 nicotinic acetylcholine receptor. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these compounds.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Channel Opening Compound 1,4-Diazabicyclo[3.2.2]nonane Compound Compound->alpha7_nAChR Agonist Binding Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, ERK/MAPK) Ca_influx->Downstream_Signaling Cognitive_Enhancement Cognitive Enhancement Downstream_Signaling->Cognitive_Enhancement Neuroprotection Neuroprotection Downstream_Signaling->Neuroprotection

Caption: α7 nAChR Signaling Pathway

experimental_workflow cluster_testing Cognitive Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Compound_Admin Compound Administration (e.g., CP-810,123 or SSR180711) Animal_Model->Compound_Admin Behavioral_Testing Behavioral Testing Compound_Admin->Behavioral_Testing NOR_Test Novel Object Recognition Behavioral_Testing->NOR_Test P50_Gating Auditory Sensory Gating Behavioral_Testing->P50_Gating Data_Analysis Data Analysis and Comparison Efficacy_Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Efficacy_Conclusion NOR_Test->Data_Analysis P50_Gating->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow

References

A Head-to-Head Comparison of 1,4-Diazabicyclo[3.2.2]nonane and Quinuclidine-Based Agonists at α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. The development of selective agonists for this receptor is a key area of research. Among the most promising scaffolds for α7 nAChR agonists are the bridged bicyclic amines, 1,4-diazabicyclo[3.2.2]nonane and quinuclidine. This guide provides an objective, data-driven comparison of agonists derived from these two core structures, focusing on their pharmacological properties and the experimental methodologies used for their characterization.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for representative 1,4-diazabicyclo[3.2.2]nonane and quinuclidine-based agonists at the α7 nAChR. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Binding Affinity (Ki) of Agonists for α7 nAChR

CompoundScaffoldSpeciesKi (nM)Reference
SSR1807111,4-Diazabicyclo[3.2.2]nonaneHuman14[1][2]
SSR1807111,4-Diazabicyclo[3.2.2]nonaneRat22[1][2]
Compound 7aa1,4-Diazabicyclo[3.2.2]nonaneNot Specified23[1]
CP-810,1231,4-Diazabicyclo[3.2.2]nonaneNot SpecifiedHigh Affinity[1]
PNU-282987QuinuclidineRat26-27[3]
PHA-543613QuinuclidineNot Specified8.8[1]
TC-5619QuinuclidineNot Specified9[1]
Br-IQ17BQuinuclidineRat14.9[4]

Table 2: Functional Activity (EC50 and Efficacy) of Agonists at α7 nAChR

CompoundScaffoldAssay TypeSpeciesEC50 (µM)Efficacy/Intrinsic ActivityReference
SSR1807111,4-Diazabicyclo[3.2.2]nonaneElectrophysiology (Oocytes)Human4.451% (Partial Agonist)[2]
SSR1807111,4-Diazabicyclo[3.2.2]nonaneCalcium Influx (GH4C1 cells)Human0.936% (Partial Agonist)[2]
PNU-282987QuinuclidineCalcium InfluxNot Specified0.154Not Specified[5]
PHA-543613Quinuclidineα7-5-HT3 Chimera AssayNot Specified0.065Not Specified (Agonist)[1]
TC-5619QuinuclidineNot SpecifiedNot Specified0.033100% (Full Agonist)[1]
AZD0328QuinuclidineElectrophysiology (Oocytes)Human0.33865% (Partial Agonist)[6]
AQW051QuinuclidineElectrophysiology (Oocytes)Human7.575% (Partial Agonist)[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of key experimental protocols used to characterize 1,4-diazabicyclo[3.2.2]nonane and quinuclidine-based agonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of test compounds for the α7 nAChR.

General Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat brain cortex) or cells expressing the α7 nAChR are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the α7 nAChR (e.g., [³H]α-bungarotoxin or [³H]methyllycaconitine ([³H]MLA)) and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiology Assays

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp in mammalian cell lines, are used to measure the functional effects of agonists on the ion channel activity of the α7 nAChR.

Objective: To determine the potency (EC50) and efficacy (maximal response) of test compounds as agonists at the α7 nAChR.

General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit.

    • The oocytes are incubated for several days to allow for receptor expression.

  • Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

    • The oocyte is perfused with a control solution, and a stable baseline current is established.

  • Compound Application:

    • The oocyte is exposed to various concentrations of the test agonist.

    • The resulting inward current, caused by the influx of cations through the activated α7 nAChR channels, is recorded.

  • Data Analysis:

    • The peak current response at each agonist concentration is measured.

    • A concentration-response curve is generated, and the EC50 and maximal response are determined. Efficacy is often expressed relative to the maximal response produced by a standard agonist like acetylcholine.

Calcium Influx Assays

Calcium influx assays are a high-throughput method to assess the functional activity of agonists at the α7 nAChR, which is highly permeable to calcium ions.

Objective: To measure the ability of test compounds to induce calcium influx through α7 nAChRs.

General Protocol:

  • Cell Preparation:

    • A cell line stably expressing the α7 nAChR (e.g., GH4C1 or HEK293 cells) is plated in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • The cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken.

    • The test compound at various concentrations is added to the wells.

  • Fluorescence Measurement:

    • The change in intracellular calcium concentration is measured as a change in the fluorescence intensity of the dye using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • The increase in fluorescence in response to the agonist is quantified.

    • A concentration-response curve is generated to determine the EC50 of the compound.

Signaling Pathways and Experimental Workflows

The activation of α7 nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for agonist characterization.

Signaling_Pathway cluster_receptor α7 nAChR Activation cluster_calcium Calcium Signaling cluster_downstream Downstream Effects Agonist Agonist (1,4-Diazabicyclo[3.2.2]nonane or Quinuclidine-based) alpha7 α7 nAChR Agonist->alpha7 Binds to orthosteric site Ca_influx Direct Ca²⁺ Influx alpha7->Ca_influx Depolarization Membrane Depolarization alpha7->Depolarization ER Endoplasmic Reticulum (ER) Ca_influx->ER Kinases Activation of Kinase Cascades (e.g., PI3K/Akt, JAK2/STAT3) Ca_influx->Kinases Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release VDCC Voltage-Dependent Ca²⁺ Channels (VDCCs) Depolarization->VDCC VDCC_Ca_influx Indirect Ca²⁺ Influx VDCC->VDCC_Ca_influx VDCC_Ca_influx->ER VDCC_Ca_influx->Kinases VDCC_Ca_influx->Neurotransmitter_release CICR Ca²⁺-Induced Ca²⁺ Release (CICR) ER->CICR CICR->Kinases CICR->Neurotransmitter_release Gene_expression Altered Gene Expression Kinases->Gene_expression

Caption: Signaling pathway of α7 nAChR activation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Selection cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 1,4-Diazabicyclo[3.2.2]nonane & Quinuclidine Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays Synthesis->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Electrophysiology Electrophysiology (TEVC/Patch-Clamp) Determine EC50, Efficacy Functional_Assay->Electrophysiology Calcium_Assay Calcium Influx Assay (Determine EC50) Functional_Assay->Calcium_Assay Electrophysiology->SAR Calcium_Assay->SAR Comparison Head-to-Head Comparison of Scaffolds SAR->Comparison

Caption: Experimental workflow for agonist characterization.

Summary and Conclusion

Both 1,4-diazabicyclo[3.2.2]nonane and quinuclidine scaffolds have yielded potent and selective agonists for the α7 nAChR. The choice between these scaffolds for drug development will depend on the specific therapeutic goals and the desired pharmacological profile.

  • 1,4-Diazabicyclo[3.2.2]nonane-based agonists , such as SSR180711, have demonstrated high binding affinity and partial agonist activity.[1][2] This profile may be advantageous in preventing receptor desensitization that can occur with full agonists.

  • Quinuclidine-based agonists represent a more diverse group, with compounds ranging from partial to full agonists.[1][6] This structural diversity allows for fine-tuning of efficacy and potency. For instance, TC-5619 has been reported as a full agonist, while PNU-282987 and others exhibit partial agonism.[1]

The selection of a lead compound will ultimately depend on a comprehensive evaluation of its in vivo efficacy, pharmacokinetic properties, and safety profile. The experimental protocols and data presented in this guide provide a foundation for such evaluations and facilitate a more informed decision-making process in the development of novel α7 nAChR-targeted therapeutics.

References

Review of clinical trial data for drugs derived from 1,4-Diazabicyclo[3.2.2]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative review of clinical trial data for key drugs synthesized from the 1,4-Diazabicyclo[3.2.2]nonane scaffold. The following sections detail the performance of these compounds in clinical settings, their experimental protocols, and the biological pathways they target. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these therapeutic agents.

Comparative Analysis of Clinical Trial Data

The 1,4-Diazabicyclo[3.2.2]nonane structure has served as a versatile scaffold for developing drugs targeting various receptors. Notably, compounds such as Varenicline, Taranabant, and Zevunepant (AZD5069) have progressed to clinical trials for different indications. While Varenicline has achieved regulatory approval and commercial success for smoking cessation, the development of Taranabant for obesity was halted due to safety concerns. Zevunepant's investigation for inflammatory diseases has also faced challenges in demonstrating clinical efficacy.

Varenicline: Smoking Cessation

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, approved for smoking cessation. Its efficacy has been demonstrated in multiple randomized controlled trials.

Efficacy of Varenicline for Smoking Cessation (Gradual Reduction Approach) [1][2][3]

OutcomeVarenicline (1 mg twice daily)PlaceboRisk Difference (95% CI)Relative Risk (95% CI)
Continuous Abstinence (Weeks 15-24) 32.1%6.9%25.2% (21.4% to 29.0%)4.6 (3.5 to 6.1)
Continuous Abstinence (Weeks 21-24) 37.8%12.5%25.2% (21.1% to 29.4%)3.0 (2.4 to 3.7)
Continuous Abstinence (Weeks 21-52) 27.0%9.9%17.1% (13.3% to 20.9%)2.7 (2.1 to 3.5)

Safety and Tolerability of Varenicline [1][2]

Adverse EventVareniclinePlacebo
Any Adverse Event 82.3%72.5%
Serious Adverse Events 3.7%2.2%
Common Adverse Events Nausea, abnormal dreams, insomnia, constipation, vomiting, weight gain-
Suicidal Ideation or Behavior 0.8%1.3%

Recent studies have also explored Varenicline for youth nicotine vaping cessation, showing promising results. In a 2024 trial, continuous abstinence rates during weeks 9-12 were 51% for varenicline versus 14% for placebo.[4] Another recent study showed a 45% quit rate in the medication group for e-cigarette cessation, a 15% difference compared to the placebo group.[5]

Taranabant: Investigational Treatment for Obesity

Taranabant is a selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. Although it showed efficacy in promoting weight loss, its development was discontinued due to a negative risk/benefit profile, primarily related to psychiatric adverse events.[6][7]

Efficacy of Taranabant in Weight Loss at 52 Weeks (Phase III) [6][8]

Treatment GroupMean Weight Loss from Baseline (kg)Proportion of Patients with ≥5% Weight Loss
Placebo -2.627%
Taranabant 2 mg -6.657%
Taranabant 4 mg -8.1-

Adverse Events Associated with Taranabant [6][8]

Adverse Event CategoryPlaceboTaranabant 2 mgTaranabant 4 mgTaranabant 6 mg
Gastrointestinal 29%42%47%46%
Psychiatric 20%28%40%38%

In a study focused on overweight and obese patients with type 2 diabetes, Taranabant also demonstrated weight loss and improvements in glycemic parameters, but with similar dose-related increases in adverse events.[9]

Zevunepant (AZD5069): Investigational Treatment for Inflammatory Diseases

Zevunepant is a CXCR2 antagonist that was studied for the treatment of inflammatory diseases such as asthma and bronchiectasis. While it effectively reduced neutrophil counts in the sputum, it failed to show a significant impact on clinical endpoints like the rate of severe asthma exacerbations.[10][11]

Efficacy of Zevunepant in Severe Asthma [11]

Treatment GroupRate Ratio for Severe Exacerbations (vs. Placebo, 90% CI)
Zevunepant 5 mg 1.29 (0.79–2.11)
Zevunepant 15 mg 1.53 (0.95–2.46)
Zevunepant 45 mg 1.56 (0.98–2.49)

Pharmacodynamic Effect of Zevunepant in Bronchiectasis [12]

OutcomeZevunepant (80 mg twice daily) vs. Placebop-value
Reduction in Absolute Sputum Neutrophil Count 69%0.004
Reduction in Percentage Sputum Neutrophil Count 36%0.008

Despite the significant reduction in sputum neutrophils, this did not translate to improved clinical outcomes in the exploratory study.[12] The drug was generally well-tolerated.[11][12]

Experimental Protocols

The clinical trials for Varenicline, Taranabant, and Zevunepant were typically multicenter, randomized, double-blind, placebo-controlled studies.

Varenicline Smoking Cessation Trial (Gradual Reduction) [2][3]

  • Objective: To evaluate the efficacy and safety of varenicline for smoking abstinence through a gradual reduction in smoking.

  • Participants: 1510 smokers not willing or able to quit within the next month but willing to reduce smoking and attempt to quit within 3 months.

  • Intervention: Participants were randomized to receive either varenicline (titrated to 1 mg twice daily) or a placebo for 24 weeks.

  • Procedure: Subjects were instructed to reduce their cigarette consumption by at least 50% by week 4, 75% by week 8, and to make a quit attempt by week 12.

  • Primary Endpoint: Carbon monoxide-confirmed self-reported abstinence during weeks 15 through 24.

  • Follow-up: 28-week follow-up period after the treatment phase.

Taranabant Obesity Trial (Phase III) [6][8]

  • Objective: To evaluate the long-term efficacy and safety of taranabant for weight loss in obese and overweight patients.

  • Participants: Patients aged ≥18 years with a body mass index (BMI) of 27-43 kg/m ². A significant portion of the participants had metabolic syndrome.

  • Intervention: Patients were randomized to receive placebo or taranabant at doses of 2 mg, 4 mg, or 6 mg once daily for up to 104 weeks, in conjunction with diet and exercise.

  • Procedure: The 6 mg dose was discontinued during the first year, and the 4 mg dose was discontinued during the second year due to risk/benefit assessments.

  • Primary Endpoints: Change in body weight, waist circumference, and lipid and glycemic parameters.

Zevunepant (AZD5069) Severe Asthma Trial [11]

  • Objective: To investigate the safety and efficacy of AZD5069 as an add-on therapy in patients with uncontrolled severe asthma.

  • Participants: Patients aged 18 years or older with uncontrolled asthma despite combination therapy with long-acting β2 agonists and medium- to high-dose inhaled corticosteroids.

  • Intervention: Patients were randomized to receive 5, 15, or 45 mg of oral AZD5069 twice daily, or a matched placebo.

  • Primary Endpoint: The number of severe asthma exacerbations over a 6-month treatment period.

  • Safety Assessment: Monitored during the 6-month treatment period and an optional 6-month extension.

Visualizing Mechanisms and Workflows

To better understand the context of these clinical trials, the following diagrams illustrate a key signaling pathway, a drug's mechanism of action, a typical clinical trial workflow, and the developmental status of the discussed compounds.

G cluster_0 Cannabinoid Receptor 1 (CB1R) Signaling Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Activate Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release Gi->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

CB1 Receptor Signaling Pathway

G cluster_1 Varenicline Mechanism of Action Nicotine Nicotine nAChR α4β2 Nicotinic Acetylcholine Receptor Nicotine->nAChR Binds (Full Agonist) Varenicline Varenicline Varenicline->Nicotine Blocks Binding Varenicline->nAChR Binds (Partial Agonist) Dopamine_Release Dopamine Release (Pleasure, Reward) nAChR->Dopamine_Release Stimulates Craving_Withdrawal Craving & Withdrawal Symptoms Dopamine_Release->Craving_Withdrawal Reduces

Varenicline's Dual Action

G cluster_2 Randomized Controlled Trial Workflow Screening Patient Screening & Informed Consent Randomization Randomization Screening->Randomization Treatment Treatment Group (Drug) Randomization->Treatment Placebo Control Group (Placebo) Randomization->Placebo FollowUp Follow-up Period Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Clinical Trial Workflow Example

G cluster_3 Developmental Status of 1,4-Diazabicyclo[3.2.2]nonane Derivatives Varenicline Varenicline (Smoking Cessation) Approved Approved Varenicline->Approved Taranabant Taranabant (Obesity) Discontinued Discontinued (Phase III) Taranabant->Discontinued Zevunepant Zevunepant (Inflammation) Investigational Investigational (Phase II) Zevunepant->Investigational CP810123 CP-810,123 (Cognitive Disorders) Preclinical Preclinical/Phase I CP810123->Preclinical

Drug Development Status Comparison

References

A Comparative Safety Profile of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride and Structurally Related Bicyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety overview of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride and two common alternatives, Quinuclidine and 1,4-Diazabicyclo[2.2.2]octane (DABCO). These bicyclic amines are widely utilized as catalysts, reagents, and structural motifs in organic synthesis and medicinal chemistry. Understanding their relative safety profiles is crucial for risk assessment and the implementation of appropriate handling procedures in a laboratory setting.

While derivatives of 1,4-Diazabicyclo[3.2.2]nonane have been explored for their potential in targeting α7-nicotinic acetylcholine receptors and for their cytotoxic properties against tumor cell lines, publicly available quantitative toxicity data for the parent compound is limited.[1][2][3] This comparison, therefore, relies on available acute toxicity data and globally harmonized system (GHS) hazard classifications.

Quantitative Safety Profile Comparison

The following table summarizes the available acute toxicity data and hazard classifications for 1,4-Diazabicyclo[3.2.2]nonane and its alternatives. It is important to note the significant data gap regarding the acute toxicity of 1,4-Diazabicyclo[3.2.2]nonane.

Parameter1,4-Diazabicyclo[3.2.2]nonane ¹Quinuclidine 1,4-Diazabicyclo[2.2.2]octane (DABCO)
CAS Number 283-38-5100-76-5280-57-9
Oral LD50 (Rat) Data not available81.2 mg/kg[4]700 mg/kg
Dermal LD50 (Rabbit) Data not available70.7 mg/kg[4]>2000 mg/kg
Cytotoxicity (IC50) Data not availableData not availableData not available
GHS Hazard Statements H314: Causes severe skin burns and eye damage[2][5]H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH318: Causes serious eye damage[6]H228: Flammable solidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage[7]

¹Data for the free base form. The dihydrochloride salt (CAS 150208-70-1) is classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Experimental Protocols

Detailed methodologies for key safety and toxicity assays are provided below. These protocols represent standard procedures used in preclinical safety assessment.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance and allows for its classification based on the Globally Harmonised System (GHS).[9] It uses a stepwise procedure with a small number of animals.

Principle: A group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg).[10] The outcome (mortality or survival) determines the next step: dosing another group at a lower or higher dose level or stopping the test. The objective is to identify a dose range that causes mortality or evident toxicity.

Methodology:

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used, as they are often slightly more sensitive.[9] Animals are acclimatized for at least 5 days before dosing.

  • Housing and Feeding: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and free access to standard laboratory diet and drinking water.[9] Food is withheld for at least 16 hours prior to substance administration.[10]

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[10][11]

  • Pathology: At the end of the study, all surviving animals are subjected to a gross necropsy.[11]

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][7] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Methodology:

  • Cell Culture: Cells (e.g., HepG2, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.[5]

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells (vehicle only) are included. The cells are incubated for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[5]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[5] The plate is gently shaken to ensure complete dissolution.

  • Data Acquisition: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

hERG Channel Block Assay (Manual Patch Clamp)

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, an effect linked to drug-induced QT interval prolongation and risk of Torsades de Pointes.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293).[12][13] A glass micropipette forms a high-resistance seal with the cell membrane, and a specific voltage protocol is applied to elicit the characteristic hERG current. The effect of the test compound on this current is then quantified.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.

  • Recording: A cell is "patched" with a micropipette containing an intracellular solution. A gigaseal (≥1 GΩ) is established to ensure a high-quality recording.[14] The whole-cell configuration is then achieved.

  • Voltage Protocol: A specific voltage-clamp protocol is applied. A common protocol involves holding the cell at -80 mV, depolarizing to +20 or +40 mV to activate and then inactivate the channels, and then repolarizing to -50 mV to elicit the hERG tail current, which is the primary measurement.[14]

  • Compound Application: Baseline hERG currents are recorded in the vehicle (extracellular) solution. The test compound is then perfused at increasing concentrations, and the steady-state block at each concentration is measured.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are used to generate a concentration-response curve and determine the IC50 value for hERG channel block.

Visualizations

Workflow for Chemical Safety Assessment

G General Workflow for Preclinical Safety Assessment cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Testing cluster_2 Risk Assessment QSAR QSAR / Toxicity Prediction Cytotox In Vitro Cytotoxicity (e.g., MTT Assay) QSAR->Cytotox hERG hERG Channel Screen (e.g., Patch Clamp) Cytotox->hERG AcuteTox Acute Systemic Toxicity (e.g., OECD 423) hERG->AcuteTox Proceed if in vitro profile is acceptable RepeatDose Repeated-Dose Toxicity AcuteTox->RepeatDose RA Hazard Identification & Dose-Response Assessment RepeatDose->RA Conclusion Safety Profile Conclusion RA->Conclusion

Caption: A generalized workflow for assessing the preclinical safety profile of a chemical compound.

Cellular Damage Pathway via Oxidative Stress

G Simplified Pathway of Oxidative Stress-Induced Cell Damage Compound Toxic Compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Caspase Caspase Activation Mitochondria->Caspase DNA_Damage->Caspase via p53 pathway Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified diagram illustrating how a toxic compound can induce oxidative stress, leading to cellular damage and apoptosis.

References

The Pro-Cognitive Potential of 1,4-Diazabicyclo[3.2.2]nonane Derivatives: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of research on 1,4-Diazabicyclo[3.2.2]nonane derivatives, a class of compounds investigated for their cognitive-enhancing properties. By synthesizing preclinical and clinical data, this document offers an objective comparison with other established and investigational cognitive enhancers, focusing on mechanism of action, efficacy, and experimental validation.

Executive Summary

Derivatives of 1,4-Diazabicyclo[3.2.2]nonane, most notably SSR180711 and CP-810,123, have emerged as potent and selective partial agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR). These compounds have demonstrated pro-cognitive effects in various animal models of cognitive impairment, suggesting therapeutic potential for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This guide compares their preclinical and clinical profiles with those of other α7 nAChR agonists (e.g., GTS-21, TC-5619) and established cognitive enhancers with different mechanisms of action, namely the acetylcholinesterase inhibitor Donepezil and the NMDA receptor antagonist Memantine.

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

1,4-Diazabicyclo[3.2.2]nonane derivatives primarily exert their effects by modulating the α7 nAChR, a key player in cognitive processes. Activation of this receptor is linked to the enhancement of synaptic plasticity and neurotransmitter release, crucial for learning and memory.

Signaling Pathway of α7 nAChR Agonists in Cognitive Enhancement

The binding of an α7 nAChR agonist, such as a 1,4-Diazabicyclo[3.2.2]nonane derivative, initiates a cascade of intracellular events. This pathway is believed to involve the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and the cAMP response element-binding protein (CREB), both of which are critical for long-term potentiation and memory formation.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates Agonist 1,4-Diazabicyclo[3.2.2]nonane Derivative (Agonist) Agonist->alpha7_nAChR Binds to PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) PI3K_Akt->Synaptic_Plasticity CREB CREB Activation MAPK_ERK->CREB CREB->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: α7 nAChR signaling pathway in cognitive enhancement.

Preclinical Efficacy: Comparative Data

The cognitive-enhancing effects of 1,4-Diazabicyclo[3.2.2]nonane derivatives have been primarily evaluated in rodent models using behavioral paradigms such as the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and auditory sensory gating.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory. The table below summarizes the performance of various compounds in this paradigm. A higher discrimination index (DI) indicates better memory, reflecting more time spent exploring a novel object compared to a familiar one.

CompoundAnimal ModelDose (mg/kg)Administration RouteDiscrimination Index (DI) / % Preference for Novel ObjectReference
SSR180711 Rat0.3i.p.Significant increase vs. control[1]
SSR180711 Mouse0.3i.p.Significant increase vs. control[1]
SSR180711 Mouse (PCP-induced deficit)3.0i.p.Significant improvement vs. PCP-vehicle[2]
TC-5619 Rat0.03 - 3.0s.c.Significant, long-lasting enhancement
Donepezil Rat (Scopolamine-induced deficit)1.0p.o.Reversal of scopolamine-induced deficit
Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory. Key metrics include escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial.

CompoundAnimal ModelDose (mg/kg)Administration RouteOutcome MeasureResultReference
SSR180711 Rat (MK-801-induced deficit)1.0 - 3.0i.p.Escape LatencyReversal of MK-801-induced increase[1]
GTS-21 Aged Rat1.0i.p.Escape LatencySignificant decrease vs. saline
Donepezil Rat (Vascular dementia model)10.0p.o.Escape LatencySignificant decrease vs. model group
Memantine Rat (Alzheimer's model)10.0p.o.Time in Target QuadrantSignificant increase vs. model group

Clinical Efficacy: Comparative Data

While preclinical data for 1,4-Diazabicyclo[3.2.2]nonane derivatives are promising, clinical data is more limited compared to established drugs. The following tables summarize key clinical findings for various cognitive enhancers.

Schizophrenia
CompoundPhasePrimary Outcome Measure(s)Key FindingsReference
TC-5619 IISANS, Cogstate Schizophrenia Battery (CSB)No significant benefit over placebo on SANS or CSB composite scores.[3][4][3][4]
GTS-21 IINegative Symptom Assessment (NSA-16)No significant improvement in negative or cognitive symptoms.
Alzheimer's Disease
CompoundPhasePrimary Outcome Measure(s)Key FindingsReference
Donepezil IIIADAS-Cog, CIBIC-plusStatistically significant improvement in ADAS-Cog scores (mean difference of 2.9 points vs. placebo at 24 weeks for 10 mg/day).[5][6][5][6]
Memantine IIISIB, ADCS-ADLSignificant benefit on SIB total score at study end (p < 0.001 vs. placebo).[7][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the valid comparison of cognitive enhancers. Below are the methodologies for key preclinical tests.

Novel Object Recognition (NOR) Test Workflow

The NOR test is conducted in three phases: habituation, familiarization (training), and testing.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing Habituation Animal explores empty arena (5-10 min) Training Animal explores arena with two identical objects (A1, A2) (3-5 min) Retention Retention Interval (e.g., 1h, 24h) Training->Retention Testing Animal explores arena with one familiar (A1) and one novel object (B) (3-5 min) Retention->Testing Data_Analysis Data Analysis: - Time exploring each object - Calculate Discrimination Index (DI) Testing->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

Detailed Methodology:

  • Habituation: The animal is placed in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to acclimate to the environment. No objects are present.[8][9]

  • Familiarization/Training (T1): The animal is returned to the arena, which now contains two identical objects placed in opposite corners. The animal is allowed to explore the objects for a predetermined amount of time (e.g., 3-5 minutes) or until a total exploration time of 20 seconds is reached.[10]

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing (T2): The animal is placed back into the arena, where one of the familiar objects has been replaced with a novel object. The animal's exploration of both objects is recorded for 3-5 minutes.[8][9]

  • Data Analysis: The time spent exploring the familiar (T_familiar) and novel (T_novel) objects is measured. The Discrimination Index is calculated as: (T_novel - T_familiar) / (T_novel + T_familiar).

Morris Water Maze (MWM)

Detailed Methodology:

  • Apparatus: A large circular pool (e.g., 150 cm diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water's surface.[11]

  • Acquisition Training: Over several days (e.g., 4-5 days), the animal undergoes multiple trials per day (e.g., 4 trials). For each trial, the animal is placed in the water at one of four starting positions and must find the hidden platform. The escape latency is recorded.

  • Probe Trial: 24 hours after the final training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[1][12]

Auditory Sensory Gating (P50)

Detailed Methodology:

  • Paradigm: The most common method is the paired-click paradigm. Two identical auditory stimuli (clicks) are presented with a short inter-stimulus interval (e.g., 500 ms).[7]

  • Recording: Electroencephalography (EEG) is used to record the brain's electrical activity in response to the auditory stimuli. The P50 is a positive-going evoked potential that occurs approximately 50 ms after the stimulus.

  • Analysis: The amplitude of the P50 wave in response to the first click (S1) is compared to the amplitude of the P50 wave in response to the second click (S2). The P50 ratio (S2/S1) is calculated. A lower ratio indicates better sensory gating (i.e., greater suppression of the response to the second, redundant stimulus).

Conclusion

1,4-Diazabicyclo[3.2.2]nonane derivatives, as selective α7 nAChR partial agonists, represent a promising therapeutic avenue for cognitive enhancement. Preclinical studies have consistently demonstrated their efficacy in animal models of learning and memory. However, the translation of these findings to clinical success remains a significant challenge, as evidenced by the mixed results of other α7 nAChR agonists in human trials.

Compared to established cognitive enhancers like Donepezil and Memantine, which have different mechanisms of action and have shown modest but consistent clinical benefits in Alzheimer's disease, the clinical utility of 1,4-Diazabicyclo[3.2.2]nonane derivatives is yet to be fully established. Future research should focus on well-designed clinical trials with appropriate patient populations and cognitive outcome measures to definitively determine the therapeutic value of this class of compounds. Further preclinical investigations into direct, head-to-head comparisons with existing therapies will also be crucial in positioning these novel agents within the landscape of cognitive enhancement strategies.

References

Safety Operating Guide

Proper Disposal of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, emphasizing operational best practices and risk mitigation.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] Federal, state, and local regulations govern the disposal of chemical waste, and your EHS office will provide specific guidance tailored to your location and facilities.[1][2]

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, appropriate PPE must be worn at all times during handling and disposal. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Pictogram GHS07 (Exclamation Mark)SynHet
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Chemical Label
Acute Oral Toxicity (LD50) Not available
Aquatic Toxicity Not available

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

2. Waste Collection and Storage:

  • Collect all waste materials, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in the designated hazardous waste container.

  • Keep the container tightly sealed when not in use to prevent the release of dust or vapors.

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

3. Scheduling a Hazardous Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate inventory of the waste container's contents.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS office).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_final Final Disposition PPE Don Appropriate PPE Segregate Identify & Segregate Waste PPE->Segregate Collect Collect Waste in Labeled Container Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS LicensedDisposal Licensed Professional Waste Disposal ContactEHS->LicensedDisposal Decontaminate Triple-Rinse Empty Containers DisposeRinsate Dispose of Rinsate as Hazardous Waste Decontaminate->DisposeRinsate DisposeRinsate->LicensedDisposal

Caption: Disposal workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a secure and compliant research environment. The information provided here is intended as a guide and should always be supplemented by the specific protocols and regulations of your organization.

References

Personal protective equipment for handling 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS No: 150208-70-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are summarized below.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

GHS pictograms associated with this chemical include an exclamation mark.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Protection TypeRecommended EquipmentSpecification/Standard
Eye/Face Protection Safety glasses with side-shields and a face shieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)Inspect gloves prior to use. Use proper glove removal technique.[1][2][3]
Body Protection Complete suit protecting against chemicals, lab coat, or apronThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[1][4]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

AspectProcedure
Handling Avoid contact with skin and eyes.[1] Avoid formation and inhalation of dust.[1] Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Wash hands thoroughly after handling.[1][5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[1] The chemical is strongly hygroscopic and sensitive to air and moisture; handle and store under an inert gas.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or poison center.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][6]

Spills and Disposal

Follow these procedures for managing spills and disposing of the chemical waste.

ProcedureGuidelines
Spill Cleanup Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust. Do not let the product enter drains.[1] Sweep up and shovel the material. Pick up and arrange disposal without creating dust.[1] Place in suitable, closed containers for disposal.[1]
Waste Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not mix with other waste. Handle uncleaned containers as the product itself.[6]

Workflow for Handling this compound

G A Receive Chemical B Inspect Container for Damage A->B Check Integrity C Store in Designated Area (2-8°C, Dry, Inert Atmosphere) B->C If OK J Dispose of Waste (Chemical and Contaminated PPE) B->J If Damaged D Don Appropriate PPE C->D E Work in Fume Hood D->E F Weigh/Handle Chemical E->F G Clean Up Work Area F->G I Store Unused Chemical F->I Unused Material F->J Used Material H Decontaminate/Remove PPE G->H H->J Contaminated PPE I->C

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.